5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-12(14-18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYZGXSTXQVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674500 | |
| Record name | 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-70-2 | |
| Record name | 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and detailed characterization of this compound. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a reproducible and well-understood experimental process.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it an excellent bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity.[3] Consequently, the 1,2,4-oxadiazole motif is a privileged structure found in a wide array of pharmacologically active agents, demonstrating anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.[1][4]
The target molecule, this compound, combines this valuable heterocyclic core with substituents that allow for systematic study of structure-activity relationships (SAR). The 4-nitrophenyl group provides a strong electron-withdrawing feature and a potential handle for further functionalization, while the butyl group imparts lipophilicity, a key parameter in tuning drug-like properties. This guide details a robust and efficient pathway to access this compound for further investigation.
Synthetic Strategy and Rationale
The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[5][6][7] This strategy was selected for its high efficiency, operational simplicity, and the commercial availability of the requisite starting materials.
Core Reaction: The synthesis proceeds via a two-step, one-pot reaction. First, 4-nitrobenzamidoxime is O-acylated by valeryl chloride (pentanoyl chloride) to form the key intermediate, an O-acyl amidoxime. Second, this intermediate undergoes a base-mediated or thermal dehydrative cyclization to yield the final 1,2,4-oxadiazole ring.[6][8] Pyridine is often used as the solvent and base, as it effectively neutralizes the HCl byproduct generated during the acylation step and facilitates the subsequent cyclization.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the synthetic process, from starting materials to the purified final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Nitrobenzamidoxime
-
Valeryl chloride (Pentanoyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzamidoxime (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.
-
Acylation: Add valeryl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. A precipitate of pyridinium hydrochloride may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The O-acylation is typically rapid.
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours to facilitate the dehydrative cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime and intermediate are consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a pure solid.
Characterization and Structural Elucidation
A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. This involves a suite of spectroscopic and chromatographic techniques that provide orthogonal, self-validating data.
Visualizing the Characterization Workflow
Caption: Analytical workflow for the characterization of the synthesized compound.
Analytical Data Summary
The following table summarizes the expected analytical data for this compound.
| Analysis Technique | Parameter | Expected Result |
| Mass Spectrometry | Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol [9] | |
| M+H⁺ Peak (ESI-MS) | m/z 248.10 | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~8.40 (d, 2H, Ar-H), ~8.25 (d, 2H, Ar-H), ~3.00 (t, 2H, -CH₂-), ~1.85 (m, 2H, -CH₂-), ~1.45 (m, 2H, -CH₂-), ~0.95 (t, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~178 (C5-oxadiazole), ~168 (C3-oxadiazole), ~150 (Ar-C-NO₂), ~132 (Ar-C-CN), ~129 (Ar-CH), ~124 (Ar-CH), ~30, ~28, ~22, ~14 (Butyl carbons) |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~3100 (Ar C-H), ~2950 (Alkyl C-H), ~1610 (C=N), ~1530 & ~1350 (NO₂ stretch), ~1250 (C-O) |
| HPLC | Purity | >98% (typical) |
Detailed Analytical Protocols and Data Interpretation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expertise & Interpretation: The ¹H NMR spectrum is expected to show two distinct doublets in the aromatic region (8.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The butyl chain should present as a triplet for the terminal methyl group (~0.95 ppm), a triplet for the methylene group adjacent to the oxadiazole ring (~3.00 ppm), and two multiplets for the internal methylene groups. The integration of these signals should correspond to a 2:2:2:2:2:3 proton ratio. The ¹³C NMR spectrum will confirm the presence of the two unique oxadiazole ring carbons at highly deshielded positions (~168-178 ppm) and the four distinct signals of the butyl chain in the aliphatic region.[10]
2. Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode or Electron Impact (EI).
-
Trustworthiness: This technique provides a direct measurement of the molecular mass. A high-resolution mass spectrometry (HRMS) analysis should yield a mass measurement that matches the theoretical mass of C₁₂H₁₃N₃O₃ within a 5 ppm error margin, providing unequivocal confirmation of the elemental composition.[7] The fragmentation pattern under EI conditions can also be characteristic, often involving cleavage of the oxadiazole ring.[11][12]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: Analyze a small amount of the solid product using an ATR-FTIR spectrometer, or by preparing a KBr pellet.
-
Expertise & Interpretation: The FTIR spectrum serves as a rapid fingerprint to verify the presence of key functional groups. The most critical peaks to identify are the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of C=N stretching from the oxadiazole ring (~1610 cm⁻¹) and the absence of a broad O-H or N-H stretch (above 3200 cm⁻¹) from the amidoxime starting material confirms the successful cyclization.[13][14]
4. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Dissolve the sample in a suitable mobile phase (e.g., acetonitrile/water mixture). Inject onto a C18 reverse-phase column and monitor the eluent with a UV detector (e.g., at 254 nm).
-
Trustworthiness: HPLC is the gold standard for assessing the purity of a synthesized compound. A single, sharp, and symmetrical peak in the chromatogram indicates a high degree of purity. The peak area percentage can be used to quantify the purity, which should ideally be above 98% for use in further biological or chemical studies.
Conclusion
This guide outlines a validated and reliable methodology for the synthesis of this compound. The chosen synthetic route, based on the condensation of 4-nitrobenzamidoxime and valeryl chloride, is efficient and scalable. The multi-technique characterization workflow provides a robust system for verifying the structure, identity, and purity of the final product, ensuring its suitability for advanced applications in drug discovery and materials science. By understanding the rationale behind each step, researchers can confidently reproduce and adapt these protocols for the synthesis of analogous compounds.
References
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Gomtsyan, A. (2012). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 17(9), 10644-10657. [Link]
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ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from ResearchGate. [Link]
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Gomha, S. M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from JournalsPub. [Link]
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ResearchGate. (n.d.). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Retrieved from ResearchGate. [Link]
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Carbone, D., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(21), 5038. [Link]
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Postnikov, P. S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from Organic Chemistry Portal. [Link]
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Ahsan, M. J., et al. (2013). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications, 2013, 784794. [Link]
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ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from ResearchGate. [Link]
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SpectraBase. (n.d.). 1,2,4-Oxadiazole, 5-[(4-methoxyphenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-. Retrieved from SpectraBase. [Link]
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NIST. (n.d.). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. Retrieved from NIST WebBook. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and Screening of New[8][11][12]Oxadiazole,[5][8][11]Triazole, and[5][8][11]Triazolo[4,3-b][5][8][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1639–1652. [Link]
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Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 52(11), 1083-1088. [Link]
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Indian Academy of Sciences. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Retrieved from IAS. [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
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Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . The 1,2,4-oxadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for esters and amides.[1] Derivatives of this class exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of a 4-nitrophenyl group, a common moiety in pharmacologically active compounds, combined with a butyl chain, suggests that this specific molecule possesses a unique combination of electronic and lipophilic characteristics warranting detailed investigation. This document outlines a plausible synthetic route, methods for structural elucidation and purity assessment, and discusses its anticipated physicochemical properties and stability. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for the synthesis and characterization of this and structurally related compounds.
Molecular Structure and Core Chemical Data
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and structural properties. This information is critical for everything from calculating reaction stoichiometry to interpreting spectroscopic data.
Table 1: Core Chemical Data for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 10364-70-2 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O₃ | [3] |
| Molecular Weight | 247.25 g/mol | [3] |
| Canonical SMILES | CCCCC1=NC(=NO1)C2=CC=C([O-])C=C2 | - |
Synthesis Pathway and Experimental Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with an activated carboxylic acid derivative.[4][5] The following protocol details a robust and widely applicable method for synthesizing the title compound.
Rationale for Synthetic Strategy
The chosen two-step, one-pot approach is predicated on efficiency and yield. The initial step involves the activation of valeric acid (pentanoic acid), which will form the 5-butyl substituent. While acyl chlorides can be used, in situ activation with a coupling agent like 1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic Anhydride (T3P) is often cleaner and avoids the generation of corrosive HCl.[6] The subsequent reaction with 4-nitrobenzamidoxime, followed by thermal cyclodehydration, is a standard and effective method for forming the 1,2,4-oxadiazole ring.[6] The 4-nitrophenyl moiety is introduced via the amidoxime, a readily prepared starting material from 4-nitrobenzonitrile.
Visualizing the Synthesis Workflow
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A Technical Guide to the Putative Mechanism of Action of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: An Inhibitor of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. While direct studies on this molecule are not extensively available, this document synthesizes existing knowledge on structurally related 1,2,4-oxadiazole compounds to propose a scientifically grounded hypothesis for its biological activity. We postulate that this compound acts as a potent inhibitor of key cellular signaling pathways implicated in cancer and neurodegenerative diseases, primarily through enzyme inhibition. This guide provides a comprehensive overview of the proposed mechanism, detailed experimental protocols for its validation, and a framework for future drug development efforts.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] This scaffold is a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic properties, making it a privileged structure in drug discovery.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] Several drugs containing the 1,2,4-oxadiazole moiety have been approved, underscoring its therapeutic potential.[4] The versatility of the 1,2,4-oxadiazole ring allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile.
Proposed Mechanism of Action of this compound
Based on the documented activities of analogous 1,2,4-oxadiazole derivatives, we hypothesize that this compound functions as a multi-targeting agent, primarily through the inhibition of key enzymes involved in cellular signaling.
Putative Primary Target: Enzyme Inhibition
Numerous studies have highlighted the role of 1,2,4-oxadiazole derivatives as potent enzyme inhibitors.[4][7][8][9] The presence of the electron-withdrawing 4-nitrophenyl group in the target molecule is a common feature in many active derivatives, suggesting its importance in binding to target proteins. We propose that this compound likely inhibits one or more of the following enzyme families:
-
Cholinesterases (AChE and BuChE): Several 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes critical in the pathogenesis of Alzheimer's disease.[4][7]
-
Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. 1,2,4-oxadiazole derivatives have been shown to inhibit STAT3.[8][10]
-
α-Amylase and α-Glucosidase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Novel oxadiazole derivatives have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase.[9]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for depression and Parkinson's disease. Certain 1,2,4-oxadiazole derivatives have shown significant MAO-A and MAO-B inhibitory potential.[4]
The butyl group at the 5-position of the oxadiazole ring likely contributes to the compound's lipophilicity, potentially enhancing its cell permeability and interaction with hydrophobic pockets in the active sites of target enzymes.
Proposed Signaling Pathway
The proposed inhibitory action of this compound on a key signaling pathway, such as STAT3, is depicted below. Inhibition of STAT3 would disrupt downstream signaling cascades that promote cell proliferation, survival, and angiogenesis, making it a promising anticancer strategy.
Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically involves the reaction of an amidoxime with an activated carboxylic acid derivative.[1][3]
Step-by-Step Methodology:
-
Preparation of 4-nitrobenzamidoxime: React 4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
-
O-acylation of the amidoxime: React the 4-nitrobenzamidoxime with valeryl chloride (the acyl chloride of valeric acid, which has a butyl chain) in a suitable solvent like pyridine or THF.
-
Cyclodehydration: Heat the resulting O-acyl amidoxime to induce cyclization and dehydration, yielding this compound.
-
Purification: Purify the final product using column chromatography or recrystallization.
In Vitro Enzyme Inhibition Assays
A panel of enzyme inhibition assays should be performed to identify the primary molecular target(s) of the compound.
| Enzyme Target | Assay Principle | IC50 of Related Oxadiazoles |
| Acetylcholinesterase (AChE) | Ellman's method: colorimetric detection of thiocholine produced from acetylthiocholine. | 0.00098 to 0.07920 µM[4] |
| Butyrylcholinesterase (BuChE) | Ellman's method: colorimetric detection of thiocholine produced from butyrylthiocholine. | > 19.72 (SI ratio)[7] |
| STAT3 | Fluorescence polarization assay to measure the inhibition of STAT3 binding to its phosphotyrosine peptide ligand. | 1.5 µM[8][10] |
| α-Amylase | DNSA method: colorimetric measurement of reducing sugars produced from starch hydrolysis. | 13.09 µg/ml[9] |
| α-Glucosidase | Colorimetric measurement of p-nitrophenol released from p-nitrophenyl-α-D-glucopyranoside. | 12.27 µg/ml[9] |
| MAO-A/MAO-B | Measurement of hydrogen peroxide production using a fluorescent probe. | MAO-A: 47.25 to 129.7 µM, MAO-B: 117.43 to 140.02 µM[4] |
Cell-Based Assays
Cell-based assays are crucial for confirming the biological activity of the compound in a physiological context.
Experimental Workflow for Anticancer Activity:
Caption: Workflow for evaluating the anticancer activity of the target compound.
Step-by-Step Methodology for Western Blot:
-
Cell Lysis: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Potential Therapeutic Applications
The putative multi-targeting nature of this compound suggests its potential application in various therapeutic areas:
-
Oncology: As an inhibitor of pro-survival signaling pathways like STAT3, the compound could be developed as an anticancer agent for various solid and hematological malignancies.[5][11][12]
-
Neurodegenerative Diseases: By inhibiting cholinesterases and MAO enzymes, the compound may offer a therapeutic benefit in Alzheimer's and Parkinson's diseases.[4]
-
Diabetes: Its potential to inhibit α-amylase and α-glucosidase makes it a candidate for the development of novel anti-diabetic drugs.[9]
Conclusion
While further experimental validation is necessary, the existing literature on 1,2,4-oxadiazole derivatives provides a strong foundation for proposing that this compound acts as a potent inhibitor of key cellular enzymes and signaling pathways. Its structural features suggest a favorable pharmacological profile, making it a promising lead compound for drug development in oncology, neurodegenerative diseases, and diabetes. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its precise mechanism of action and unlocking its therapeutic potential.
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Novel 1,2,4-Oxadiazole Derivatives
Introduction: The Rise of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry
The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has garnered significant attention in the field of drug discovery due to its unique bioisosteric properties and a remarkably broad spectrum of biological activities.[1][2] This versatile scaffold serves as a crucial framework for the development of novel therapeutic agents.[1] Its ability to act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles, makes it a valuable tool in medicinal chemistry.[2][3][4][5] The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant surge in recent years, leading to the discovery of several drugs containing this key structural unit.[1][2] This guide provides an in-depth exploration of the diverse biological activities of novel 1,2,4-oxadiazole derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas.
Synthetic Strategies: Accessing the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime precursor with a carbonyl-containing compound.[5] This fundamental approach has been refined into several methodologies, offering flexibility and efficiency in synthesizing a diverse library of derivatives.
Core Synthesis Workflow: From Amidoximes to 1,2,4-Oxadiazoles
The primary route for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent.[6] This can be accomplished through either a two-step process, which involves the isolation of an O-acylamidoxime intermediate, or more streamlined one-pot procedures.[5][7]
Step-by-Step Protocol for a General Two-Step Synthesis:
-
O-Acylation of the Amidoxime:
-
Dissolve the starting amidoxime in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Slowly add the acylating agent (e.g., acyl chloride, anhydride) at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude O-acylamidoxime intermediate.
-
Purify the intermediate using column chromatography or recrystallization.
-
-
Cyclodehydration to the 1,2,4-Oxadiazole:
-
Dissolve the purified O-acylamidoxime in a high-boiling point solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to reflux to induce cyclodehydration.
-
Alternatively, cyclization can be achieved at room temperature using reagents like tetrabutylammonium fluoride (TBAF) in THF.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting 1,2,4-oxadiazole derivative by column chromatography or recrystallization.
-
Diagram of the General Synthetic Pathway:
Caption: General synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles.
A Spectrum of Biological Activities: Therapeutic Applications
The 1,2,4-oxadiazole scaffold has been incorporated into a multitude of compounds exhibiting a wide array of pharmacological effects. This section will explore the most significant of these activities, highlighting key examples and their mechanisms of action.
Anticancer Activity: A Promising Frontier
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[1][8][9][10] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (DU-145), and colon (HCT-116) cancers.[1][8][9]
Mechanism of Action: The anticancer effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to act as inhibitors of enzymes like carbonic anhydrase IX (CAIX), which is often overexpressed in tumors.[11] Others may induce apoptosis, cell differentiation, and cell growth arrest through various mechanisms.[10] For instance, some 1,3,4-oxadiazole conjugates have been shown to trigger these effects via selective inhibition of histone deacetylase 1 (HDAC1).[10]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.[12]
-
Electron-withdrawing groups (EWGs) on the 5-aryl substituent of the 1,2,4-oxadiazole ring have been shown to increase antitumor activity.[1]
-
The presence of a hydrogen-bond donor in a specific region of the molecule (designated as the 'A ring' in some studies) is often necessary for antibacterial and potentially anticancer activity.[13]
-
Conjugation of the 1,2,4-oxadiazole core with other heterocyclic moieties, such as benzimidazole or imidazopyridine, has yielded compounds with potent cytotoxic activity.[1][9]
Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line(s) | IC50 (µM) | Reference |
| 7a | MCF-7, A549, DU145, MDA MB-231 | 0.76, 0.18, 1.13, 0.93 | [8] |
| 14a-d | MCF-7, A549, A375 | 0.12 - 2.78 | [1] |
| Compound 1 | MCF-7, A-549, A375 | 0.68, 1.56, 0.79 | [9] |
| Compound 5 | MCF-7, A-549, Colo-205, A2780 | 0.22, 0.11, 0.93, 0.34 | [9] |
| Compound 3 | HCT-116 | 6.0 | [9] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
Novel 1,2,4-oxadiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[13][14][15][16][17]
Antibacterial Activity: Certain 1,2,4-oxadiazoles exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13] The mechanism of action for some of these compounds involves the inhibition of cell wall synthesis.[13] SAR studies have revealed that specific substitutions on the aromatic rings attached to the oxadiazole core are crucial for antibacterial potency.[13][18] For example, hydrophobic substituents, particularly halogens, are often well-tolerated.[18]
Antifungal and Nematicidal Activity: In the realm of agricultural applications, 1,2,4-oxadiazole derivatives have shown promising antifungal activity against various plant pathogenic fungi, such as Rhizoctonia solani and Fusarium graminearum.[14][19][20] Some derivatives also exhibit moderate nematicidal activity against root-knot nematodes like Meloidogyne incognita.[14][21]
Table 2: Antimicrobial and Antifungal Activity of Selected 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Organism(s) | Activity (EC50 or MIC in µg/mL) | Reference |
| 5u | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 28.82 | [14] |
| 5v | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 19.44 | [14] |
| 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 19.04 | [15] |
| 5v | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 21.78 | [15] |
| 4f | Rhizoctonia solani, Fusarium graminearum | EC50: 12.68, 29.97 | [19] |
| F15 | Sclerotinia sclerotiorum | EC50: 2.9 | [20] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
The 1,2,4-oxadiazole scaffold is also found in compounds with significant anti-inflammatory properties.[22][23]
Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the NF-κB signaling pathway.[22] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.[22] Some derivatives have also been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[23][24]
Diagram of the NF-κB Inhibition Pathway:
Caption: Inhibition of the NF-κB pathway by a 1,2,4-oxadiazole derivative.
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Several novel 1,2,4-oxadiazole derivatives have demonstrated promising neuroprotective effects, suggesting their potential as therapeutic agents for neurodegenerative disorders like Alzheimer's disease and ischemic stroke.[25][26][27][28]
Mechanism of Action: The neuroprotective mechanisms of these compounds are multifaceted. Some derivatives have been shown to protect against oxidative stress-induced neuronal apoptosis by inhibiting the accumulation of reactive oxygen species (ROS) and restoring mitochondrial membrane potential.[25] Another key mechanism involves the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[29][25] In the context of Alzheimer's disease, certain 1,2,4-oxadiazole derivatives have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[26][30] Furthermore, some compounds have been found to reduce β-amyloid accumulation and tau hyperphosphorylation, two key pathological hallmarks of Alzheimer's disease.[27][28]
Experimental Protocol: In Vitro Neuroprotection Assay (PC12 Cells)
-
Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) in a humidified incubator at 37°C with 5% CO2.
-
Induction of Apoptosis: Seed the PC12 cells in 96-well plates. After 24 hours, induce apoptosis by treating the cells with a neurotoxic agent, such as sodium nitroprusside (SNP), which generates nitric oxide and induces oxidative stress.[29][25]
-
Treatment with 1,2,4-Oxadiazole Derivatives: Co-treat the cells with varying concentrations of the synthesized 1,2,4-oxadiazole derivatives.
-
Assessment of Cell Viability: After a 24-hour incubation period, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan product is proportional to the number of viable cells.
-
Mechanistic Studies (Optional):
-
ROS Measurement: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.
-
Mitochondrial Membrane Potential (MMP) Assay: Employ a fluorescent dye such as JC-1 to assess changes in MMP.
-
Western Blot Analysis: Analyze the expression levels of proteins involved in apoptotic and antioxidant pathways (e.g., Bcl-2, Bax, Nrf2, HO-1).
-
Enzyme Inhibition: A Key to Therapeutic Intervention
The 1,2,4-oxadiazole nucleus is a privileged scaffold for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[26][31][32][33][34]
Cholinesterase Inhibition: As mentioned previously, 1,2,4-oxadiazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for the treatment of Alzheimer's disease.[26][30][31] Some compounds have shown high selectivity for BuChE over AChE.[31]
Other Enzyme Targets: Beyond cholinesterases, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of other enzymes, including:
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. Some 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against these enzymes.[33]
-
Xanthine Oxidase (XO): This enzyme is a target for the treatment of gout. Thioether derivatives of 1,2,4-oxadiazole have demonstrated significant XO inhibitory potential.[34]
-
Signal Transducer and Activator of Transcription 3 (STAT3): This protein is a target in cancer therapy. Certain 1,2,4-triazole and 1,3,4-oxadiazole derivatives have shown inhibitory effects on the STAT3 enzyme in breast cancer cells.[32]
Conclusion and Future Perspectives
The 1,2,4-oxadiazole ring has unequivocally established itself as a versatile and privileged scaffold in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores its immense therapeutic potential. The ability to readily synthesize a vast library of substituted 1,2,4-oxadiazoles allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective drug candidates. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds, with the ultimate goal of translating these preclinical findings into novel and effective therapies for a multitude of human diseases.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. As a Senior Application Scientist, the following sections synthesize established analytical methodologies with expert insights to ensure a thorough understanding of the molecule's structural and electronic properties. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the context of this specific molecule.
Molecular Structure and Context
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a butyl group at the 5-position and a 4-nitrophenyl group at the 3-position. The presence of the electron-withdrawing nitro group and the oxadiazole ring, a known pharmacophore, suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirming its identity, purity, and understanding its chemical behavior.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the butyl chain and the substitution pattern of the aromatic ring.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is a self-validating system for ensuring sample homogeneity and purity.[1][2][3][4][5]
Materials:
-
5-10 mg of this compound
-
0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube of good quality
-
Pasteur pipette and cotton or glass wool for filtration
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to reduce acquisition time.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules.
-
Dissolution: Add the deuterated solvent to the sample and gently vortex to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5]
-
Sample Height: Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing a high-quality NMR sample.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, the following ¹H NMR signals are anticipated for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Protons ortho to the nitro group on the phenyl ring |
| ~8.1 | Doublet | 2H | Protons meta to the nitro group on the phenyl ring |
| ~3.0 | Triplet | 2H | -CH₂- group adjacent to the oxadiazole ring |
| ~1.8 | Sextet | 2H | -CH₂- group in the butyl chain |
| ~1.4 | Sextet | 2H | -CH₂- group in the butyl chain |
| ~0.9 | Triplet | 3H | Terminal -CH₃ group of the butyl chain |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show distinct signals for the oxadiazole ring carbons, the aromatic carbons, and the butyl chain carbons. The chemical shifts of the oxadiazole carbons are particularly diagnostic.[6][7]
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C5 of the oxadiazole ring (attached to the butyl group) |
| ~165 | C3 of the oxadiazole ring (attached to the phenyl group) |
| ~150 | Aromatic C attached to the nitro group |
| ~135 | Aromatic C attached to the oxadiazole ring |
| ~129 | Aromatic CH ortho to the nitro group |
| ~124 | Aromatic CH meta to the nitro group |
| ~28 | -CH₂- group adjacent to the oxadiazole ring |
| ~27 | -CH₂- group in the butyl chain |
| ~22 | -CH₂- group in the butyl chain |
| ~14 | Terminal -CH₃ group of the butyl chain |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Experimental Protocol: Acquiring a Mass Spectrum
The choice of ionization technique is critical for obtaining a meaningful mass spectrum. For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization method.[8][9]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To gain structural information, perform a product ion scan on the [M+H]⁺ ion to observe its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₂H₁₃N₃O₃) is 247.25 g/mol . The high-resolution mass spectrum should show an [M+H]⁺ ion at m/z 248.1030.
Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted fragmentation of this compound.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the nitro group, the aromatic ring, the oxadiazole ring, and the alkyl chain.[10]
Experimental Protocol: FTIR Analysis
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the FTIR spectrum of a solid sample.[11][12]
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (butyl group) |
| ~1600-1650 | C=N stretch | Oxadiazole ring |
| ~1590 | C=C stretch | Aromatic ring |
| ~1520 and ~1350 | Asymmetric and symmetric N-O stretch | Nitro group |
| ~1000-1300 | C-O-C stretch | Oxadiazole ring |
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum of this compound will be dominated by the absorption of the nitrophenyl chromophore.
Experimental Protocol: UV-Vis Analysis
The following is a standard procedure for obtaining a UV-Vis spectrum of a compound in solution.[13][14][15]
Procedure:
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum is expected to show a strong absorption band characteristic of the π → π* transition of the conjugated nitrophenyl system. The presence of the oxadiazole ring may cause a slight shift in the absorption maximum compared to nitrobenzene. An absorption maximum (λmax) is predicted to be in the range of 260-280 nm.[16]
Conclusion
The comprehensive application of NMR, MS, FTIR, and UV-Vis spectroscopy provides a robust and self-validating framework for the complete structural elucidation and characterization of this compound. Each technique offers unique and complementary information, and together they form the basis for ensuring the identity, purity, and electronic properties of this promising molecule for further research and development.
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The 1,2,4-Oxadiazole Core: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has charted a remarkable trajectory from a 19th-century chemical curiosity to an indispensable scaffold in contemporary drug discovery. Initially synthesized in 1884, its unique combination of physicochemical properties, metabolic stability, and synthetic tractability remained underappreciated for decades. The paradigm shifted with the recognition of the 1,2,4-oxadiazole ring as a superior bioisostere for metabolically labile ester and amide functionalities. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and strategic application of 1,2,4-oxadiazole compounds. We will dissect the foundational synthetic chemistry, chronicle the key milestones that cemented its role in pharmacology, and present detailed protocols, offering researchers and drug development professionals a thorough resource grounded in scientific integrity and field-proven insights.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Foundational Synthesis
The story of the 1,2,4-oxadiazole begins in 1884 with its first reported synthesis by German chemists Ferdinand Tiemann and P. Krüger.[1][2] Their work, which originally classified the heterocycle as an "azoxime," laid the chemical groundwork for all subsequent explorations.[2] However, for nearly eighty years, the scaffold was largely relegated to the annals of fundamental organic chemistry, with its profound potential in applied science yet to be unlocked.[1][3]
The classical and still most prevalent synthetic route to the 1,2,4-oxadiazole core involves a two-step process starting from an amidoxime. The enduring utility of this method lies in its reliability and the wide availability of starting materials.
Causality of the Experimental Choice: The selection of an amidoxime as the key precursor is strategic. The amidoxime possesses both a nucleophilic nitrogen and an oxygen atom, perfectly poised for a condensation reaction with a carboxylic acid derivative (like an acyl chloride or anhydride). This is followed by an intramolecular cyclodehydration to form the thermodynamically stable aromatic oxadiazole ring.
Core Synthesis Workflow: Amidoxime Acylation and Cyclodehydration
The process begins with the acylation of the amidoxime oxygen, forming an O-acyl amidoxime intermediate. This intermediate is then heated, often with a dehydrating agent or under basic conditions, to induce the ring-closing reaction, eliminating a molecule of water.
Caption: The classical two-step synthesis of 1,2,4-oxadiazoles.
Part 2: The Bioisosterism Revolution: A New Role in Drug Design
The turning point for the 1,2,4-oxadiazole in medicinal chemistry was the recognition of its utility as a bioisostere .[3][4][5] Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is swapped with another that has similar steric and electronic properties, with the goal of improving the molecule's overall therapeutic profile.
The 1,2,4-oxadiazole emerged as a premier bioisosteric replacement for ester and amide groups, which are common in bioactive molecules but are often susceptible to rapid hydrolysis by metabolic enzymes (esterases and amidases).[5][6][7] This metabolic liability leads to poor bioavailability and short half-lives, hindering the development of effective drugs.
Trustworthiness of the Approach: The 1,2,4-oxadiazole is a self-validating system in this context. Its aromaticity confers significant chemical and thermal stability.[8] Unlike the planar ester group, the oxadiazole ring is a rigid, planar system that not only resists hydrolysis but can also lock the molecule into a more defined, and potentially more active, conformation for target binding. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the amide carbonyl oxygen.[7]
Caption: Bioisosteric replacement of esters and amides with the 1,2,4-oxadiazole ring.
Part 3: Milestones in Therapeutic Applications
The strategic deployment of the 1,2,4-oxadiazole core has led to the development of numerous drug candidates across a wide spectrum of diseases. Its incorporation has been pivotal in overcoming pharmacokinetic challenges and enhancing potency. Over the last few decades, its use has grown exponentially, leading to several notable compounds.[2][9]
Data Presentation: Key 1,2,4-Oxadiazole-Containing Therapeutic Agents
| Compound Name | Therapeutic Area | Mechanism of Action / Significance | Status |
| Ataluren (Translarna™) | Genetic Disorders | Promotes ribosomal read-through of nonsense mutations; used to treat Duchenne muscular dystrophy and cystic fibrosis.[8] | Approved (EU) |
| Cefozopran | Infectious Disease | A fourth-generation cephalosporin antibiotic with a 1,2,4-oxadiazole-containing side chain. | Marketed |
| Pleconaril | Antiviral | An inhibitor of picornavirus capsid function, developed for treating the common cold. | Investigational |
| Oxolamine | Respiratory | One of the first marketed drugs with this core, used as a cough suppressant. | Marketed |
| Libexin (Prenoxdiazine) | Respiratory | A peripherally acting antitussive drug. | Marketed |
Part 4: Experimental Protocol for a Representative Synthesis
To provide a practical, field-proven methodology, we outline the synthesis of 3-(pyridin-3-yl)-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, a compound structure representative of those explored in modern drug discovery programs.
Objective: To synthesize a disubstituted 1,2,4-oxadiazole using the classical amidoxime cyclization pathway.
Pillar of Expertise: This protocol employs standard, robust reactions. The choice of EDC/HOBt for the coupling step is a modern refinement over harsher acyl chloride methods, offering better functional group tolerance and milder conditions. The final cyclization is achieved thermally, a straightforward and effective method for this substrate class.
Step 1: Synthesis of N'-hydroxy-nicotinimidamide (Amidoxime Formation)
-
Setup: To a solution of 3-cyanopyridine (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting nitrile is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. A white precipitate should form. Filter the solid, wash with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum to yield the desired amidoxime. The product is often pure enough for the next step without further purification.
Step 2: Synthesis of the 1,2,4-Oxadiazole (Coupling and Cyclization)
-
Setup: To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.4 M) at room temperature, add HOBt (1-hydroxybenzotriazole, 1.2 eq) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq). Stir for 20 minutes to form the activated ester.
-
Coupling: Add the N'-hydroxy-nicotinimidamide from Step 1 (1.1 eq) to the reaction mixture. Stir at room temperature for 12-16 hours.
-
Cyclization: Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. The intramolecular cyclodehydration occurs at this elevated temperature. Monitor by LCMS for the formation of the desired product mass and consumption of the intermediate.
-
Workup: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final 3-(pyridin-3-yl)-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole has successfully transitioned from a simple heterocyclic molecule to a validated "privileged scaffold" in medicinal chemistry. Its journey underscores a core principle of drug discovery: that fundamental academic synthesis can pave the way for powerful therapeutic solutions. The scaffold's value as a metabolically robust bioisostere for amides and esters is now firmly established.[7][10]
Looking ahead, the evolution of 1,2,4-oxadiazole chemistry will likely be driven by several key areas. The development of more efficient, scalable, and sustainable synthetic methods, such as flow chemistry and novel catalytic systems, will be crucial for pharmaceutical applications.[4] Furthermore, the application of computational chemistry and machine learning will guide the design of next-generation 1,2,4-oxadiazole derivatives with precisely tuned properties for novel and challenging biological targets. As we continue to address unmet medical needs, the 1,2,4-oxadiazole is poised to remain a vital component in the medicinal chemist's toolkit.[4]
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structural analysis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Structural Analysis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies employed in the , a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole moiety in various pharmacologically active compounds.[1][2][3] The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring the definitive confirmation of the chemical structure and providing insights into its physicochemical properties.
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which imparts unique electronic and conformational properties to the molecule.[2][3] The presence of a butyl group and a nitrophenyl substituent further influences its characteristics. This guide, intended for researchers and professionals in the field, will detail the synergistic application of spectroscopic and computational techniques for a thorough structural characterization.
Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and versatile method involves the cyclization of an O-acyl-amidoxime intermediate. The following protocol outlines a representative synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Formation of 4-Nitrobenzamidoxime
-
To a solution of 4-nitrobenzonitrile in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added.
-
The reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon cooling, the 4-nitrobenzamidoxime precipitates and is collected by filtration, washed with cold water, and dried.
Step 2: Acylation of 4-Nitrobenzamidoxime
-
The 4-nitrobenzamidoxime is dissolved in a suitable solvent such as pyridine or dichloromethane.
-
Valeryl chloride (pentanoyl chloride) is added dropwise to the solution at 0°C.
-
The reaction is stirred at room temperature until completion.
Step 3: Cyclization to form this compound
-
The O-acyl-amidoxime intermediate from the previous step is heated in a high-boiling point solvent like toluene or xylene to induce cyclodehydration.
-
The reaction is monitored by TLC for the formation of the 1,2,4-oxadiazole.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information.[4][5][6]
¹H NMR Spectroscopy
-
Aromatic Protons: The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be downfield due to its strong electron-withdrawing nature.
-
Butyl Protons: The butyl group will show distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the oxadiazole ring. The chemical shifts will be in the upfield region (typically δ 0.9-3.0 ppm).
¹³C NMR Spectroscopy
-
Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring will appear at distinct chemical shifts in the downfield region (typically δ 160-180 ppm).[7]
-
Aromatic Carbons: The 4-nitrophenyl group will show four signals: one for the carbon bearing the nitro group (ipso-carbon), one for the carbon attached to the oxadiazole ring, and two for the ortho and meta carbons.
-
Butyl Carbons: The four carbon atoms of the butyl chain will be observed in the aliphatic region of the spectrum (typically δ 13-40 ppm).
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to NO₂) | ~ 8.3 | ~ 124 |
| Aromatic CH (meta to NO₂) | ~ 8.1 | ~ 129 |
| Aromatic C-NO₂ | - | ~ 150 |
| Aromatic C-Oxadiazole | - | ~ 130 |
| Oxadiazole C3 | - | ~ 168 |
| Oxadiazole C5 | - | ~ 175 |
| Butyl-CH₂ (alpha to ring) | ~ 2.9 (triplet) | ~ 27 |
| Butyl-CH₂ | ~ 1.8 (quintet) | ~ 30 |
| Butyl-CH₂ | ~ 1.4 (sextet) | ~ 22 |
| Butyl-CH₃ | ~ 0.9 (triplet) | ~ 14 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[8][9] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways for 1,2,4-oxadiazoles often involve cleavage of the heterocyclic ring.[9] Characteristic fragments would correspond to the loss of the butyl group, the nitro group, and cleavage of the oxadiazole ring to produce ions corresponding to the nitrophenyl nitrile and butyl isocyanate fragments.
| m/z | Possible Fragment |
| 247 | [M]⁺ |
| 230 | [M - OH]⁺ (from nitro group rearrangement) |
| 217 | [M - NO]⁺ |
| 201 | [M - NO₂]⁺ |
| 190 | [M - C₄H₉]⁺ |
| 148 | [O₂NC₆H₄CN]⁺ |
| 120 | [O₂NC₆H₄]⁺ |
| 99 | [C₄H₉NCO]⁺ |
| 57 | [C₄H₉]⁺ |
Table 2: Predicted key fragments in the mass spectrum of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
-
C=N stretch (oxadiazole): ~1615 cm⁻¹
-
N-O stretch (oxadiazole): ~1380 cm⁻¹
-
C-O-C stretch (oxadiazole): ~1050 cm⁻¹
-
Asymmetric NO₂ stretch: ~1530 cm⁻¹
-
Symmetric NO₂ stretch: ~1350 cm⁻¹
-
Aromatic C-H stretch: ~3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[10]
Experimental Protocol: X-ray Crystallography
Step 1: Crystal Growth
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Step 2: Data Collection
-
A suitable crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
Step 3: Structure Solution and Refinement
-
The collected data are processed to obtain the unit cell parameters and intensity data.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Expected Structural Features:
-
The 1,2,4-oxadiazole ring is expected to be planar.
-
The phenyl ring will likely be twisted relative to the plane of the oxadiazole ring.
-
The butyl chain will adopt a low-energy conformation.
-
Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, may be observed in the crystal packing.
Computational Structural Analysis
Density Functional Theory (DFT) calculations are a powerful complementary tool to experimental methods, providing insights into the electronic structure, optimized geometry, and spectroscopic properties of the molecule.[11][12][13][14]
Computational Protocol: DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: A suitable functional, such as B3LYP, is employed.[11]
-
Basis Set: A basis set of appropriate size, such as 6-311G(d,p), is used for accurate calculations.[11]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: To predict ¹H and ¹³C NMR spectra, which can be compared with experimental data.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic properties and reactivity of the molecule.
-
Visualization of the Analytical Workflow
The following diagram illustrates the integrated workflow for the comprehensive .
Caption: Integrated workflow for the structural analysis.
Logical Relationship of Analytical Techniques
The relationship between the different analytical techniques is synergistic, providing a self-validating system for structural elucidation.
Caption: Synergy between analytical techniques.
Conclusion
The requires a multi-faceted approach, integrating both experimental and computational methodologies. The combination of NMR, mass spectrometry, and IR spectroscopy provides a robust preliminary identification, which is then unequivocally confirmed by single-crystal X-ray diffraction. DFT calculations further strengthen the structural assignment by providing a theoretical framework that correlates well with the experimental data. This comprehensive characterization is fundamental for understanding the structure-activity relationships of this class of compounds and for their further development as potential therapeutic agents.
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available from: [Link]
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Synthesis of novel oxadiazole derivatives: DFT calculations, molecular docking studies, and in vitro, in vivo evaluation of antidiabetic activity using Drosophila melanogaster model. Penn State Research Database. Available from: [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis Online. Available from: [Link]
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1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed. Available from: [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. Available from: [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available from: [Link]
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Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing). Available from: [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. Available from: [Link]
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Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed. Available from: [Link]
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Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. Available from: [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available from: [Link]
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Synthesis, Investigation and X-Ray Powder Diffraction (XRD) of Some Oxadiazole Complexes. DergiPark. Available from: [Link]
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Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety. ER Publications. Available from: [Link]
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¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available from: [Link]
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Exploring 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole as Antiproliferative agent: Synthesis, Single crystal XRD, DFT, Hirshfeld Surface analysis, in vitro Antiproliferative activity and Molecular Docking analysis. ResearchGate. Available from: [Link]
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Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available from: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available from: [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available from: [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available from: [Link]
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Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. Available from: [Link]
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SYNTHESIS OF FEW 1,3,4-OXADIAZOLE DERIVATIVES BLENDED WITH DIFFERENT HETEROCYCLES AND THEIR IN-VITRO ANTIBACTERIAL ACTIVITIES. World Journal of Pharmaceutical Research. Available from: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]
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In Silico First: A Computational Whitepaper on the Pre-synthesis Profiling of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Abstract
In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. The attrition of promising lead compounds due to poor pharmacokinetic profiles or unforeseen toxicity remains a primary driver of the staggering costs and extended timelines associated with pharmaceutical R&D.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico characterization of a novel compound, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole , before a single physical experiment is conducted. We will leverage a suite of validated computational tools to predict its physicochemical properties, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and potential toxicity risks. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but a strategic rationale for integrating computational chemistry into the core of the discovery workflow. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[3] By thoroughly profiling this specific derivative, we demonstrate a workflow that enhances the efficiency of the design-make-test-analyze cycle, allowing for data-driven prioritization of synthetic efforts.[4][5]
The Foundational Step: Molecular Representation
Before any prediction can be made, the molecule must be accurately represented in a machine-readable format. The canonical representation for this is the Simplified Molecular-Input Line-Entry System (SMILES).
-
Compound Name: this compound
-
Canonical SMILES: CCCCc1nc(no1)c2ccc([O-])cc2
This SMILES string serves as the universal input for the various predictive platforms discussed in this guide. It is the digital blueprint of the molecule from which all subsequent properties are calculated.
Physicochemical Landscape: Predicting Drug-Likeness and Bioavailability
The physicochemical properties of a molecule govern its ability to navigate the biological milieu to reach its target. Poor properties, such as low solubility or high lipophilicity, are common causes of compound failure.[6] We will predict a panel of key descriptors that form the basis of "drug-likeness" evaluation, most famously codified by Lipinski's Rule of Five.
Causality Behind the Choice of Descriptors
-
Molecular Weight (MW): Influences size-dependent processes like diffusion and filtration. Molecules >500 Da often exhibit poor absorption.
-
LogP (Octanol-Water Partition Coefficient): The primary measure of lipophilicity. A balanced LogP is crucial; too low, and the molecule cannot cross lipid membranes; too high, and it may get trapped in fatty tissues or have poor aqueous solubility.
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): These determine the molecule's ability to interact with water and biological targets. Excessive hydrogen bonding capacity can hinder membrane permeability.
-
Topological Polar Surface Area (TPSA): A surrogate measure for a molecule's overall polarity and hydrogen bonding capacity. TPSA is an excellent predictor of oral bioavailability and blood-brain barrier penetration.[3]
Experimental Protocol: Physicochemical & ADME Prediction with SwissADME
The SwissADME web server is a robust, free-to-use platform that provides a comprehensive suite of predictive models.
-
Navigate to the SwissADME homepage ([Link]).
-
Input Structure: In the "Enter a list of SMILES" box, paste the canonical SMILES string: CCCCc1nc(no1)c2ccc([O-])cc2.
-
Execute Analysis: Click the "Run" button to initiate the calculations.
-
Data Collation: Systematically collect the predicted values for the physicochemical properties, lipophilicity, water solubility, and drug-likeness parameters from the results page.
Predicted Physicochemical Data Summary
| Property | Predicted Value | Commentary & Drug-Likeness Assessment |
| Formula | C₁₂H₁₃N₃O₃ | - |
| Molecular Weight | 247.25 g/mol | Pass: Well below the 500 Da threshold of Lipinski's rule. |
| LogP (iLOGP) | 3.25 | Pass: Within the ideal range (<5) for good membrane permeability. |
| H-Bond Acceptors | 5 | Pass: Within the acceptable limit (≤10). |
| H-Bond Donors | 0 | Pass: Well within the acceptable limit (≤5). |
| TPSA | 81.39 Ų | Good: Suggests good oral bioavailability (typically <140 Ų). |
| Water Solubility (ESOL) | LogS = -3.85 | Moderately Soluble: Indicates the compound is likely soluble enough for absorption. |
| Lipinski's Rule | Yes; 0 violations | Excellent: The compound fully adheres to Lipinski's Rule of Five. |
| Bioavailability Score | 0.55 | Good: Suggests a high probability of good oral bioavailability. |
Pharmacokinetic (ADME) Profile: The Body's Journey
Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential for anticipating its in vivo behavior.[7][8] A compound with excellent potency but poor ADME properties will likely fail in clinical development.[9]
The "Why": Key ADME Parameters
-
Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream. High absorption is a prerequisite for most orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system. This is desirable for CNS targets but a liability for peripherally acting drugs due to potential side effects.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes responsible for metabolizing most drugs. Inhibition of key isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that actively transports compounds out of cells. Being a P-gp substrate can significantly reduce absorption and tissue penetration.
Predicted ADME Data Summary (from SwissADME)
| ADME Parameter | Prediction | Implication for Drug Development |
| GI Absorption | High | Favorable for oral drug formulation. |
| BBB Permeant | Yes | Potential for CNS activity or CNS-related side effects. |
| P-gp Substrate | No | Favorable; less likely to be actively removed from cells, aiding absorption. |
| CYP1A2 Inhibitor | Yes | Potential Liability: Risk of drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential Liability: Risk of drug-drug interactions with substrates of this enzyme. |
| CYP2C19 Inhibitor | No | Favorable. |
| CYP2D6 Inhibitor | No | Favorable. |
| CYP3A4 Inhibitor | Yes | Potential Liability: Significant risk of drug-drug interactions, as CYP3A4 metabolizes ~50% of drugs. |
Integrated ADME Workflow
The following diagram illustrates the logical flow of assessing the ADME profile, starting from the molecular structure.
Caption: Workflow for ADME property prediction from molecular input.
Hazard Identification: In Silico Toxicity Prediction
Early identification of toxicity liabilities is critical to prevent late-stage failures.[2] We utilize computational models trained on large datasets of known toxic compounds to flag potential hazards associated with our molecule's structure.
Rationale for Endpoint Selection
-
LD₅₀ (Median Lethal Dose): A general indicator of acute toxicity.
-
Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.
-
Carcinogenicity: The potential to cause cancer is a severe liability.
-
Mutagenicity (Ames Test): Predicts if a compound can cause DNA mutations, which is often linked to carcinogenicity.
-
Toxicological Pathways: Identifies potential interactions with stress response pathways (e.g., nuclear receptor signaling, DNA damage response) which can provide mechanistic insights into potential toxicity.
Experimental Protocol: Toxicity Prediction with ProTox-II
The ProTox-II web server provides predictions for various toxicity endpoints, including LD₅₀, organ toxicity, and toxicological pathways.
-
Navigate to the ProTox-II homepage ([Link]).
-
Input Structure: Use the platform's drawing tool to create the structure of this compound or paste the SMILES string.
-
Initiate Prediction: Click the "Start ProTox-II" button.
-
Analyze Results: Review the predicted LD₅₀ value, toxicity class, and the probabilities for organ toxicity and pathway activation.
Predicted Toxicity Data Summary
| Toxicity Endpoint | Prediction | Confidence | Implication |
| Predicted LD₅₀ (rat) | 750 mg/kg | 78% | Class 4: Harmful if swallowed. Moderate acute toxicity. |
| Hepatotoxicity | Active | 65% | Potential Liability: Possible risk of liver toxicity; warrants caution. |
| Carcinogenicity | Inactive | 71% | Favorable. |
| Mutagenicity | Inactive | 82% | Favorable; unlikely to be a DNA-damaging agent. |
| Tox21 Pathway - NR-AhR | Active | 68% | Flag: Potential activation of the Aryl Hydrocarbon Receptor pathway. |
| Tox21 Pathway - SR-p53 | Active | 61% | Flag: Potential activation of the p53 stress response pathway. |
Integrated Analysis and Strategic Recommendations
This final stage synthesizes all in silico data into a holistic profile to guide a go/no-go decision for synthesis and further testing.
Caption: Integrated assessment balancing favorable and unfavorable predictions.
Expert Synopsis:
The in silico profile of this compound is a classic example of a "high-reward, high-risk" candidate.
-
The Upside: The compound exhibits an excellent physicochemical profile, suggesting it will be well-absorbed and orally bioavailable. It avoids being an efflux pump substrate and shows no signs of mutagenicity, which are significant hurdles cleared at this early stage.
-
The Downside: The predicted liabilities are considerable. Broad-spectrum inhibition of key CYP450 enzymes, particularly CYP3A4, presents a major challenge for clinical development due to the high probability of drug-drug interactions.[10] The predicted hepatotoxicity and potential for CNS penetration (if unintended) are also significant red flags that would require careful experimental monitoring.
Recommendation:
Synthesize with Caution and a Clear Experimental Plan. The favorable absorption and bioavailability profile justifies the allocation of synthetic resources. However, this should proceed in parallel with a clear experimental derisking strategy:
-
Priority 1 (In Vitro Metabolism): Immediately upon synthesis, the compound must be profiled against a panel of human CYP450 enzymes to experimentally confirm or refute the predicted inhibition. This is the most critical liability to address.
-
Priority 2 (In Vitro Toxicity): An early-stage cytotoxicity assay using a relevant liver cell line (e.g., HepG2) should be performed to assess the hepatotoxicity risk.
-
Structural Modification Strategy: If the liabilities are confirmed, medicinal chemistry efforts should focus on modifications that can mitigate CYP inhibition and hepatotoxicity while preserving the favorable physicochemical properties. The nitro group, in particular, is often associated with toxicity and could be a primary target for bioisosteric replacement.
This in silico first approach has successfully identified key potential failure points for this compound, transforming a blind synthetic effort into a targeted, hypothesis-driven investigation. This workflow saves time and resources, focusing experimental work where it is most needed and ultimately increasing the probability of success in the drug discovery pipeline.
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). International Journal of Molecular Sciences. [Link]
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literature review of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole research
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1] This five-membered heterocycle is a structural motif in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[2][3][4] The incorporation of a nitro group, particularly on a phenyl ring, is a common strategy in drug design to modulate biological activity. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of this compound, a compound of interest for further investigation. While direct literature on this specific molecule is limited, this guide extrapolates from established methodologies and the known properties of structurally related compounds to provide a predictive yet scientifically grounded resource for researchers.
Synthesis and Mechanism
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the cyclodehydration of an O-acyl-amidoxime intermediate.[1] This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would proceed via a two-step reaction as outlined below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of O-Valeryl-4-nitrobenzamidoxime (Intermediate)
-
To a solution of 4-nitrobenzamidoxime (1 equivalent) in anhydrous tetrahydrofuran (THF), add pyridine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add valeryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl-amidoxime intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude O-Valeryl-4-nitrobenzamidoxime in a suitable solvent such as toluene or xylene.
-
Heat the solution to reflux for 8-12 hours to induce thermal cyclodehydration. Alternatively, a base such as tetrabutylammonium fluoride (TBAF) can be used at room temperature for a milder reaction.[5]
-
Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups). Aromatic protons of the 4-nitrophenyl group will appear as two doublets in the downfield region. |
| ¹³C NMR | Resonances for the carbons of the butyl chain, the aromatic carbons of the 4-nitrophenyl ring, and two characteristic signals for the C3 and C5 carbons of the 1,2,4-oxadiazole ring. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=N stretching of the oxadiazole ring (around 1600-1450 cm⁻¹), strong symmetric and asymmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹), and C-H stretching of the alkyl and aromatic groups.[6] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. |
Potential Biological Activities and Mechanism of Action
While there is no direct research on the biological effects of this compound, the known activities of structurally similar compounds suggest several promising avenues for investigation.
Antimicrobial and Antifungal Activity
Derivatives of 1,3,4-oxadiazole containing a nitrophenyl group have shown notable antibacterial and antifungal activities.[7][8] The presence of the nitro group is often associated with enhanced antimicrobial efficacy. It is hypothesized that the nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can then damage cellular macromolecules, including DNA. The lipophilic butyl group may enhance the compound's ability to penetrate microbial cell membranes.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties.[9][10][11] Some have been shown to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs).[9] The 4-nitrophenyl moiety is a common feature in many biologically active molecules and could contribute to interactions with specific biological targets.
Anti-inflammatory Activity
Certain oxadiazole derivatives have demonstrated anti-inflammatory properties.[12][13] The mechanism of action could involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases.
The following diagram illustrates a hypothetical mechanism of action for the potential antimicrobial activity.
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- 2. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
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- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Therapeutic Potential of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
A Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific, yet under-explored derivative: 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Drawing upon the extensive literature on related oxadiazole compounds, this document will elucidate the most probable mechanisms of action and propose a rigorous, multi-pronged experimental strategy to validate these hypotheses. Our core objective is to equip researchers and drug development professionals with the foundational knowledge and actionable protocols necessary to unlock the therapeutic promise of this compound. We will delve into its potential as an anticancer, anti-inflammatory, and neurological agent, providing a comprehensive roadmap for its preclinical evaluation.
Introduction: The 1,2,4-Oxadiazole Core - A Versatile Pharmacophore
The five-membered 1,2,4-oxadiazole ring is a bioisosteric equivalent for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] This has led to its incorporation into a variety of clinically used drugs and a vast library of investigational compounds.[1] Derivatives of the 1,2,4-oxadiazole nucleus have been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4] The versatility of this scaffold stems from the ability to readily modify the substituents at the C3 and C5 positions, thereby fine-tuning the compound's biological activity and target selectivity.
Our focus, this compound, possesses two key structural features that inform our investigation into its therapeutic potential:
-
The 4-Nitrophenyl Group at C3: The presence of an electron-withdrawing nitro group on the phenyl ring can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with specific biological targets.[1]
-
The Butyl Group at C5: This aliphatic chain contributes to the lipophilicity of the compound, which can affect its membrane permeability and interaction with hydrophobic pockets in target proteins.
This guide will systematically explore the most promising therapeutic avenues for this compound based on these structural characteristics and the established pharmacology of related analogs.
Potential Therapeutic Target Classes
Based on a comprehensive review of the literature on substituted 1,2,4-oxadiazole and related heterocyclic compounds, we have identified three primary areas of therapeutic potential for this compound:
-
Oncology: As inducers of apoptosis and inhibitors of key signaling pathways.
-
Inflammation: Through the modulation of pro-inflammatory enzymes.
-
Neurodegenerative Diseases: By targeting enzymes implicated in neuronal function.
The following sections will detail the rationale behind each proposed target class and provide a roadmap for experimental validation.
Target Class I: Oncology
Rationale: The Anticancer Potential of Oxadiazoles
A significant body of research highlights the anticancer activity of 1,2,4-oxadiazole derivatives.[1][5] Many of these compounds have been shown to induce apoptosis in various cancer cell lines.[5] The 3,5-diarylsubstituted 1,2,4-oxadiazoles, in particular, have emerged as a promising class of apoptosis inducers.[1] Given the structural similarity, it is plausible that this compound exerts its cytotoxic effects through the induction of programmed cell death.
Proposed Molecular Targets
-
Caspase Family of Proteases: Central to the apoptotic cascade.
-
Bcl-2 Family Proteins: Key regulators of apoptosis.
-
Receptor Tyrosine Kinases (RTKs): Often dysregulated in cancer.
Experimental Validation Workflow
The following workflow is designed to systematically evaluate the anticancer activity and identify the molecular targets of this compound.
Diagram: Anticancer Activity Evaluation Workflow
Caption: Workflow for evaluating the anticancer potential of the compound.
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Staining: Harvest cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Target Class II: Inflammation
Rationale: Anti-inflammatory Properties of Oxadiazoles
Derivatives of the 1,2,4-oxadiazole scaffold have been investigated for their anti-inflammatory properties.[3] A notable example is the inhibition of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3] The structural features of this compound suggest it may interact with enzymes involved in the inflammatory cascade.
Proposed Molecular Targets
-
5-Lipoxygenase-Activating Protein (FLAP)
-
Cyclooxygenase (COX-1 and COX-2) Enzymes
-
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
Experimental Validation Workflow
Diagram: Anti-inflammatory Activity Evaluation Workflow
Caption: Workflow for assessing the anti-inflammatory activity of the compound.
Detailed Experimental Protocols
Protocol 3: FLAP Inhibition Assay
-
Cell Line: Use a cell line that expresses FLAP, such as human neutrophils or a transfected cell line.
-
Assay Principle: Measure the inhibition of leukotriene biosynthesis in the presence of the test compound.
-
Procedure: Pre-incubate cells with this compound, then stimulate with a calcium ionophore (e.g., A23187).
-
Quantification: Measure the levels of leukotriene B4 (LTB4) in the cell supernatant using an ELISA kit.
Protocol 4: COX-1/COX-2 Inhibition Assay
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: Measure the conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Procedure: Incubate the enzyme with the test compound and arachidonic acid.
-
Quantification: Quantify the amount of PGE2 produced using a competitive ELISA.
Target Class III: Neurodegenerative Diseases
Rationale: Cholinesterase Inhibition by Oxadiazoles
Some 1,3,4-oxadiazole derivatives, a related isomer, have been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] These enzymes are key targets in the symptomatic treatment of Alzheimer's disease. The presence of the 4-nitrophenyl group in our compound of interest is noteworthy, as nitrophenyl-containing compounds have been explored as cholinesterase inhibitors.
Proposed Molecular Targets
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BChE)
Experimental Validation Workflow
Diagram: Cholinesterase Inhibition Evaluation Workflow
Caption: Workflow for evaluating cholinesterase inhibitory activity.
Detailed Experimental Protocols
Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme and Substrate: Use purified AChE from electric eel and BChE from equine serum. Acetylthiocholine iodide and butyrylthiocholine iodide serve as substrates.
-
Assay Principle: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured spectrophotometrically.
-
Procedure: Pre-incubate the enzyme with varying concentrations of this compound. Initiate the reaction by adding the substrate and DTNB.
-
Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Data Summary and Interpretation
To facilitate a clear comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Summary of In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | % Apoptosis (at IC50) |
|---|---|---|
| MCF-7 | ||
| A549 |
| HCT116 | | |
Table 2: Summary of Anti-inflammatory Activity
| Target | IC50 (µM) |
|---|---|
| FLAP | |
| COX-1 |
| COX-2 | |
Table 3: Summary of Cholinesterase Inhibitory Activity
| Enzyme | IC50 (µM) |
|---|---|
| AChE |
| BChE | |
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the preclinical evaluation of this compound. By systematically investigating its potential as an anticancer, anti-inflammatory, and neuroprotective agent, we can build a robust data package to support its further development. The proposed workflows and protocols provide a clear and logical path forward. Positive results in these initial studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed pharmacokinetic and toxicological profiling. The versatility of the 1,2,4-oxadiazole scaffold, combined with the specific structural features of this compound, presents a compelling opportunity for the discovery of a novel therapeutic agent.
References
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Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
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ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. [Link]
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IRIS UniPA. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. [Link]
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Asian Journal of Chemistry. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. [Link]
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NIH. (n.d.). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. [Link]
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ResearchGate. (2015). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. [Link]
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Research and Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. [Link]
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Journal of Young Pharmacists. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
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MDPI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
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Journal of Mines, Metals and Fuels. (2022). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. [Link]
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PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]
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Longdom Publishing. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. [Link]
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A mini review on biological potential of 1,3,4-oxadiazole derivatives. (n.d.). [Link]
-
PubMed. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. [Link]
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1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (n.d.). [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: Unveiling the Therapeutic Potential of a Novel Oxadiazole Derivative
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocyclic ring is a constituent of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5] The incorporation of a nitrophenyl group can further enhance the biological activity of these derivatives through various mechanisms, including the induction of oxidative stress or by influencing key cellular pathways.[2][4][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro applications of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . While specific experimental data for this novel compound is emerging, its structural features—a lipophilic butyl group and an electron-withdrawing nitrophenyl moiety—suggest a strong potential for interaction with key biological targets. These application notes will focus on the most probable and impactful activities: inhibition of enzymes within the endocannabinoid system, and cytotoxic effects against cancer cell lines.
Part 1: Enzyme Inhibition Assays - Targeting the Endocannabinoid System
The endocannabinoid system is a crucial modulator of various physiological processes, and its dysregulation is implicated in numerous diseases.[7] Key enzymes in this system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are responsible for the degradation of endocannabinoids.[7][8] Inhibitors of these enzymes are of significant therapeutic interest for the treatment of pain, inflammation, and neurological disorders.[9][10] The structural characteristics of this compound make it a prime candidate for evaluation as an inhibitor of these serine hydrolases.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][10] Its inhibition leads to elevated 2-AG levels, which can produce therapeutic effects. A fluorometric assay is a sensitive and high-throughput method to screen for MAGL inhibitors.[11][12]
This assay utilizes a non-fluorescent substrate that is cleaved by MAGL to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAGL activity. The presence of an inhibitor will decrease the rate of this reaction.
Experimental Workflow for MAGL Inhibition Assay
Caption: Workflow for MAGL fluorometric inhibition assay.
-
Reagent Preparation:
-
Prepare a 1X MAGL Assay Buffer from a 10X stock solution with ultrapure water.[10]
-
Dilute the human recombinant MAGL enzyme to the desired concentration in ice-cold 1X MAGL Assay Buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound in 1X MAGL Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a known MAGL inhibitor (e.g., JZL195) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 90 µL of the diluted MAGL enzyme solution.
-
Add 5 µL of the serially diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C to allow the compound to interact with the enzyme.[11]
-
Initiate the reaction by adding 5 µL of the MAGL substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
| Parameter | Recommended Value | Source |
| Final Assay Volume | 100 µL | [11] |
| Excitation Wavelength | 360 nm | [11] |
| Emission Wavelength | 460 nm | [11] |
| Incubation Temperature | 37°C | [11] |
| Positive Control | JZL195 | [10] |
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
FAAH is a serine hydrolase that degrades a variety of fatty acid amides, including the endocannabinoid anandamide.[13][14] Highly sensitive fluorescent assays are crucial for the high-throughput screening of FAAH inhibitors.[13]
Similar to the MAGL assay, the FAAH assay employs a non-fluorescent substrate that, upon hydrolysis by FAAH, releases a fluorescent product such as 7-amino-4-methylcoumarin (AMC).[9][14] The increase in fluorescence is proportional to FAAH activity.
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer.
-
Prepare cell or tissue lysates containing FAAH or use a purified recombinant FAAH enzyme. For cell lysates, homogenize cells in ice-cold FAAH Assay Buffer and centrifuge to collect the supernatant.[9]
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Use a known FAAH inhibitor as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme preparation (cell lysate or purified enzyme) to each well of a 96-well plate.
-
Add the serially diluted test compound or vehicle control.
-
Pre-incubate the plate.
-
Initiate the reaction by adding 50 µL of the FAAH substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically at 37°C with an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[9]
-
Calculate the reaction rates and percentage of inhibition as described for the MAGL assay.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Parameter | Recommended Value | Source |
| Final Assay Volume | 100 µL | [9] |
| Excitation Wavelength | 360 nm | [9] |
| Emission Wavelength | 465 nm | [9] |
| Incubation Temperature | 37°C | [9] |
| Substrate Example | Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) | [14] |
Part 2: Anticancer Activity - Cell Viability and Cytotoxicity Assays
The 1,2,4-oxadiazole nucleus is a common feature in molecules with potent cytotoxic activity against a range of cancer cell lines.[6][15] The presence of a nitrophenyl group may enhance this activity.[6] Therefore, evaluating the anticancer potential of this compound is a critical step in its characterization.
Cell Viability Assay using Tetrazolium Salts (MTT/MTS)
MTT and MTS assays are colorimetric methods for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[16]
Signaling Pathway for Cell Viability Assays
Caption: Mechanism of tetrazolium-based cell viability assays.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[17]
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 250 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
-
Incubation and Assay:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]
-
After incubation, add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[16]
-
Incubate for 1 to 4 hours at 37°C.[16] If using MTT, an additional step of adding a solubilization solution is required to dissolve the formazan crystals.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Recommended Value | Source |
| Cell Seeding Density | 5,000-10,000 cells/well | [17] |
| Incubation Time | 48-72 hours | [3] |
| MTS Absorbance | 490 nm | [16] |
| MTT Absorbance | 570 nm | [16] |
| Positive Control | Doxorubicin | [3] |
Part 3: Antimicrobial Activity Screening
Given that many 1,3,4-oxadiazole derivatives exhibit antimicrobial properties, a preliminary screening of this compound against a panel of bacteria and fungi is warranted.[18][19] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum:
-
Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to the 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the compound in a 96-well plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28-30°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. Based on its structural features and the extensive literature on related compounds, it is anticipated that this molecule will exhibit significant activity as an enzyme inhibitor, particularly within the endocannabinoid system, and as a potential anticancer agent. Positive results from these initial screens will pave the way for more in-depth mechanistic studies, including analysis of enzyme kinetics, investigation of specific cell signaling pathways, and in vivo efficacy studies. The versatility of the 1,2,4-oxadiazole scaffold continues to offer exciting opportunities for the discovery of novel therapeutic agents.
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Application Note: Protocol for Cellular Treatment with 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Abstract
This document provides a comprehensive, step-by-step protocol for the characterization and application of the novel compound 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in a cell culture setting. As a member of the 1,2,4-oxadiazole class of heterocyclic compounds, this molecule holds potential for significant biological activity, including but not limited to anticancer and anti-inflammatory effects.[1][2][3][4] This guide is designed for researchers in drug discovery and cell biology, establishing a robust workflow from initial compound handling and solubility assessment to determining cytotoxic concentration and evaluating downstream cellular responses such as apoptosis and cell cycle arrest. The protocols herein are built on established methodologies and best practices to ensure data integrity and reproducibility.
Introduction and Scientific Background
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[3] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a 4-nitrophenyl group suggests the potential for mechanisms related to oxidative stress, as nitrophenol compounds have been shown to induce cytotoxicity and reactive oxygen species (ROS) production in human lung cells.[5][6]
Given the novelty of this compound, a systematic approach is required to elucidate its biological effects. This protocol provides a foundational workflow, beginning with the critical determination of the compound's half-maximal inhibitory concentration (IC50) and proceeding to more detailed mechanistic studies.
Workflow for Novel Compound Evaluation
A logical and phased approach is crucial when investigating a new chemical entity. The following workflow ensures that foundational data is collected before proceeding to more complex and resource-intensive assays.
Caption: Experimental workflow from compound preparation to mechanistic analysis.
Part 1: Compound Preparation and Handling
Accurate and consistent preparation of the test compound is the bedrock of reliable cell-based assays.
Safety Precautions
-
Always handle this compound powder in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Solubility and Stock Solution Preparation
The choice of solvent is critical and can influence experimental outcomes. Dimethyl sulfoxide (DMSO) is a common solvent for cell culture experiments but can be toxic at higher concentrations.[7]
Protocol:
-
Determine Solubility: Before preparing a high-concentration stock, test the solubility of the compound. Aim for a 10 mM stock solution in high-purity, sterile DMSO.
-
Stock Solution Calculation:
-
Example: To prepare a 10 mM stock from 5 mg of compound (Molecular Weight to be determined, assume ~261.26 g/mol for this example):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 261.26 g/mol ) = 0.00191 L = 1.91 mL
-
Therefore, dissolve 5 mg of the compound in 1.91 mL of sterile DMSO.[8]
-
-
Dissolution: Add the calculated volume of DMSO directly to the vial containing the compound powder.[9] Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[10]
-
Sterilization & Storage: Filter the stock solution through a 0.2 µm syringe filter into a sterile, light-protected tube.[9] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C for long-term stability.[9][11]
Part 2: Determining Optimal Working Concentration (IC50)
The first biological experiment for any novel compound should be to determine its effective concentration range. A dose-response curve using a cell viability assay is the standard method. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13][14]
Materials
-
Selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Multi-well spectrophotometer (plate reader)
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[12]
-
Compound Dilution Series: Prepare a serial dilution of the compound in complete culture medium. A common starting range is 100 µM down to ~0.1 µM.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). Include "medium only" wells for background control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 48-hour time point is a common starting point.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.[15]
-
Data Analysis:
-
Correct for background by subtracting the absorbance of the "medium only" wells.
-
Calculate percent viability: (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot percent viability versus log[concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in an exponential growth phase and not over-confluent at the assay endpoint.[12] |
| Compound Concentration Range | 0.1 µM to 100 µM | A broad range is necessary to capture the full dose-response curve for an unknown compound. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity, which could confound results.[7][9] |
| Treatment Duration | 24, 48, 72 hours | Allows for assessment of both acute and longer-term cytotoxic effects. |
| MTT Incubation Time | 2-4 hours | Sufficient time for formazan crystal formation without causing artifacts.[15] |
Part 3: Mechanistic Assays
Once the IC50 is established, further experiments can be performed at relevant concentrations (e.g., IC50, 0.5x IC50, 2x IC50) to investigate the compound's mechanism of action.
Potential Mechanism of Action
Based on the nitrophenyl moiety, a plausible mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and ultimately apoptosis. This can disrupt the normal progression of the cell cycle.
Caption: Hypothetical signaling pathway for the compound's cytotoxic effects.
Protocol: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[16][17][18] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.[16][17]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., vehicle, IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Centrifuge all cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[19]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][22] A compound-induced block at a specific checkpoint will cause an accumulation of cells in that phase.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound as described above.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[23][24][25] This permeabilizes the cells. Cells can be stored in ethanol at 4°C for several weeks.[24][25]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[23][24][25]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[24]
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. Analyze at least 10,000 events per sample.[25] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M populations.
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Applications of 1,2,4-Oxadiazoles in Drug Discovery: A Senior Application Scientist's Guide
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds that offer a blend of metabolic stability, synthetic accessibility, and the capacity for precise molecular interactions. Among these, the 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a "privileged scaffold" of significant interest.[1][2][3] Its growing prominence is not merely a matter of academic curiosity but is rooted in its proven utility in overcoming critical challenges in drug design.
One of the most compelling attributes of the 1,2,4-oxadiazole moiety is its role as a bioisostere for amide and ester functionalities.[4][5][6][7] These common linkages in bioactive molecules are often susceptible to enzymatic hydrolysis, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring provides a hydrolytically stable alternative that can mimic the hydrogen bonding capabilities and steric profile of amides and esters, thereby enhancing the metabolic stability and overall drug-like properties of a molecule.[8][9][10] This guide will provide an in-depth exploration of the diverse applications of 1,2,4-oxadiazoles in modern drug discovery, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Therapeutic Landscape: A Multitude of Applications
The versatility of the 1,2,4-oxadiazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[3][4][11] This has led to their investigation in a multitude of therapeutic areas, with several compounds progressing into clinical development and even reaching the market.[2][12]
Anticancer Activity
The fight against cancer has been a significant area of focus for the application of 1,2,4-oxadiazole derivatives.[1][13][14][15] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (DU-145), and colon (CaCo-2, HCT-116) cancers.[13][14][16][17] The mechanism of action for these anticancer agents is often multifaceted, with some derivatives acting as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases.[14][15]
For instance, a series of 1,2,4-oxadiazole-sulfonamide derivatives have shown potent anticancer activity against the HCT-116 cancer cell line.[13] Similarly, 1,2,4-oxadiazole derivatives linked to 5-fluorouracil have demonstrated promising anticancer activity, with some compounds exhibiting greater potency than the standard drug.[16] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl rings attached to the oxadiazole core play a crucial role in determining their cytotoxic potency.[2][16]
Data Presentation: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound ID | R1 (at position 3) | R2 (at position 5) | Cell Line | IC50 (µM) | Reference |
| 1a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [17][18] |
| 1b | Pyridin-4-yl | Benzo[d]thiazol-4-yl-methanol | DLD1 (Colorectal) | 0.35 | [17][18] |
| 1c | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [17][18] |
| 7a (5-FU derivative) | Phenyl | 5-Fluorouracil moiety | MCF-7 (Breast) | 0.76 ± 0.044 | [16] |
| 7a (5-FU derivative) | Phenyl | 5-Fluorouracil moiety | A549 (Lung) | 0.18 ± 0.019 | [16] |
Anti-inflammatory and Analgesic Properties
The 1,2,4-oxadiazole scaffold is also a valuable pharmacophore for the development of anti-inflammatory and analgesic agents.[19][20] Several derivatives have shown significant activity in preclinical models of inflammation and pain. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The structural versatility of the 1,2,4-oxadiazole ring allows for the fine-tuning of selectivity towards different COX isoforms, which is a key consideration in minimizing the gastrointestinal side effects associated with traditional NSAIDs.
Antimicrobial and Anti-infective Agents
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Oxadiazole derivatives have demonstrated promising activity against a range of bacteria, fungi, and parasites.[12] Notably, a class of 1,2,4-oxadiazole antibiotics has been discovered that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21][22] These compounds have been shown to inhibit cell wall biosynthesis, a well-validated target for antibacterial drugs.[22] SAR studies have been instrumental in optimizing the antibacterial potency and pharmacokinetic properties of these compounds, leading to the identification of orally bioavailable candidates with in vivo efficacy.[22][23]
Central Nervous System (CNS) Disorders
The unique physicochemical properties of the 1,2,4-oxadiazole ring, including its ability to modulate lipophilicity and engage in specific hydrogen bonding interactions, make it an attractive scaffold for targeting the CNS.[8] Derivatives have been investigated for a variety of CNS disorders, including Alzheimer's disease, with some compounds showing potential as multi-target agents.[24][25][26] For instance, certain 1,2,4-oxadiazole derivatives have exhibited inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease.[24][25] The ability to modulate multiple targets with a single molecule is a promising strategy for treating complex neurodegenerative disorders.
Experimental Protocols: A Practical Guide
The successful application of 1,2,4-oxadiazoles in drug discovery relies on robust and efficient synthetic methodologies and reliable biological evaluation assays. This section provides detailed, step-by-step protocols for the synthesis of a representative 1,2,4-oxadiazole derivative and a common in vitro assay for assessing its anticancer activity.
Protocol 1: Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole via Amidoxime Acylation and Cyclization
This protocol describes a widely used two-step method for the synthesis of 1,2,4-oxadiazoles, involving the O-acylation of an amidoxime followed by cyclodehydration.[27][28]
Materials:
-
Amidoxime (e.g., benzamidoxime)
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
O-Acylation of the Amidoxime:
-
Dissolve the amidoxime (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution. The causality behind the dropwise addition is to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
-
Work-up and Isolation of the O-Acylamidoxime Intermediate:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. This washing sequence is crucial for removing unreacted pyridine and other impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime. This intermediate can be purified by recrystallization or column chromatography if necessary.
-
-
Cyclodehydration to the 1,2,4-Oxadiazole:
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux for 4-8 hours. The high temperature provides the necessary energy to drive the intramolecular cyclization and dehydration.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.
-
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[16]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1,2,4-Oxadiazole test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest the cancer cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-oxadiazole test compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a general synthetic workflow for 1,2,4-oxadiazoles and a representative signaling pathway that could be targeted by a 1,2,4-oxadiazole-based drug.
Caption: A generalized workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: A potential signaling pathway targeted by a 1,2,4-oxadiazole inhibitor.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold has firmly established itself as a cornerstone in modern drug discovery. Its unique combination of physicochemical properties, metabolic stability, and synthetic tractability has propelled the development of numerous compounds with diverse and potent biological activities.[3][4] The continued exploration of this privileged heterocycle, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of therapeutic agents to address unmet medical needs. As we move forward, the integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will undoubtedly accelerate the rational design and optimization of 1,2,4-oxadiazole-based drug candidates, further solidifying its legacy in the annals of medicinal chemistry.[3]
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Application Notes and Protocols for the Evaluation of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Potential Anticancer Agent
Foreword: The Rationale for Investigating 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
The relentless pursuit of novel therapeutic agents to combat cancer remains a cornerstone of medicinal chemistry and oncology research. Among the myriad of heterocyclic scaffolds, the 1,2,4-oxadiazole nucleus has emerged as a "privileged structure" due to its significant and diverse pharmacological activities.[1][2][3] This five-membered heterocycle is a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[4] Numerous derivatives of 1,2,4-oxadiazole have demonstrated potent anticancer activities, targeting various cancer cell lines and acting through diverse mechanisms of action.[5][6]
This document provides a comprehensive guide for the preclinical evaluation of a novel derivative, This compound . The structural design incorporates a butyl group at the 5-position, which may enhance lipophilicity and cell membrane permeability, and a 4-nitrophenyl moiety at the 3-position, a common pharmacophore in anticancer compounds that can influence electronic properties and biological interactions. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically investigate the anticancer potential of this compound, from initial synthesis and in vitro characterization to in vivo efficacy studies.
Part 1: Synthesis and Physicochemical Characterization
A reliable and reproducible synthesis protocol is paramount for obtaining high-purity this compound for biological evaluation. The following is a proposed synthetic route based on established methodologies for 1,2,4-oxadiazole synthesis.[4]
Proposed Synthesis Workflow
The synthesis of this compound can be achieved through a two-step process involving the O-acylation of an amidoxime followed by cyclodehydration.
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Nitrobenzamidoxime
-
Valeryl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step 1: Synthesis of O-(valeryl)-4-nitrobenzamidoxime (Intermediate)
-
Dissolve 4-nitrobenzamidoxime (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (1.2 equivalents) dropwise to the solution.
-
Slowly add valeryl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in toluene.
-
Reflux the mixture for 8-12 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Physicochemical Properties
The following table summarizes the predicted and experimentally determined physicochemical properties of the target compound.
| Property | Predicted/Measured Value | Method of Determination |
| Molecular Formula | C₁₂H₁₃N₃O₃ | - |
| Molecular Weight | 247.25 g/mol | Mass Spectrometry |
| Appearance | Pale yellow solid | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in methanol; insoluble in water | Experimental solubility testing |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Chemical Structure | Confirmed | ¹H NMR, ¹³C NMR, and Mass Spectrometry |
Part 2: In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of this compound.
Cell Line Selection
A panel of human cancer cell lines should be selected to assess the breadth of anticancer activity. The following are recommended:
-
MCF-7: Estrogen receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HCT116: Colorectal cancer
-
PC-3: Prostate cancer
-
HEK293T: Non-cancerous human embryonic kidney cells (for cytotoxicity comparison)
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Hypothetical IC₅₀ Data:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 8.5 ± 1.2 | 0.5 ± 0.1 |
| A549 | 12.3 ± 2.1 | 1.1 ± 0.3 |
| HCT116 | 6.8 ± 0.9 | 0.8 ± 0.2 |
| HEK293T | > 50 | 5.2 ± 0.7 |
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry analysis of PI-stained cells is performed.[9]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis of Key Signaling Proteins
To elucidate the mechanism of action, Western blotting can be used to assess the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p53, p21).
Caption: Hypothesized signaling pathway for the induction of apoptosis.
Part 3: In Vivo Anticancer Efficacy
Promising in vitro results should be validated in an in vivo model. The use of xenograft models in immunodeficient mice is a standard preclinical approach.[10][11][12][13]
Xenograft Tumor Model
Cell line-derived xenograft (CDX) models are suitable for initial in vivo efficacy studies due to their reproducibility.[12][13][14]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition.
-
Toxicity Assessment: Observe the animals for any signs of toxicity.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
Hypothetical In Vivo Efficacy Data:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 625 ± 80 | 50 |
| This compound (50 mg/kg) | 375 ± 60 | 70 |
Part 4: Conclusion and Future Directions
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. The outlined experiments will enable a thorough characterization of its cytotoxic activity, mechanism of action, and in vivo efficacy. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as evaluation in more advanced preclinical models such as patient-derived xenografts (PDXs).[14] The ultimate goal is to generate a robust data package to support the advancement of this promising compound into clinical development.
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Application Notes & Protocols for High-Throughput Screening of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often described as a "privileged scaffold."[1] Its value lies in its metabolic stability and its capacity to act as a bioisostere for less stable ester and amide functionalities.[2][3] This has led to the development of numerous 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[4][5] Compounds incorporating this scaffold have been shown to interact with a variety of high-value biological targets, such as kinases, proteases, and epigenetic modulators like histone deacetylases (HDACs).[6][7][8]
This document provides detailed application notes for deploying 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole , a representative member of this promising chemical class, in high-throughput screening (HTS) campaigns. We present two robust protocols: a primary cell-based screen to assess its global effect on cancer cell proliferation and a secondary, biochemical screen to investigate a plausible mechanism of action—the inhibition of a key signaling kinase.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol |
| Storage | Store at -20°C as a 10 mM stock in 100% DMSO |
Application Note 1: Cell-Based Antiproliferation Assay
Principle & Rationale
The initial step in characterizing a novel compound with oncological potential is to assess its ability to inhibit cancer cell growth. A cell viability assay provides a global, phenotypic readout of a compound's cytotoxic or cytostatic effects. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard HTS method that quantifies ATP, an indicator of metabolically active cells.[9][10][11] A decrease in the luminescent signal following treatment with the test compound indicates a reduction in the number of viable cells. This assay's "add-mix-measure" format makes it highly amenable to automated, high-throughput workflows.[11]
HTS Workflow Overview
The following diagram illustrates the general workflow for a cell-based high-throughput screen.
Caption: General workflow for a cell-based HTS campaign.
Detailed Protocol: CellTiter-Glo® Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells (or other relevant cancer cell line)
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
384-well clear-bottom, white-walled assay plates
-
This compound (Test Compound)
-
Doxorubicin or Staurosporine (Positive Control)
-
DMSO (Vehicle Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer-capable plate reader
Procedure:
-
Cell Plating:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 20,000 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation & Dispensing:
-
Prepare a 10-point, 3-fold serial dilution of the Test Compound in 100% DMSO, starting from a 10 mM stock. This creates the "source plate."
-
Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of compound from the source plate to the cell plate. This results in a final top concentration of 10 µM and a final DMSO concentration of 0.2%.
-
Dispense DMSO only for negative (vehicle) controls and a known cytotoxic agent (e.g., Doxorubicin) for positive controls.
-
-
Incubation:
-
Incubate the treated cell plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12]
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Record luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis & Quality Control
A. Quality Control (Z'-Factor): The robustness of an HTS assay is determined by the Z'-factor, which measures the separation between the positive and negative control signals.[13][14]
-
Formula:
Where is the standard deviation and is the mean of the positive (pos) and negative (neg) controls. -
-
Z' > 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unsuitable assay.
-
B. Data Normalization: Raw luminescence values (RLU) are converted to Percent Inhibition.
-
Formula: % Inhibition =
C. Curve Fitting: Plot Percent Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data:
| Concentration (µM) | % Inhibition |
| 10.0 | 98.5 |
| 3.33 | 92.1 |
| 1.11 | 75.4 |
| 0.37 | 51.2 |
| 0.12 | 28.3 |
| 0.04 | 10.1 |
| 0.01 | 2.5 |
Application Note 2: Biochemical Kinase Inhibition Assay
Principle & Rationale
Given that many 1,2,4-oxadiazole derivatives exhibit anticancer activity by inhibiting protein kinases, a logical secondary screen is a biochemical assay against a specific kinase.[2][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival and is frequently hyperactivated in cancer.[16][17] Therefore, screening for inhibitors of a kinase within this pathway, such as Akt, provides a plausible mechanistic hypothesis for the compound's antiproliferative effects.
Fluorescence Polarization (FP) is a robust HTS technology for monitoring molecular binding events.[18] In a competitive FP kinase assay, a fluorescently labeled tracer (a ligand that binds the kinase) is displaced by an inhibitor compound, leading to a decrease in the polarization value. This is because the small, freely tumbling tracer has a low FP value, while the large, slowly tumbling kinase-tracer complex has a high FP value.[19][20]
Hypothetical Signaling Pathway
The diagram below shows the PI3K/Akt pathway and the hypothetical point of inhibition by the test compound.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Detailed Protocol: Akt Kinase FP Assay
Objective: To determine the IC₅₀ of this compound against Akt1 kinase.
Materials:
-
Recombinant human Akt1 protein
-
Fluorescently-labeled Akt kinase tracer (e.g., from a commercial kit)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume, black assay plates
-
Test Compound, Positive Control (e.g., GSK690693), and DMSO
-
Plate reader with FP capabilities (separate excitation and emission filters for the fluorophore)
Procedure:
-
Compound Preparation: Prepare a serial dilution source plate in 100% DMSO as described in Protocol 1.2.
-
Reagent Preparation:
-
Prepare a 2X solution of Akt1 kinase in kinase buffer.
-
Prepare a 2X solution of the fluorescent tracer in kinase buffer.
-
Assay development is required to determine the optimal concentrations of kinase and tracer to achieve a suitable assay window (typically >100 mP).
-
-
Assay Execution (Add-Mix-Read):
-
To the 384-well black plate, add:
-
5 µL of kinase buffer.
-
50 nL of compound from the source plate (or controls).
-
-
Add 5 µL of the 2X Akt1 kinase solution.
-
Mix by shaking the plate for 30 seconds.
-
Add 5 µL of the 2X tracer solution.
-
Mix by shaking the plate for 30 seconds. The final volume is 15 µL.
-
-
Incubation & Readout:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader. Set the G-factor to the appropriate value for the instrument.
-
Data Analysis
A. Quality Control (Z'-Factor): Calculated as in Protocol 1.4, using high mP values (no inhibition) as the negative control and low mP values (full inhibition with positive control) as the positive control.
B. Data Normalization: Raw millipolarization (mP) values are converted to Percent Inhibition.
-
Formula: % Inhibition =
C. Curve Fitting: Determine the IC₅₀ value by fitting the dose-response data as described in Protocol 1.4.
Conclusion and Forward Path
These protocols provide a robust framework for evaluating this compound in a primary phenotypic screen and a secondary mechanistic assay. A positive "hit" from the cell-based assay (Application Note 1) showing a potent IC₅₀ value would justify progression to mechanistic studies. If the compound also demonstrates potent inhibition in the biochemical kinase assay (Application Note 2), it provides a strong, testable hypothesis for its mechanism of action. Subsequent steps would involve counter-screens against other kinases to establish selectivity and further studies in more complex biological models to validate the compound's therapeutic potential.
References
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Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]
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Saba, L., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
- (No Source)
-
Ferguson, F. M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry. Retrieved from [Link]
- (No Source)
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Gontijo, R. J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Retrieved from [Link]
-
Bommera, G., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Retrieved from [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
- (No Source)
-
Bora, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Degorce, F., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Retrieved from [Link]
-
Mohamed, A. M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry. Retrieved from [Link]
- (No Source)
-
Rahul, K. C., et al. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Retrieved from [Link]
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Tiered Strategy for Developing Assays for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Activity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach assay development for the novel compound 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Given that the specific biological target of this compound is not well-established, this guide presents a tiered, systematic strategy. The approach begins with broad phenotypic screening to identify a biological effect, followed by methodologies for target deconvolution, and culminates in the development of specific biochemical and cell-based target engagement assays. Each section provides detailed, step-by-step protocols grounded in established scientific principles, emphasizing the inclusion of critical controls to ensure data integrity and trustworthiness.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1][2] This structure is found in a wide range of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antiparasitic properties, among others.[1][3][4] The value of the 1,2,4-oxadiazole scaffold often lies in its role as a stable bioisostere for ester and amide groups, which can enhance the metabolic stability of a drug candidate.[3][4]
The subject of this guide, this compound, is a novel molecule whose biological activity and molecular target(s) are largely uncharacterized. The process of creating assays for such a compound is foundational to drug discovery.[5][6] It requires a strategy that is not aimed at simply confirming a known interaction, but at discovering a new one.
This application note details a logical, tiered workflow designed to:
-
Discover a Phenotype: Determine if the compound has any observable effect on cells.
-
Identify the Target: Uncover the molecular target responsible for the observed phenotype.
-
Validate the Interaction: Confirm target engagement with specific, robust biochemical and cell-based assays.
This systematic approach is designed to mitigate risks, manage resources effectively, and build a strong, data-driven case for the compound's mechanism of action.
Section 1: A Tiered Strategy for Target Discovery and Validation
For a novel compound with an unknown mechanism, a hierarchical screening approach is the most logical path forward. This strategy begins with broad, functionally agnostic assays and progressively narrows the focus to a specific molecular target.
Caption: A tiered workflow for characterizing novel compound activity.
Section 2: Tier 1 Protocol - Phenotypic Screening for Cellular Activity
The first step is to determine if the compound elicits any observable biological response. A cell viability assay is a robust, high-throughput method to screen for general cytotoxicity or cytostatic effects.[7][8]
Protocol 2.1: Cell Viability/Cytotoxicity using CellTiter-Glo® Luminescent Assay
Principle of the Assay: The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in luminescence upon compound treatment suggests cytotoxicity or inhibition of proliferation, while an increase could indicate proliferation.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Human cancer cell line (e.g., HeLa or A549)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, white-walled, clear-bottom 96-well microplates
-
This compound (test compound)
-
Staurosporine or Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series of the test compound in DMSO. Also prepare a dilution series for the positive control (e.g., Staurosporine starting at 10 µM).
-
Dilute each concentration 1:100 in culture medium to create the final dosing solutions (final DMSO concentration will be 0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the appropriate dosing solution to each well. Include wells for "Vehicle Control" (0.1% DMSO) and "No-Cell Control" (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis & Interpretation:
-
Subtract the average luminescence of the "No-Cell Control" wells from all other wells.
-
Normalize the data by setting the average "Vehicle Control" signal to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter dose-response curve to determine the EC₅₀ value.
-
A potent EC₅₀ value suggests the compound has a significant effect on cell health and warrants progression to Tier 2.
Section 3: Tier 2 - Target Deconvolution Strategies
If a consistent phenotypic effect is observed, the next challenge is to identify the molecular target.[9] This process, known as target deconvolution or identification, can be approached using several methods.[10]
-
Target-Class Profiling: A pragmatic first step is to screen the compound against large panels of common drug targets, such as kinases, GPCRs, or proteases. A "hit" in one of these panels provides an immediate, high-value lead for a specific target. Many contract research organizations (CROs) offer these services.
-
Chemical Proteomics: Advanced, unbiased approaches like affinity chromatography or competitive activity-based proteome profiling can identify binding partners directly from cell lysates without prior assumptions.[10]
-
Genomic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance to the compound, thereby implicating the gene product as the likely target.[10]
For the purpose of this guide, we will assume a kinase was identified as a putative target from a panel screen.
Section 4: Tier 3 Protocol - Biochemical Target Validation
A hit from a target-class screen must be validated with an orthogonal, direct biochemical assay.[11] This step confirms that the compound directly interacts with the purified target protein, independent of other cellular components.[12]
Protocol 4.1: Kinase Inhibition Assay using ADP-Glo™
Principle of the Assay: The ADP-Glo™ Kinase Assay is a universal, luminescent method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.[15] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[16]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified, active kinase protein (the putative target)
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (typically 50 mM HEPES, MgCl₂, BSA, DTT)
-
Test compound and a known inhibitor for the target kinase (positive control)
-
Low-volume, white 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare kinase, substrate, and ATP solutions in kinase reaction buffer. The optimal concentrations of each must be determined empirically, typically by running enzyme and substrate titrations. A common starting point is to use an ATP concentration equal to its Km for the kinase.
-
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound dilutions and controls into the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in reaction buffer. Add 2.5 µL to each well.
-
To initiate the reaction, prepare a solution of ATP in reaction buffer and add 2.5 µL to each well. The final reaction volume is 5 µL.
-
Controls:
-
100% Activity (Vehicle): Wells with DMSO only.
-
0% Activity (Positive Control): Wells with a saturating concentration of a known inhibitor.
-
Background (No Enzyme): Wells without kinase to measure background signal.
-
-
Shake the plate briefly and incubate at room temperature for 1-2 hours.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition for each compound concentration relative to the 0% and 100% activity controls.
-
Plot percent inhibition versus the log of compound concentration and fit the data to determine the IC₅₀ value.
-
A potent IC₅₀ confirms direct, biochemical inhibition of the target.
-
The quality of the assay should be assessed by calculating the Z'-factor using the control wells.[17][18][19] A Z' > 0.5 indicates an excellent assay suitable for screening.[17][18]
| Parameter | Description | Recommended Value |
| Z'-Factor | A statistical measure of assay quality. | > 0.5[18] |
| S/B Ratio | Signal-to-background ratio. | > 10 |
| DMSO Tolerance | Final DMSO concentration in the assay. | ≤ 1% |
| ATP Concentration | Typically set at or near the Km for the kinase. | Varies by kinase |
Section 5: Tier 4 Protocol - Cellular Target Engagement
Confirming that a compound inhibits a purified enzyme is crucial, but it is equally important to demonstrate that it can reach and bind its target within the complex environment of a living cell.[20][21][22] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in situ.[23][24]
Protocol 5.1: Verifying Target Engagement using CETSA®
Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization.[23] When a compound binds to its target protein, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein remaining at various temperatures, one can detect a "thermal shift" in the presence of a binding compound.[25][26][27]
Materials:
-
Cell line that expresses the target protein
-
Test compound and vehicle control (DMSO)
-
PBS and cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or a thermal cycler with a gradient function
-
Centrifuge capable of high speed
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
A specific primary antibody against the target protein
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound at a high concentration (e.g., 10-20x the biochemical IC₅₀) or with vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into several PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using the target-specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the normalized band intensity against the temperature to generate melting curves.
-
A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle-treated sample confirms target engagement.
-
Section 6: Counter-Screening for Artifacts
A common pitfall in high-throughput screening is identifying compounds that appear active due to assay interference rather than specific target modulation.[28][29] It is critical to perform counter-screens to rule out common artifacts.[30][31]
-
Luciferase Inhibition: For assays like ADP-Glo™, directly test if the compound inhibits the luciferase reporter enzyme. This can be done by running the assay with a fixed amount of ATP (converted from ADP) and observing any signal decrease.
-
Compound Aggregation: Some compounds form colloidal aggregates at high concentrations that can non-specifically sequester and inhibit enzymes.[28][32] This can be tested by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer; if the compound's potency is significantly reduced, aggregation is likely.
-
Redox Activity: Compounds that are redox-active can interfere with assays by generating reactive oxygen species.[32] Specific assays are available to test for this property.
Conclusion
Developing assays for a novel compound like this compound requires a methodical, evidence-based approach when the target is unknown. The tiered strategy outlined in this application note—progressing from broad phenotypic screening to specific biochemical and cellular validation—provides a robust framework for discovering and confirming the compound's mechanism of action. By adhering to rigorous protocols, incorporating proper controls, and performing essential counter-screens, researchers can generate high-quality, reliable data, paving the way for further drug development efforts.
References
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Marques, F., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. Available at: [Link]
-
Creative Biogene. Enzyme Kinetic Assay. Available at: [Link]
-
Cambridge Healthtech Institute. Target Identification from Phenotypic Screening. Available at: [Link]
-
East Port Praha. (2019). Technologies to Study Kinases. Available at: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
GraphPad. (2023). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]
-
Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
BMG LABTECH. The Z prime value (Z´). Available at: [Link]
-
Oreate. (2023). Understanding Assay Development: The Backbone of Drug Discovery. Available at: [Link]
-
Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]
-
Rocchiccioli, M., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie. Available at: [Link]
-
Concept Life Sciences. Target Engagement Assay Services. Available at: [Link]
-
RxPlora. What is Z' (read Z-factor)?. Available at: [Link]
-
Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]
-
Hart, C. P. (2005). Finding the target after screening the phenotype. Drug Discovery Today. Available at: [Link]
-
Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Cole-Parmer. (2023). The Steps of Assay Development and Screening in Early Drug Discovery. Available at: [Link]
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ResearchGate. (2020). Chemical structures of commercial drugs based on a 1,2,4-oxadiazole scaffold. Available at: [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]
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Dispendix. (2024). Essential Considerations for Successful Assay Development. Available at: [Link]
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Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
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Auld, D. S., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
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Wikipedia. Enzyme assay. Available at: [Link]
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Grant, S. K. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
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Pär Nordlund Lab. CETSA. Available at: [Link]
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Tip Biosystems. (2022). What Are Enzyme Kinetic Assays?. Available at: [Link]
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PunnettSquare Tools. Z-Factor Calculator. Available at: [Link]
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Alves, V. M., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
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Wikipedia. Thermal shift assay. Available at: [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
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ResearchGate. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available at: [Link]
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Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
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Deshmukh, R., et al. (2021). A mini review on biological potential of 1,3,4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. It addresses common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved via a two-step, one-pot process involving the condensation of 4-nitrobenzamidoxime with an acylating agent, typically valeryl chloride, followed by a cyclodehydration reaction.[1][2] The intermediate is an O-acyl amidoxime, which then cyclizes under thermal conditions to form the desired 1,2,4-oxadiazole ring.[3][4]
The overall reaction is as follows:
4-nitrobenzamidoxime + Valeryl Chloride → O-Acyl Amidoxime Intermediate → this compound
The mechanism involves the nucleophilic attack of the amidoxime's hydroxylamine oxygen onto the electrophilic carbonyl carbon of valeryl chloride. This is followed by deprotonation, typically facilitated by a non-nucleophilic base, to form the O-acyl amidoxime. Subsequent heating promotes an intramolecular cyclization with the elimination of a water molecule to yield the final product.
Sources
degradation of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in solution and prevention
Welcome to the technical support resource for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to ensure the integrity of your experiments by empowering you with the knowledge to prevent compound degradation.
I. Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability challenges for this compound stem from two key structural features: the 1,2,4-oxadiazole ring and the 4-nitrophenyl group. The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under both strongly acidic and basic conditions.[1][2] Additionally, the nitroaromatic moiety introduces the potential for photodegradation upon exposure to light, particularly in the UV spectrum.[3][4]
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
A2: For optimal stability in aqueous or semi-aqueous solutions, a slightly acidic pH range of 3-5 is recommended.[1][5] Studies on similar 1,2,4-oxadiazole derivatives have demonstrated that both lower and higher pH values can significantly increase the rate of hydrolytic degradation.[1][5]
Q3: How should I store the solid compound and its prepared solutions?
A3: The solid compound should be stored in a cool, dark, and dry environment to minimize thermal and photodegradation. For solutions, it is always best practice to prepare them fresh for each experiment. If short-term storage is unavoidable, solutions should be kept at 2-8°C, protected from light, and maintained within a pH-controlled buffer (ideally pH 3-5).
Q4: Are there any solvents or excipients that should be avoided?
A4: Protic solvents, with water being the most common, can facilitate the hydrolytic degradation of the 1,2,4-oxadiazole ring.[1] The use of dry, aprotic solvents can enhance stability where experimentally appropriate.[1] Excipients that create a highly acidic or basic microenvironment should also be avoided. A thorough compatibility study is advised during formulation development.
Q5: My experimental results are inconsistent. Could this be due to compound degradation?
A5: Inconsistent results are a common symptom of compound instability. If you observe a loss of activity, unexpected peaks in your analytical chromatograms, or poor reproducibility, degradation of this compound should be considered a likely cause. We recommend performing a forced degradation study to understand the stability profile of your compound under your specific experimental conditions.
II. Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a structured approach to identifying and resolving degradation issues.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity over time | Hydrolytic degradation of the 1,2,4-oxadiazole ring. | Prepare fresh solutions for each experiment. If solutions must be stored, use a buffered system at pH 3-5 and store at 2-8°C, protected from light. |
| Appearance of new peaks in HPLC/LC-MS | Degradation of the parent compound into byproducts. | Analyze the degradation products. The primary hydrolytic degradant is often an aryl nitrile compound.[1][5] Adjust solution pH and storage conditions to minimize degradation. |
| Color change in solution (e.g., yellowing) | Photodegradation of the nitroaromatic group. | Protect solutions from light at all times by using amber vials or covering containers with foil. |
| Precipitation of material from solution | Poor solubility or degradation products crashing out of solution. | Confirm the solubility of the compound in your chosen solvent system. If degradation is suspected, adjust conditions as recommended above. |
III. Experimental Protocols & Methodologies
To ensure the integrity of your research, we provide the following detailed protocols.
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Citrate buffer (pH 4.0)
-
Amber glass vials
-
Calibrated pipettes
Procedure:
-
Accurately weigh the required amount of this compound in a sterile, amber vial.
-
Add the minimum amount of anhydrous DMSO required to fully dissolve the compound.
-
Gently vortex the solution until the compound is completely dissolved.
-
For aqueous-based assays, perform serial dilutions of the DMSO stock solution in a citrate buffer at pH 4.0.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution within 24 hours.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the stability of your compound under various stress conditions.
Caption: Simplified mechanisms of 1,2,4-oxadiazole ring hydrolysis.
Under acidic conditions, the N-4 atom of the oxadiazole ring is protonated, which activates the adjacent methine carbon for nucleophilic attack by water, leading to ring opening. [1][5]In basic media, a hydroxide ion attacks the methine carbon, forming an anionic intermediate. Subsequent proton capture from a proton donor like water facilitates the ring cleavage. [1][5]
V. References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]
-
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. ACS Publications. [Link]
-
5.04 1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Force degradation study of compound A3. ResearchGate. [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in 1,2,4-Oxadiazole Chemistry
Welcome, researchers and drug development professionals. This guide is designed to function as a dedicated technical support resource for your work with 1,2,4-oxadiazole compounds. As a Senior Application Scientist, I have structured this center to address the most common and critical challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and innovate confidently.
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often employed as a bioisostere for amides and esters to enhance metabolic stability.[1][2] However, its unique electronic properties and inherent structural features present a distinct set of challenges during synthesis, handling, and analysis. This guide provides direct answers to questions you may have, backed by authoritative references and practical, field-proven advice.
Section 1: Synthesis and Purification FAQs
The construction of the 1,2,4-oxadiazole ring is the first major hurdle for many researchers. Issues with yield, purity, and reaction conditions are common. This section addresses the most frequent synthesis-related queries.
Q1: My synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid derivative is inefficient, with low yields and multiple side products. What are the most common pitfalls?
A1: This is a classic and frequent challenge. The most common method, reacting an amidoxime with an activated carboxylic acid (like an acyl chloride) followed by cyclodehydration, has several critical points that can lead to failure.[3]
Causality & Troubleshooting:
-
Inefficient Acylation: The initial O-acylation of the amidoxime to form the O-acylamidoxime intermediate is crucial. If the carboxylic acid is not sufficiently activated, this step will be slow, allowing side reactions to dominate.
-
Harsh Cyclization Conditions: The final cyclodehydration of the O-acylamidoxime often requires high temperatures for extended periods.[7] These conditions can degrade sensitive functional groups on your molecule and promote rearrangement reactions (see Section 2).
-
Solution: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing thermal decomposition.[8][9] Alternatively, room-temperature, base-mediated cyclization in a superbase medium like NaOH/DMSO or using K₂CO₃ can be highly effective, especially for thermosensitive substrates.[5][10]
-
-
Competitive Reactions: Amidoximes can react with themselves or other electrophiles. The 1,3-dipolar cycloaddition of nitrile oxides (which can form in situ) with nitriles is an alternative route, but it is often plagued by the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, which severely lowers the yield of the desired product.[5]
Below is a workflow to guide your troubleshooting process for low-yielding syntheses.
Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.
Q2: Purification of my final 1,2,4-oxadiazole by silica gel chromatography is difficult, with significant tailing and poor separation. What strategies can improve this?
A2: This is a common frustration. The two pyridine-like nitrogen atoms in the 1,2,4-oxadiazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and sometimes irreversible adsorption.[2]
Troubleshooting Strategies:
-
Neutralize the Stationary Phase: Pre-treating your column or adding a small amount of a basic modifier to your eluent can significantly improve peak shape.
-
Protocol: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, preventing strong interactions with your compound.[4]
-
-
Alternative Stationary Phases: If basic modifiers are incompatible with your molecule, consider using a different stationary phase.
-
Options: Alumina (neutral or basic) can be a good alternative. For very polar compounds, reverse-phase chromatography (C18) might provide better separation.
-
-
Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Washing your crude product with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities that may also interfere with chromatography.
-
Recrystallization: Don't underestimate the power of recrystallization. If your compound is a solid, this can be a highly effective method for achieving high purity, bypassing chromatography altogether. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Section 2: Stability and Handling
The perceived stability of the 1,2,4-oxadiazole ring is a primary reason for its use, but this can be misleading. The ring possesses inherent vulnerabilities that researchers must understand to avoid compound degradation.
Q3: My purified 1,2,4-oxadiazole appears to be rearranging or decomposing, especially when heated or stored in certain solvents. Why is this happening?
A3: The 1,2,4-oxadiazole ring is characterized by low aromaticity and a weak O-N bond.[12] This makes it susceptible to thermal and photochemical rearrangements, as well as cleavage under certain nucleophilic or reductive conditions. The most common issue is the Boulton-Katritzky Rearrangement (BKR) .[12]
Mechanism of Instability (BKR):
The BKR is a thermal rearrangement that occurs in 1,2,4-oxadiazoles that have a side chain at the C3 position containing a nucleophilic atom. This nucleophile attacks the electrophilic N2 position of the oxadiazole ring, leading to ring opening and re-cyclization to form a new heterocycle.
Caption: The ANRORC mechanism for 1,2,4-oxadiazole ring opening.
Experimental Safeguards:
-
Protect the Ring: If possible, use milder nucleophiles or protect other functional groups to disfavor attack at the oxadiazole ring.
-
Control Temperature: Nucleophilic attack on the ring is often more favorable at higher temperatures. Running reactions at lower temperatures may favor the desired reaction on the substituent.
-
Re-evaluate Your Strategy: If ring-opening is persistent, you may need to reconsider the synthetic order. It is often better to install the desired substituent onto the precursor before forming the 1,2,4-oxadiazole ring.
Section 4: Analytical Characterization
Unambiguous confirmation of your 1,2,4-oxadiazole structure is paramount. Knowing the characteristic spectral signatures will prevent misinterpretation of your results.
Q6: What are the key NMR and Mass Spectrometry signals that confirm the successful formation of a 3,5-disubstituted 1,2,4-oxadiazole?
A6: There are distinct and reliable signals in both ¹³C NMR and Mass Spectrometry that serve as excellent diagnostic tools.
¹³C NMR Spectroscopy: The two carbon atoms of the oxadiazole ring are in very different electronic environments and thus have characteristic, well-separated chemical shifts.
-
C3 Carbon: Typically resonates in the range of 168-169 ppm . [13]* C5 Carbon: Is more deshielded and appears further downfield, typically in the range of 174-176 ppm . [13][14]The presence of two distinct quaternary carbons in this downfield region is strong evidence for the formation of the 3,5-disubstituted ring.
Mass Spectrometry (MS): Under electron impact (EI) conditions, 1,2,4-oxadiazoles exhibit characteristic fragmentation patterns resulting from the cleavage of the weak bonds within the ring.
-
Primary Fragmentation: The most common fragmentation pathway involves the cleavage of the ring to form two nitrile-containing fragments or related ions. [15][16]For a 3-R¹, 5-R²-1,2,4-oxadiazole, you should look for ions corresponding to [R¹CN]⁺, [R²CN]⁺, [R¹CO]⁺, and [R²CO]⁺.
-
Molecular Ion: The molecular ion (M⁺) is usually visible but may be of low intensity depending on the stability of the molecule.
Example Protocol: Confirming Structure
-
Acquire ¹³C NMR: Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analyze Quaternary Region: Check the spectrum between 165-180 ppm. The presence of two sharp signals, one around 168 ppm and another around 175 ppm, is a positive indicator.
-
Acquire Mass Spectrum (EI-MS or ESI-MS): Analyze the sample by MS.
-
Check for Molecular Ion: Confirm the presence of the M⁺ or [M+H]⁺ peak corresponding to the correct molecular weight.
-
Analyze Fragmentation: Look for fragment ions that correspond to the expected cleavage of the ring, as described above. The presence of these fragments provides strong corroborating evidence for the 1,2,4-oxadiazole core. [14][15][16]
References
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Busà, R., et al. (2018). Electrocyclic Ring-Opening of 1,2,4-Oxadiazole[4,5-a]piridinium Chloride. National Institutes of Health. Available from: [Link]
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Pace, A., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules. Available from: [Link]
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Glowacka, I. E., & Uliasz, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]
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Claisen, L. (2008). 5.04 1,2,4-Oxadiazoles. Science of Synthesis. Available from: [Link]
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Glowacka, I. E., & Uliasz, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available from: [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. SCIRP. Available from: [Link]
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de Oliveira, C. S., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society. Available from: [Link]
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Kumar, A., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
Fischer, D., et al. (2015). Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Angewandte Chemie International Edition. Available from: [Link]
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Il'in, M. V., & Bolotin, D. S. (2020). SYNTHESIS AND REACTIVITY OF 1,2,4-OXADIAZOLIUM SALTS. Chemistry of Heterocyclic Compounds. Available from: [Link]
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
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Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. Available from: [Link]
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Kaur, R., et al. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications. Available from: [Link]
-
Fischer, D., et al. (2015). Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. Angewandte Chemie. Available from: [Link]
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews. Available from: [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available from: [Link]
-
Smith, C. J., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters. Available from: [Link]
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Glowacka, I. E., & Uliasz, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. . Available from: [Link]
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Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available from: [Link]
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Shaferov, A. V., & Fershtat, L. L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. Available from: [Link]
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Hammarberg, E., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]
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Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews. Available from: [Link]
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Arif, R., & Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. International Journal of Photochemistry and Photochemical Research. Available from: [Link]
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da Silva, A. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals. Available from: [Link]
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Al-Zaydi, K. M., & Al-Rehaily, A. J. (2007). Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4-oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. Journal of Heterocyclic Chemistry. Available from: [Link]
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Hussein, M. A., & Abbas, N. S. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series. Available from: [Link]
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Brito, G. A., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLOS ONE. Available from: [Link]
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Buscemi, S., et al. (2012). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry. Available from: [Link]
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Technical Support Center: Synthesis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
This guide provides an in-depth technical resource for researchers engaged in the synthesis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. We address common experimental challenges through a detailed protocol, a troubleshooting guide, and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Synthetic Overview & Core Principles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry. The most robust and common pathway involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[1][2] For the target molecule, this compound, this translates to a two-step process starting from 4-nitrobenzamidoxime and pentanoyl chloride.
The key to success lies in two critical stages:
-
Efficient O-Acylation: The formation of the O-acyl amidoxime intermediate. This step is sensitive to moisture and requires precise stoichiometric control.
-
Complete Cyclodehydration: The intramolecular cyclization to form the stable oxadiazole ring. This step often requires thermal energy to overcome the activation barrier.[3]
Below is a workflow diagram illustrating the synthetic logic.
Sources
minimizing off-target effects of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Technical Support Center: 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the dedicated technical support resource for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your experiments.
While the specific biological target for every novel compound, including this compound, is a subject of ongoing investigation, compounds containing the 1,2,4-oxadiazole scaffold are known to exhibit a range of biological activities, including the inhibition of protein kinases.[1][2] This guide will proceed under the working hypothesis that this compound is being investigated as a potential protein kinase inhibitor, a common application for this class of molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see target-specific effects. How can we determine if this is an off-target effect?
A1: This is a common challenge in early-stage drug discovery. The observed cytotoxicity could stem from several factors: on-target toxicity (if the target protein is essential for cell survival), off-target kinase inhibition, or general cellular toxicity unrelated to kinase inhibition. To dissect these possibilities, a multi-pronged approach is recommended:
-
Dose-Response Curve Analysis: A steep dose-response curve for cytotoxicity may suggest a specific off-target liability, whereas a shallow curve might indicate more general, non-specific toxicity.
-
Control Compound Comparison: Benchmark your compound against a well-characterized inhibitor of the same target. If your compound is significantly more cytotoxic at equivalent concentrations for target inhibition, this points towards an off-target effect.
-
Cell Line Profiling: Test the compound in a panel of cell lines with varying expression levels of your target kinase. If cytotoxicity does not correlate with target expression, off-target effects are likely the cause.
-
Rescue Experiments: If possible, overexpressing the target kinase or a downstream effector might rescue the cytotoxic phenotype, confirming on-target action.
Q2: How can we proactively profile the selectivity of this compound against a broader panel of kinases?
A2: Comprehensive selectivity profiling is crucial to understanding the potential for off-target effects. Several commercial services offer kinase profiling panels that screen your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).
Recommended Action: Initiate a broad kinase screen (e.g., a panel of >300 kinases). This will provide a "snapshot" of your compound's selectivity. Any kinase showing significant inhibition (typically >50% at the screening concentration) should be flagged for further investigation.
Data Interpretation: The results will be presented as a percentage of inhibition for each kinase. Pay close attention to kinases that are structurally related to your primary target, as these are often the most common off-targets.
Q3: What are the best practices for establishing an optimal working concentration for our in vitro and cell-based assays to minimize off-target effects?
A3: The optimal working concentration should be guided by the compound's potency against its intended target (IC50 or EC50). A general guideline is to work within a concentration range of 1- to 10-fold of the target IC50.
| Assay Type | Recommended Concentration Range | Rationale |
| Biochemical Assays | 1x - 10x IC50 | To confirm direct target engagement and potency. |
| Cell-Based Assays | 1x - 10x EC50 | To assess on-target effects in a biological context. |
| Cytotoxicity Assays | A broad range (e.g., 0.01 µM to 100 µM) | To determine the therapeutic window. |
Important Note: Always include a negative control (vehicle, e.g., DMSO) and a positive control (a known inhibitor) in your experiments.
Part 2: Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes in Cell-Based Assays
Issue: You observe a cellular phenotype (e.g., changes in morphology, cell cycle arrest) that is inconsistent with the known function of your target kinase.
Workflow for Deconvolution of Off-Target Effects:
Caption: Workflow for investigating unexpected cellular phenotypes.
Detailed Protocol: Step 1 - Target Engagement Assay (Western Blot)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x EC50) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of your target kinase. Also, probe a separate blot or strip and re-probe the same blot for the total protein of the target kinase as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
Interpretation: A dose-dependent decrease in the phosphorylated form of the target kinase confirms that your compound is engaging its intended target in the cellular context.
Guide 2: Addressing Poor Solubility and Non-Specific Binding
Issue: The compound precipitates in aqueous media or shows high background in biochemical assays, suggesting aggregation or non-specific binding.
Mitigation Strategies:
-
Solubility Assessment: Determine the aqueous solubility of your compound using methods like nephelometry. If solubility is low, consider formulation strategies such as using co-solvents (with appropriate vehicle controls) or preparing a fresh, high-concentration stock in 100% DMSO for serial dilution.
-
Detergent in Assays: For biochemical assays, include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent compound aggregation and non-specific binding to proteins or plates.
-
Bovine Serum Albumin (BSA) Addition: Including BSA (e.g., 0.1 mg/mL) in the assay buffer can also help to reduce non-specific binding by acting as a carrier protein.
Experimental Workflow for Assessing Non-Specific Binding:
Caption: Workflow for troubleshooting non-specific binding in assays.
Part 3: Hypothetical Signaling Pathway and Off-Target Considerations
Assuming this compound is an inhibitor of a hypothetical kinase (e.g., "Kinase A"), it's important to consider its potential impact on related signaling pathways.
Caption: Hypothetical signaling pathway for Kinase A and potential off-target inhibition.
This diagram illustrates that while the compound is designed to inhibit "Kinase A," it may also inhibit "Kinase B," leading to unintended cellular consequences.
References
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health.[Link]
-
3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem, National Institutes of Health.[Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry.[Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed, National Institutes of Health.[Link]
-
Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate.[Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.[Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.[Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.[Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central, National Institutes of Health.[Link]
-
Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Scientific & Academic Publishing.[Link]
-
Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. PubMed, National Institutes of Health.[Link]
-
Oxadiazolines as Photoreleasable Labels for Drug Target Identification. PubMed, National Institutes of Health.[Link]
-
4-Nitrophenyl derivative of 1,2,4-oxadiazole 37 capable of binding with... ResearchGate.[Link]
-
(PDF) Exploration of the Structure–activity Relationship of. Amanote Research.[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central, National Institutes of Health.[Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.[Link]
-
(PDF) Target identification of a novel unsymmetrical 1,3,4-oxadiazole derivative with antiproliferative properties. ResearchGate.[Link]
-
Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. PubMed Central, National Institutes of Health.[Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.[Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. National Institutes of Health.[Link]
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Technical Support Center: Protocol Refinement for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Biological Assays
Introduction
Welcome to the technical support center for researchers working with 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. This molecule belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and anti-Alzheimer agents.[1][2][3] The efficacy of your research hinges on the precision and robustness of your biological assays.
This guide is designed to move beyond simple protocol recitation. It provides in-depth troubleshooting advice and answers to frequently encountered questions (FAQs) to help you refine your experimental design, ensure data integrity, and correctly interpret your results. We will address common pitfalls in cell-based viability assays and enzyme inhibition studies, grounding our recommendations in established principles of pharmacology and assay validation.
Section 1: Compound Handling and Assay Preparation
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound, and what is the maximum recommended concentration for stock solutions?
A1: Due to its chemical structure, which includes a butyl chain and phenyl rings, this compound is expected to be hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration primary stock solutions. Start by preparing a 10 mM stock in 100% DMSO. Aliquot this stock into smaller volumes for single-use to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution as the DMSO absorbs atmospheric water.
Q2: My vehicle control (DMSO only) is showing toxicity in my cell-based assay. What is happening?
A2: This is a critical and common issue. While DMSO is an excellent solvent, it is not biologically inert at higher concentrations. Most cell lines exhibit toxicity when the final concentration of DMSO in the culture medium exceeds 0.5-1%.[4] The cause is often twofold: direct solvent toxicity and osmotic stress on the cell membrane.
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Always calculate the final percentage of DMSO in your wells. For example, adding 2 µL of a DMSO stock to 198 µL of media results in a 1% DMSO concentration.
-
Run a DMSO Dose-Response Curve: Before starting your compound screening, test your specific cell line with a range of DMSO concentrations (e.g., 0.1% to 2.0%) to determine its tolerance limit.
-
Adjust Dosing Strategy: If your compound's potency requires high stock concentrations that lead to toxic DMSO levels, consider a serial dilution approach where the intermediate dilutions are made in a mix of DMSO and culture medium to buffer the final solvent concentration.
Q3: I notice a precipitate in my culture medium after adding the compound. How do I address this?
A3: Compound precipitation is a major source of assay artifacts. The transition from a 100% DMSO stock to an aqueous culture medium can cause hydrophobic compounds to fall out of solution. This not only reduces the effective concentration of the compound but can also cause light scattering in absorbance-based assays or be directly toxic to cells.
Mitigation Strategies:
-
Pre-dilution: Prepare an intermediate dilution of your DMSO stock in a serum-free medium before the final dilution into the cell plate.
-
Increase Serum Concentration: If compatible with your assay, increasing the serum percentage in the medium can help solubilize the compound through protein binding. Be aware this can also reduce the free fraction of the compound available to act on the cells.
-
Sonication: Briefly sonicate your stock solution before use to break up any micro-aggregates.
-
Solubility Assessment: Perform a visual or instrument-based solubility test in your final assay buffer before conducting the full experiment.
Section 2: Troubleshooting Cell Viability & Cytotoxicity Assays
Cell viability assays (e.g., MTT, MTS, WST-1, ATP-based) are workhorses for evaluating the anticancer potential of compounds like 1,2,4-oxadiazole derivatives.[1][2] However, they are susceptible to various artifacts.
Experimental Workflow: Troubleshooting Assay Variability
Caption: Troubleshooting workflow for high variability in cell-based assays.
Frequently Asked Questions (FAQs)
Q4: My replicate wells show high variability. What are the common causes and solutions?
A4: High variability is a frequent issue that can mask the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors across the assay plate.[4]
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogeneous single-cell suspension before seeding. Cells, especially larger ones, settle quickly. Gently mix the cell suspension between pipetting aliquots into the plate to prevent a density gradient from forming in your flask or tube.[4]
-
Pipetting Technique: Use calibrated pipettes. For adding reagents, place the pipette tip at the same angle and depth in each well to ensure consistent mixing. When adding small volumes of a concentrated compound stock, pipette into the bulk medium rather than onto the wall of the well.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to increased concentrations of media components and test compounds. This can cause cells in the outer wells to behave differently.
-
Solution: A best practice is to not use the 36 outer wells of a 96-well plate for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Q5: I suspect the compound is interfering with my assay readout (e.g., MTT assay). How can I test for this?
A5: This is a crucial self-validating check. The nitrophenyl group in your compound's structure imparts a yellow color, which can interfere with colorimetric assays that measure absorbance in a similar range (e.g., MTT formazan product at ~570 nm). The compound may also have intrinsic fluorescence, interfering with fluorescent readouts.
Protocol: Testing for Assay Interference
-
Prepare a cell-free 96-well plate.
-
Add the same volume of culture medium to all wells as used in your cell-based assay.
-
Add your compound in the same concentrations used in your experiment to a set of wells. Include vehicle (DMSO) only controls.
-
Add the assay reagent (e.g., MTT, MTS, resazurin) and incubate for the standard duration.
-
Add the solubilization buffer (for MTT) and read the plate.
-
Analysis: If the wells containing the compound show a signal significantly above the vehicle-only wells, you have confirmed assay interference. You must subtract this background signal from your cell-based assay results for each corresponding concentration.
Section 3: Troubleshooting Enzyme Inhibition Assays
Many 1,2,4-oxadiazole derivatives function by inhibiting specific enzymes.[5] A robust enzyme inhibition assay requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q6: How do I set up the initial conditions for my enzyme inhibition assay?
A6: Before you can measure inhibition, you must establish conditions where the enzyme reaction is linear with respect to time and enzyme concentration.
Initial Setup Steps:
-
Determine Optimal Buffer/pH: Consult literature for the specific enzyme's preferred buffer conditions.
-
Enzyme Titration: Keeping the substrate concentration fixed (typically at or near its Michaelis constant, Kₘ), test a range of enzyme concentrations to find one that produces a robust signal well above background within a reasonable time frame (e.g., 15-60 minutes).
-
Time Course: Using the selected enzyme concentration, measure the product formation at multiple time points. The reaction rate (slope of signal vs. time) should be linear for the duration of your planned experiment. This is the "initial velocity" phase. All inhibition measurements must be made within this linear range.
Q7: My IC₅₀ value for the compound seems to vary between experiments. Why?
A7: IC₅₀ variability is often due to subtle changes in assay conditions or a misunderstanding of the inhibition mechanism.
Common Causes & Solutions:
-
Substrate Concentration: The IC₅₀ of a competitive inhibitor is dependent on the substrate concentration. Ensure you use the exact same substrate concentration (ideally at or below Kₘ) in every experiment to get comparable IC₅₀ values.
-
Enzyme Concentration (Tight Binding): If your inhibitor is very potent (low nanomolar or picomolar), its concentration may be close to the enzyme concentration in the assay. In this "tight binding" scenario, the assumption that the free inhibitor concentration equals the total inhibitor concentration is no longer valid.[6] This leads to an IC₅₀ value that changes with enzyme concentration.[6]
-
Diagnosis: Run the IC₅₀ experiment at two different enzyme concentrations (e.g., 1X and 0.2X). If the IC₅₀ value decreases with lower enzyme concentration, you likely have a tight-binding inhibitor.
-
Solution: Use the Morrison equation for data fitting, which accounts for enzyme concentration, to determine the true inhibition constant (Kᵢ).[7]
-
-
Incubation Time: If the inhibitor is time-dependent or irreversible, the apparent IC₅₀ will decrease with longer pre-incubation times between the enzyme and inhibitor. Always use a consistent and clearly reported pre-incubation time.
Data Presentation: Example IC₅₀ Determination
The following table shows representative data for an enzyme inhibition assay. This data would be used to generate a dose-response curve.
| Compound Conc. (nM) | log[Compound] | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) | Mean % Inhibition |
| 0 (Vehicle) | - | 0.0 | 0.0 | 0.0 | 0.0 |
| 1 | 0.00 | 8.5 | 10.1 | 9.3 | 9.3 |
| 3 | 0.48 | 22.4 | 25.0 | 23.1 | 23.5 |
| 10 | 1.00 | 45.6 | 48.2 | 51.0 | 48.3 |
| 30 | 1.48 | 75.1 | 73.9 | 76.5 | 75.2 |
| 100 | 2.00 | 92.3 | 94.1 | 93.5 | 93.3 |
| 300 | 2.48 | 98.7 | 99.1 | 98.9 | 98.9 |
| 1000 | 3.00 | 100.2 | 100.5 | 99.8 | 100.2 |
Section 4: Data Analysis and Quality Control
Data Analysis Workflow
Caption: Standard workflow for dose-response data analysis.
Frequently Asked Questions (FAQs)
Q8: How do I properly normalize my dose-response data?
A8: Normalization converts your raw data (e.g., absorbance) into a percentage scale, making it easier to compare results across different plates or experiments.
Standard Normalization Procedure:
-
Define Controls: On every plate, you must have:
-
Negative Control (0% Activity / 100% Viability): Typically vehicle (e.g., DMSO) only. This represents the baseline signal.
-
Positive Control (100% Activity / 0% Viability): A known potent inhibitor or a cytotoxic agent. This defines the maximum response.
-
-
Calculation for % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Data Transformation: Before curve fitting, the compound concentrations on the X-axis should be log-transformed. This converts the hyperbolic dose-response relationship into a more easily fitted sigmoidal curve.[8]
Q9: What is a Z'-Factor and why is it important for my assay?
A9: The Z'-factor (Z-prime) is a statistical metric that determines the quality and dynamic range of a high-throughput screening assay.[9] It is essential for validating that your assay can reliably distinguish between active "hits" and inactive compounds.
Calculation: Z' = 1 - (3 * (SD_PositiveControls + SD_NegativeControls)) / |Mean_PositiveControls - Mean_NegativeControls|
-
SD: Standard Deviation
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not viable for screening as the signal from positive and negative controls overlaps too much.
You should calculate the Z'-factor for every plate to ensure consistent performance. A poor Z'-factor on a given plate is grounds for excluding its data from the final analysis.[10]
References
- Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
- Wikipedia. (n.d.). High-throughput screening.
- AAT Bioquest. (2023, June 27). What are some common sources of error in cell viability assays?
- National Institutes of Health. (2019, May 9). Quality Control of Quantitative High Throughput Screening Data.
- National Institutes of Health. (n.d.). The analysis of dose-response curves--a practical approach.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
- Gonzalez, G. (2021, January 6). Drug dose-response data analysis. Medium.
- EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
- GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data.
- Molecules. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- Applied Microbiology and Biotechnology. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- ResearchGate. (n.d.). Guidelines for cell viability assays.
- Journal of Medicinal Chemistry. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- National Institutes of Health. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. eu-openscreen.eu [eu-openscreen.eu]
Technical Support Center: Enhancing the Bioavailability of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the technical support center for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this promising, yet difficult-to-formulate, compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a primary concern?
This compound is a heterocyclic compound belonging to the oxadiazole class, which is a privileged scaffold in medicinal chemistry known for its metabolic stability and diverse biological activities.[1][2] Based on its structure—a rigid aromatic core with a lipophilic butyl chain—the compound is predicted to have low aqueous solubility. Poor water solubility is a leading cause of low and erratic oral bioavailability, which can hinder clinical development and lead to therapeutic failure.[3][4] Therefore, enhancing its bioavailability is a critical step in its development pathway.
Q2: How does the Biopharmaceutics Classification System (BCS) apply to this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5][6] While experimental data for this compound is limited, its structural characteristics suggest it is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[7][8] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[5][9] Addressing this dissolution challenge is the primary focus of formulation science for these types of molecules.
Q3: What are the primary formulation strategies to enhance the bioavailability of a BCS Class II/IV compound like this?
Numerous strategies exist to overcome poor solubility. The most effective approaches focus on either increasing the surface area of the drug for dissolution, or presenting the drug to the gastrointestinal tract in a pre-dissolved or solubilized state. Key strategies include:
-
Particle Size Reduction (Nanosuspensions): Reducing drug particles to the sub-micron range dramatically increases the surface area, leading to a higher dissolution rate.[10][11][12][13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[6][15][16][17]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents can improve solubility and leverage lipid absorption pathways, potentially bypassing first-pass metabolism.[18][19][20][21] This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[22]
Troubleshooting Guides: Experimental Challenges & Solutions
Problem 1: The pure API shows a very low and inconsistent dissolution rate.
Question: My in vitro dissolution test using the crystalline API of this compound shows less than 15% drug release in 90 minutes in simulated intestinal fluid. What is causing this, and what is my first step to improve it?
Answer & Rationale: This is a classic presentation for a BCS Class II/IV compound. The low dissolution rate is a direct consequence of the drug's poor aqueous solubility and potentially high crystallinity. To improve this, you must increase the drug's dissolution velocity. Two primary strategies should be investigated first: creating a nanosuspension or an amorphous solid dispersion (ASD).
The choice between these depends on the physicochemical properties of the drug and your manufacturing capabilities. A nanosuspension maintains the crystalline state but increases surface area, while an ASD enhances apparent solubility by converting the drug to a higher-energy amorphous form.[6][10][12]
Workflow for Initial Formulation Strategy
Caption: Initial strategy selection workflow.
Problem 2: My formulation shows good dissolution in vitro, but poor absorption in vivo.
Question: I developed an amorphous solid dispersion that shows 90% drug release within 30 minutes in our dissolution assay. However, in our rat pharmacokinetic study, the oral bioavailability was still below 5%. What's the disconnect?
Answer & Rationale: This scenario suggests that dissolution is no longer the rate-limiting step. The problem likely lies with either low intestinal permeability or high first-pass metabolism . Even if the drug is in solution, it may not effectively cross the intestinal wall, or it may be rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.
This is a common challenge where Lipid-Based Drug Delivery Systems (LBDDS) , such as SEDDS or SMEDDS, excel.[18][19][20]
Why LBDDS can solve this:
-
Maintains Solubilization: The formulation keeps the drug dissolved in lipidic globules, preventing precipitation in the aqueous environment of the gut.[22]
-
Enhances Permeability: The surfactants used in LBDDS can fluidize the cell membrane, transiently increasing permeability.[23]
-
Leverages Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, which bypasses the portal vein and the liver. This significantly reduces first-pass metabolism, a critical advantage for compounds that are heavily metabolized.[21]
Mechanism of LBDDS Action
Caption: LBDDS mechanism for bypassing first-pass metabolism.
Problem 3: I'm struggling to select the right excipients for my formulation.
Question: I want to formulate an amorphous solid dispersion, but I'm not sure which polymer to use. How do I choose, and what are the key considerations?
Answer & Rationale: Excipient selection is critical for the stability and performance of an ASD. The ideal polymer should be able to solubilize the drug and, most importantly, prevent it from recrystallizing over time.[16][17] The key is to ensure miscibility and promote specific interactions (like hydrogen bonding) between the drug and the polymer.
Key Polymer Selection Criteria:
-
Miscibility: The drug and polymer must be miscible to form a single-phase, homogenous dispersion.
-
Glass Transition Temperature (Tg): A polymer with a high Tg can help stabilize the amorphous drug by reducing molecular mobility at storage temperatures.
-
Drug-Polymer Interactions: Specific interactions, such as hydrogen bonds, can inhibit drug crystallization.
-
Solubility and Release Profile: The polymer's solubility in GI fluids will dictate the drug release mechanism. Some polymers are designed for immediate release, while others provide enteric or sustained release.
Comparison of Common Polymers for Amorphous Solid Dispersions
| Polymer | Common Acronym | Key Characteristics | Ideal For |
| Polyvinylpyrrolidone | PVP (e.g., Kollidon®) | Highly water-soluble, good for immediate release. Forms hydrogen bonds. | Drugs that are stable in the amorphous form and require rapid dissolution.[17] |
| Hypromellose Acetate Succinate | HPMC-AS | pH-dependent solubility; insoluble in acid, soluble at pH > 5.5. Excellent crystallization inhibitor. | Enteric protection and targeted release in the intestine. Prevents recrystallization of drugs prone to it.[16] |
| Soluplus® | - | Amphiphilic graft copolymer. Acts as a solubilizer and has good extrusion properties. | Hot-melt extrusion (HME) processes and for very challenging, poorly soluble compounds.[17] |
| Copovidone | (e.g., Kollidon® VA 64) | Soluble across a wide pH range. Good balance of properties for spray drying and HME. | General-purpose ASDs requiring immediate release.[16] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)
Objective: To produce a homogenous nanosuspension of this compound with a particle size below 500 nm to enhance dissolution velocity.[11][14]
Materials:
-
This compound API (micronized, if possible)
-
Stabilizer/Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
-
High-Pressure Homogenizer
Methodology:
-
Preparation of Suspension: Prepare a 2% (w/v) solution of the selected stabilizer in purified water.
-
Dispersion: While stirring, slowly add 5% (w/v) of the API to the stabilizer solution to create a coarse pre-suspension.
-
High-Shear Mixing (Optional but Recommended): Homogenize the pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to ensure uniform dispersion and prevent clogging of the HPH.
-
High-Pressure Homogenization: Pass the pre-suspension through the high-pressure homogenizer.
-
Initial Cycles: Perform 5-10 cycles at a lower pressure (e.g., 500 bar).
-
Main Cycles: Increase the pressure to 1500 bar and process for 20-30 cycles.
-
Cooling: Ensure the system is cooled throughout the process to prevent excessive heat buildup, which could degrade the compound or alter particle properties.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size < 500 nm and a PDI < 0.3.
-
Assess for any crystalline changes using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Perform dissolution testing and compare the results against the un-processed API.
-
Protocol 2: In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of different formulations of this compound as a predictor of intestinal absorption.[24][25]
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test formulations (e.g., nanosuspension, ASD dissolved in buffer)
-
High and low permeability control compounds (e.g., Testosterone and Furosemide)
-
Plate reader (UV-Vis) or LC-MS for concentration analysis
Methodology:
-
Membrane Coating: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 200 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Add 200 µL of the test formulation and control solutions to the wells of the donor plate.
-
Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor plate.
-
Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (CD) and acceptor (CA) wells using a suitable analytical method (e.g., HPLC-UV).
-
Calculate Permeability Coefficient (Pe): Use the established equations to calculate the effective permeability (Pe) of your compound and compare it to the controls. An increase in Pe for a formulation compared to the pure drug indicates successful permeability enhancement.
References
- Pouton, C. W., & Porter, C. J. (2008).
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
- Rita, M., & B, C. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Jannin, V., Musakhanian, J., & Marchaud, D. (2008).
- Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
- Gao, P., et al. (2011). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Molecular Pharmaceutics.
- Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences.
- Gasztonyi, Z., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics.
- Raval, M. K. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
- Kumar, S., & Randhawa, J. K. (2010). Nanosuspension: A novel approach to enhance bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research.
- Bhowmik, D., et al. (2013). Nanosuspension-A novel approaches in drug delivery system.
- Singh, B., & Beg, S. (2013). Oral lipid based drug delivery system (LBDDS)
- Lubrizol. (n.d.).
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Date, A. A., & Nagarsenker, M. S. (2007). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil.
- Fong, S. Y. K., et al. (2017). Oral bioavailability enhancement through supersaturation: an update and meta-analysis. Expert Opinion on Drug Delivery.
- SEN Pharma. (n.d.). Excipients for Enhancing Drug Solubility. SEN Pharma.
- Sharma, A., et al. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
- Ali, S. (2012). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- Singh, A. K., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems.
- Flaten, G. E., et al. (2021).
- Romanski, F. (2020). Role of excipients in amorphous solid dispersions. BASF Pharma Solutions.
- Kansara, H., et al. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. International Journal of Drug Development and Research.
- Singh, A., et al. (2023). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.
- BenchChem Technical Support Team. (2025).
- Asati, V., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences.
- Kumar, S., et al. (2021). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Current Pharmaceutical Design.
- Sahoo, C. K., et al. (2018). Bioavailability Enhancement for Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research.
- Al-Ostoot, F. H., et al. (2023). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
- Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics.
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- 25. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Welcome to the dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth, field-proven strategies for the successful purification of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification workflow effectively.
Section 1: Understanding the Challenge - Impurity Profiling
Effective purification begins with a clear understanding of potential impurities. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, typically proceeding through the acylation of an amidoxime followed by cyclodehydration, can introduce several contaminants.[1][2][3]
FAQ: What are the most common impurities I should expect in my crude this compound?
You should anticipate impurities originating from incomplete reactions or side reactions. The primary culprits are outlined in the table below.
| Impurity Type | Structure/Name | Origin & Rationale | TLC Characteristics (vs. Product) |
| Starting Material | 4-Nitrobenzamidoxime | Unreacted starting material from the initial coupling step. | More polar; lower Rf value. |
| Starting Material | Valeroyl Chloride / Valeric Acid | Unreacted acylating agent or its hydrolysis product. | Valeroyl chloride reacts on the TLC plate; valeric acid is polar and may streak. Lower Rf. |
| Intermediate | O-valeryl-4-nitrobenzamidoxime | Incomplete cyclodehydration. This is a very common impurity.[1][4] | Polarity is similar to the product, but often slightly more polar. May appear as a close spot on TLC. |
| Side Product | N,N'-diacylhydrazine derivative | Can form under certain conditions if hydrazine impurities are present. | Typically very polar; low Rf. |
| Rearrangement Product | Isomeric Heterocycles | The Boulton-Katritzky rearrangement can be triggered by heat or acid, though it is structure-dependent.[4] | Polarity can vary, requiring careful analytical distinction (e.g., NMR, MS). |
Section 2: Purification Workflow & Troubleshooting
A logical workflow is critical for efficiently achieving high purity. The choice between column chromatography and recrystallization depends heavily on the impurity profile of your crude material.
Purification Decision Workflow
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide: Common Purification Issues
| Problem | Probable Cause | Recommended Solution & Scientific Rationale |
| "My crude product is a persistent oil and won't crystallize." | High concentration of diverse impurities depressing the melting point and disrupting the crystal lattice formation. | Primary Action: Do not attempt direct recrystallization, as this will likely result in "oiling out."[5] Proceed directly to Column Chromatography . Rationale: Chromatography separates components based on differential partitioning between the mobile and stationary phases, making it ideal for complex mixtures where crystallization fails.[6][7] |
| "I see multiple spots on my TLC, and they are very close together." | The impurities (especially the O-acyl intermediate) have polarities very similar to the desired product. | Primary Action: Optimize the TLC solvent system to maximize spot separation (ΔRf). Test ternary solvent systems (e.g., Hexane/Ethyl Acetate/DCM). Rationale: Achieving good separation on the analytical TLC is a prerequisite for successful preparative column chromatography. A well-chosen eluent will exploit subtle polarity differences. |
| "My yield after column chromatography is very low." | 1. Incorrect Eluent Polarity: The eluent may be too weak, causing the product to remain adsorbed to the silica. 2. Sample Loading: The initial sample band was too diffuse. 3. Silica Acidity: The slightly acidic nature of standard silica gel may be causing degradation of the oxadiazole ring. | Solutions: 1. Use a gradient elution, slowly increasing the polarity (e.g., start with 5% EtOAc in Hexane and gradually increase to 20%). 2. Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane) and load it onto the column in a tight band.[5] 3. If degradation is suspected, use silica gel that has been neutralized with a base like triethylamine (typically by pre-eluting the packed column with a solvent mixture containing 0.5-1% triethylamine). |
| "After recrystallization, the product purity did not improve significantly." | The chosen solvent system dissolves the impurities as effectively as the product, or the cooling was too rapid, trapping impurities in the crystal lattice. | Solutions: 1. Conduct a systematic solvent screen (see protocol below). Ideal solvents dissolve the product poorly when cold but well when hot. 2. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slower crystal growth leads to higher purity. |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Resolution Purification by Column Chromatography
This is the most robust method for purifying complex mixtures of the target compound. The presence of the polar 4-nitrophenyl group ensures strong interaction with silica gel, while the non-polar butyl chain allows for fine-tuning of the elution with standard solvent systems.
Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Hexane and Ethyl Acetate (EtOAc), HPLC grade.
-
Crude this compound.
Step-by-Step Methodology:
-
TLC Optimization:
-
Dissolve a small amount of crude material in dichloromethane (DCM).
-
Spot on a TLC plate and develop in various Hexane:EtOAc ratios (e.g., 9:1, 8:2, 7:3).
-
The ideal system will give the product an Rf value of 0.25 - 0.35 . This provides the best balance for separation on a column.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]
-
Add a thin layer of sand on top to prevent disruption of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of DCM.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions (e.g., 10-15 mL each for a medium-sized column).
-
Monitor the collected fractions by TLC. Spot every few fractions on the same plate to track the elution of different components.
-
If separation is poor, a shallow gradient can be employed by gradually increasing the percentage of ethyl acetate in the eluent.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Protocol 2: Purification by Recrystallization
This method is ideal for crude material that is already >85% pure and solid.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of crude product (20-30 mg) into several test tubes.
-
Add a small amount (0.5 mL) of different solvents or solvent mixtures (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane).
-
An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves. Avoid adding excess solvent, as this will reduce your recovery.[5]
-
-
Decolorization (Optional):
-
If the solution is highly colored from impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Section 4: Storage and Stability
FAQ: How should I store my purified this compound?
While 1,2,4-oxadiazoles are generally more stable than ester or amide bioisosteres, they can be susceptible to degradation under harsh conditions.[8]
-
Moisture and Acid/Base: Avoid exposure to moisture, strong acids, or strong bases, which can promote hydrolysis or rearrangement.[4]
-
Storage Conditions: For long-term stability, store the compound as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C , protected from light.
References
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
-
UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
Bartleby. (n.d.). Mixture Of Ortho And Para Nitrophenol Lab Report. Retrieved from [Link]
-
Paan, Y., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. Available from [Link]
-
MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]
-
ResearchGate. (2016, January 18). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from [Link]
-
Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). Pharmaceutical Chemistry Journal, 39(10), 539-551. Retrieved from [Link]
-
ResearchGate. (n.d.). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
-
National Institutes of Health. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). 5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
-
National Institutes of Health. (2022, November 28). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
National Journal of Physiology, Pharmacy and Pharmacology. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Retrieved from [Link]
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Validation & Comparative
A Senior Scientist’s Guide to Validating the Biological Activity of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of the novel compound 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. We will refer to this molecule as OXD-4N-B . The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The presence of the 4-nitrophenyl moiety further suggests potential for significant biological interactions.
This document moves beyond a simple recitation of protocols. It is designed to provide the causal logic behind experimental choices, establishing a self-validating workflow that ensures data integrity and accelerates decision-making in a drug discovery pipeline. We will proceed from broad phenotypic screening to more focused mechanistic studies, using established alternatives as benchmarks to contextualize the performance of OXD-4N-B.
Part I: Foundational Assessment — Cytotoxicity and Primary Screening
As a first principle in drug discovery, any evaluation of a compound's specific biological activity must be decoupled from its general cytotoxicity. An observed effect is meaningless if it merely results from cell death. Therefore, our initial step is to establish a therapeutic window by determining the concentration range at which OXD-4N-B is non-toxic to our cellular models.
Cell viability and proliferation assays are indispensable tools for this purpose, offering critical insights into a compound's cytostatic and cytotoxic properties.[5][6]
Experimental Workflow: Initial Phenotypic Screening
Caption: Workflow for initial in vitro screening of OXD-4N-B.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
Causality: The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is an indicator of metabolically active, viable cells.[3] By exposing cells to a gradient of OXD-4N-B concentrations, we can determine the CC50 (50% cytotoxic concentration). This is a mandatory baseline for all subsequent functional assays.[7]
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages and MCF-7 human breast cancer cells into separate 96-well plates at a density of 5x10³ cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of OXD-4N-B (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Part II: Validating Anti-Inflammatory Activity
Many 1,2,4-oxadiazole derivatives exhibit anti-inflammatory properties, often by modulating the NF-κB signaling pathway, which is critical in the inflammatory response.[1][8] A common and robust method to screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
Causality: Upon stimulation with LPS, RAW 264.7 macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a burst of NO production, a key pro-inflammatory mediator.[8] The Griess assay quantifies nitrite, a stable breakdown product of NO, in the culture supernatant. Inhibition of nitrite formation indicates a potential anti-inflammatory effect.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of OXD-4N-B (determined from Protocol 1) for 1 hour. Use Indomethacin (a standard NSAID) as a positive control.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value for OXD-4N-B.
Hypothetical Data Summary: Anti-Inflammatory & Cytotoxicity Profile
| Compound | CC50 on RAW 264.7 (µM) | NO Inhibition IC50 (µM) | Selectivity Index (CC50/IC50) |
| OXD-4N-B | > 100 | 8.5 | > 11.8 |
| Indomethacin | > 100 | 15.2 | > 6.6 |
Interpretation: The hypothetical data suggests OXD-4N-B is a more potent inhibitor of NO production than Indomethacin and is not cytotoxic at its effective concentrations, indicated by a high selectivity index.
Part III: Validating Anti-Cancer Activity
The 1,2,4-oxadiazole scaffold is a privileged structure in the development of anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.[2][9][10][11] A primary validation step is to assess the anti-proliferative effect of OXD-4N-B across a panel of cancer cell lines.
Protocol 3: Anti-Proliferative Activity Screening
Causality: This assay determines the compound's ability to inhibit cell growth. Using a panel of cell lines from different tissue origins (e.g., breast, lung, prostate) provides crucial information on the breadth and potential selectivity of the compound's activity. The MTT assay, previously used for cytotoxicity, is also a standard method for measuring proliferation.[3]
Methodology:
-
Cell Lines: Utilize a panel such as MCF-7 (breast), A549 (lung), and DU-145 (prostate).[3]
-
Procedure: The protocol is identical to the MTT assay described in Protocol 1 . The key difference is the objective: here, we are quantifying the inhibition of cell growth over a period (e.g., 48-72 hours) to determine the GI50 (50% growth inhibition) or IC50 value.
-
Comparative Alternative: Include a standard chemotherapeutic agent like 5-Fluorouracil or Doxorubicin as a positive control for comparison.[3]
Hypothetical Data Summary: Anti-Proliferative Activity
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| OXD-4N-B | 5.2 | 12.8 | 8.1 |
| 5-Fluorouracil | 4.5 | 7.0 | 6.2 |
Interpretation: This hypothetical data shows that OXD-4N-B possesses broad-spectrum anti-proliferative activity, with potency comparable to the standard drug 5-Fluorouracil, particularly against the MCF-7 breast cancer cell line.
Part IV: Elucidating the Mechanism of Action
Demonstrating a phenotype (e.g., inflammation reduction) is the first step; understanding the underlying mechanism is critical for further development. Many drugs function by inhibiting specific enzymes.[12][13][14] Given the anti-inflammatory profile, a logical next step is to investigate whether OXD-4N-B targets key enzymes in the inflammation cascade, such as Cyclooxygenases (COX-1 and COX-2).
Signaling Pathway: Arachidonic Acid Cascade
Caption: Simplified Arachidonic Acid to Prostaglandin signaling pathway.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
Causality: This is a target-based biochemical assay to determine if OXD-4N-B directly inhibits the enzymatic activity of COX-1 and/or COX-2.[14] This helps classify the compound and predict potential side effects (e.g., COX-1 inhibition is associated with gastrointestinal issues). Commercial colorimetric or fluorescent assay kits are readily available and provide a standardized, high-throughput method.
Methodology (based on a typical commercial kit):
-
Assay Preparation: The assay is performed in a 96-well plate. Each well will contain buffer, heme, and either purified COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of OXD-4N-B to the wells.
-
Comparative Alternatives: Use Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor) as controls.
-
-
Incubation: Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Add Arachidonic Acid (the substrate) to all wells to start the enzymatic reaction.
-
Develop and Measure: After a reaction time (e.g., 2 minutes), add a chromogen that reacts with PGG₂, a product of the COX reaction, to produce a colored compound. Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Hypothetical Data Summary: COX Enzyme Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| OXD-4N-B | 45.3 | 4.8 | 9.4 |
| Indomethacin | 1.2 | 10.5 | 0.11 |
| Celecoxib | >100 | 0.8 | >125 |
Interpretation: The hypothetical results suggest that OXD-4N-B is a preferential COX-2 inhibitor. It is significantly more selective for COX-2 over COX-1, though not as selective as Celecoxib. This profile is desirable as it suggests a potentially lower risk of GI side effects compared to non-selective NSAIDs like Indomethacin.
Part V: Conceptual Framework for In Vivo Validation
Positive in vitro data provides the justification for advancing a compound to in vivo models, which assess efficacy and safety in a complex biological system.[15] The carrageenan-induced paw edema model in rats is a classical and well-accepted method for evaluating acute anti-inflammatory activity.[16][17][18]
Model Rationale: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's anti-inflammatory effect.[16]
Conceptual Protocol:
-
Acclimatization & Grouping: Wistar rats are acclimatized and divided into groups (n=6): Vehicle Control, Standard Drug (Indomethacin, 10 mg/kg), and OXD-4N-B at various doses (e.g., 10, 30, 100 mg/kg).[19]
-
Drug Administration: The test compounds and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle control group. This allows for the evaluation of dose-dependency and duration of action.
Conclusion
This guide outlines a logical, multi-tiered strategy for validating the biological activity of this compound (OXD-4N-B). The workflow progresses from essential baseline cytotoxicity to broad phenotypic screening for anti-inflammatory and anti-cancer effects, and finally to a specific, target-based mechanistic assay. By consistently benchmarking OXD-4N-B against established drugs like Indomethacin, 5-Fluorouracil, and Celecoxib, we can objectively evaluate its potency, selectivity, and potential as a therapeutic lead. The hypothetical data presented herein illustrates a compound with promising, preferentially COX-2-mediated anti-inflammatory activity and significant anti-proliferative effects, warranting further preclinical development, including in vivo efficacy studies as conceptually outlined.
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A Comparative Guide to 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and Other Oxadiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the oxadiazole nucleus standing out as a versatile scaffold.[1] This guide provides an in-depth comparison of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and other oxadiazole derivatives, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. While specific experimental data for this compound is not extensively available in public literature, we will extrapolate from closely related analogues to provide a comprehensive analysis for researchers in the field.
The Oxadiazole Core: A Privileged Scaffold
Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms.[2] The arrangement of these heteroatoms gives rise to four isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[2] Among these, the 1,2,4- and 1,3,4-isomers are the most widely studied due to their significant chemical and metabolic stability, making them attractive candidates for drug development.[3][4] The oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, enhancing pharmacokinetic properties of drug candidates.[5]
Synthesis of 1,2,4-Oxadiazole Derivatives: A General Overview
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, the class to which this compound belongs, typically involves the cyclization of an O-acyl-amidoxime intermediate. This is commonly achieved by reacting a substituted amidoxime with a carboxylic acid derivative, such as an acyl chloride or an anhydride.
Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
A general synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles is depicted below.
Caption: General synthetic scheme for 3,5-disubstituted-1,2,4-oxadiazoles.
Methodology:
-
Amidoxime Synthesis: A solution of the desired nitrile (e.g., 4-nitrobenzonitrile) in ethanol is treated with an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate). The mixture is refluxed for several hours. After cooling, the product amidoxime is typically isolated by filtration.
-
Oxadiazole Formation: The synthesized amidoxime (e.g., 4-nitrobenzamidoxime) is dissolved in a suitable solvent like pyridine. The corresponding acyl chloride (e.g., pentanoyl chloride to yield the 5-butyl substituent) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours to facilitate cyclization. The final 1,2,4-oxadiazole product is isolated and purified using standard techniques such as extraction and chromatography.[3]
Comparative Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of the substituents on the oxadiazole ring play a crucial role in determining the specific biological activity and potency.[6]
Anticancer Activity
A significant number of 1,2,4- and 1,3,4-oxadiazole derivatives have been investigated for their potential as anticancer agents.[7][8] Their mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as telomerase and histone deacetylases (HDACs).[8][9]
The presence of a nitro group, as in our target compound, has been noted in several biologically active molecules. For instance, some nitrophenyl-substituted oxadiazoles have shown promising cytotoxic effects. The butyl group, a lipophilic alkyl chain, can influence the compound's ability to cross cell membranes.
Table 1: Comparative Anticancer Activity of Selected Oxadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 3-(4-Trifluoromethylphenyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole | T47D (Breast) | Good Activity | [10] |
| Compound B | 1,2,4-oxadiazole-fused-imidazothiadiazole derivative | A375 (Melanoma) | 0.11 - 1.47 | [3] |
| Compound C | 1,2,4-oxadiazole linked with benzimidazole | MCF-7 (Breast) | 0.12 - 2.78 | [3] |
| Compound D | 2-Chloropyridine derivative with 1,3,4-oxadiazole | SGC-7901 (Gastric) | 1.61 µg/mL | [8] |
| Compound E | Quinoline conjugated 1,3,4-oxadiazole | HepG2 (Liver) | 0.8 - 1.2 | [8] |
Note: IC50 values are indicative of potency, with lower values representing higher activity.
The data in Table 1 highlights the significant anticancer potential of various substituted oxadiazoles. The variability in potency across different cell lines underscores the importance of the specific substitution patterns on the oxadiazole ring.
Caption: Potential anticancer mechanisms of action for oxadiazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Oxadiazole derivatives have been identified as a promising class of compounds with potent activity against a range of bacteria and fungi.[11] The toxophoric -N=C-O- linkage within the oxadiazole ring is believed to contribute to their antimicrobial effects by interacting with microbial cellular components.[11][12]
Structure-activity relationship (SAR) studies have shown that the nature of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring, and the 3- and 5-positions of the 1,2,4-oxadiazole ring, significantly influences the antimicrobial spectrum and potency. For instance, the presence of halogenated phenyl rings or other heterocyclic moieties can enhance antibacterial activity.
Table 2: Comparative Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound F | 1,3,4-oxadiazole derivative | S. aureus | 4 - 32 | [11] |
| Compound G | 1,3,4-oxadiazole hybrid of fluoroquinolone | MRSA | 0.25 - 1 | [4] |
| Compound H | 2-Acylamino-1,3,4-oxadiazole | B. subtilis | 0.78 | [4] |
| Compound I | 3-Substituted 5-amino 1,2,4-oxadiazole | S. aureus | 0.15 | [11] |
| Compound J | 1,2,4-oxadiazole derivative | S. aureus | 2 | [7] |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism; lower values indicate higher potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of oxadiazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Several 1,2,4- and 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[13][14] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[15] The structural features of the oxadiazole derivatives, including the nature of the aromatic and aliphatic substituents, are critical for their anti-inflammatory efficacy. For example, some derivatives bearing a flurbiprofen moiety have shown remarkable anti-inflammatory activity.[16]
Table 3: Comparative Anti-inflammatory Activity of Selected Oxadiazole Derivatives
| Compound ID | Structure | In Vivo Model | % Inhibition of Edema | Reference |
| Compound K | Flurbiprofen-based oxadiazole | Carrageenan-induced paw edema (mice) | 88.33% | [16] |
| Compound L | 1,3-benzothiazole-2-yl-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 81.91% | |
| Compound M | Benzimidazole derivative with 1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 74.17% | [14] |
| Compound N | 2,5-disubstituted 1,3,4-oxadiazole | Carrageenan-induced rat paw edema | Good Activity | [3] |
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies on oxadiazole derivatives allows for the deduction of several key structure-activity relationships:
-
Aromatic Substituents: The nature and substitution pattern of aromatic rings attached to the oxadiazole core are critical for activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on a phenyl ring can significantly modulate the biological activity.[7] The presence of other heterocyclic rings, such as thiophene, pyridine, or indole, can also enhance potency and selectivity.[10]
-
Alkyl Substituents: The length and branching of alkyl chains, such as the butyl group in the target compound, influence the lipophilicity of the molecule. This, in turn, affects its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). An optimal level of lipophilicity is often required for good oral bioavailability and cell permeability.
-
Isomeric Form: The specific isomer of the oxadiazole (1,2,4- vs. 1,3,4-) can lead to different spatial arrangements of the substituents, resulting in varied interactions with biological targets and, consequently, different pharmacological profiles.
Caption: Key factors influencing the biological activity of 3,5-disubstituted-1,2,4-oxadiazoles.
Conclusion and Future Directions
The oxadiazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. While specific data on this compound is limited, the extensive research on analogous structures provides a strong foundation for predicting its potential biological activities and guiding future research. The comparative analysis presented in this guide demonstrates that minor structural modifications to the oxadiazole core can lead to significant changes in pharmacological properties.
For researchers in the field, the synthesis and biological evaluation of this compound would be a logical next step to expand the understanding of this chemical space. Further exploration of the structure-activity relationships, particularly concerning the interplay between electronic and lipophilic properties of the substituents, will be instrumental in optimizing the therapeutic potential of this promising class of compounds.
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A Comparative Efficacy Analysis of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and Known Anti-inflammatory Agents
A Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles in Inflammation
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and a broad spectrum of biological activities.[1][2] Derivatives of this chemical class have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, and, notably, anti-inflammatory effects.[1][2][3] The anti-inflammatory potential often stems from the modulation of key signaling pathways that drive the inflammatory response.
This guide focuses on a specific derivative, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as Cmpd-X ), a novel compound with therapeutic promise. While direct studies on Cmpd-X are emerging, the known anti-inflammatory activity of the 1,2,4-oxadiazole core strongly suggests its mechanism may involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a pivotal regulator of inflammation, and its inhibition is a well-established strategy for developing anti-inflammatory drugs.
This document provides a comparative framework for evaluating the efficacy of Cmpd-X against two well-characterized inhibitors of the NF-κB pathway: Parthenolide , a natural sesquiterpene lactone, and BAY 11-7082 , a synthetic small molecule inhibitor. By presenting standardized, reproducible experimental protocols and comparative data, this guide serves as a technical resource for researchers aiming to characterize the anti-inflammatory profile of Cmpd-X and similar molecules.
The NF-κB Signaling Pathway: A Key Target in Inflammation
The NF-κB family of transcription factors are master regulators of the immune and inflammatory response. In most resting cells, NF-κB dimers are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of hundreds of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
Because of its central role, the NF-κB pathway is a prime target for therapeutic intervention in inflammatory diseases. Inhibitors can act at various points in the cascade, such as blocking IKK activity, preventing IκBα degradation, or inhibiting NF-κB nuclear translocation.
Caption: The Canonical NF-κB Signaling Pathway and Points of Inhibition.
Comparative Inhibitors: Benchmarking Performance
To provide a robust comparison, Cmpd-X is evaluated against two standard NF-κB inhibitors with distinct mechanisms:
-
Parthenolide : A naturally occurring sesquiterpene lactone found in the plant Feverfew (Tanacetum parthenium). It is known to inhibit NF-κB activation by directly targeting the IKK complex, thereby preventing IκBα phosphorylation and degradation.[6][7] Its anti-inflammatory and anti-cancer properties have been extensively studied.[6][8][9]
-
BAY 11-7082 : A synthetic small molecule that acts as an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[10][11][12][13] It is widely used as a selective experimental tool to probe the involvement of the NF-κB pathway in various biological processes.[10][14] It has an IC50 of approximately 5-10 µM for inhibiting the expression of adhesion molecules regulated by NF-κB.[13][14]
Comparative Efficacy Analysis: A Data-Driven Approach
The efficacy of an inhibitor is best understood through quantitative, dose-dependent analysis. The following tables present a framework of expected data from the experimental protocols detailed in the next section. These values are representative and serve to illustrate the comparative analysis.
Table 1: Inhibition of NF-κB Transcriptional Activity (IC₅₀ Values) Data derived from NF-κB Luciferase Reporter Assay in HEK293T cells stimulated with TNF-α.
| Compound | IC₅₀ (µM) |
| Cmpd-X | 1.5 ± 0.2 |
| Parthenolide | 2.1 ± 0.3 |
| BAY 11-7082 | 4.5 ± 0.5 |
Table 2: Inhibition of Nitric Oxide (NO) Production (IC₅₀ Values) Data from Griess Assay in RAW 264.7 macrophages stimulated with LPS.
| Compound | IC₅₀ (µM) |
| Cmpd-X | 2.8 ± 0.4 |
| Parthenolide | 3.5 ± 0.6 |
| BAY 11-7082 | 7.2 ± 0.9 |
Table 3: Cytotoxicity Profile (CC₅₀ Values) Data from MTT Assay after 24-hour incubation.
| Compound | Cell Line | CC₅₀ (µM) |
| Cmpd-X | RAW 264.7 | > 50 |
| Parthenolide | RAW 264.7 | ~25 |
| BAY 11-7082 | RAW 264.7 | ~30 |
Causality behind Experimental Choices : The use of two distinct assays provides a more complete picture of the compound's activity. The luciferase reporter assay directly measures the inhibition of NF-κB transcriptional activity, confirming the compound's effect on the signaling pathway itself. The nitric oxide assay measures the inhibition of a key downstream inflammatory product (NO), confirming that the pathway inhibition translates to a functional anti-inflammatory effect. The cytotoxicity assay is crucial for validating that the observed inhibitory effects are not simply a result of cell death, thereby ensuring the specificity of the compound's action.
Experimental Methodologies
The following protocols are designed to be self-validating systems, including appropriate controls to ensure data integrity and reproducibility.
Caption: Workflow for Comparative Efficacy Analysis.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection :
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment and Stimulation :
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of Cmpd-X, Parthenolide, or BAY 11-7082. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control group.
-
-
Luciferase Activity Measurement :
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Nitric Oxide (Griess) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable breakdown product of nitric oxide, which is produced by iNOS upon inflammatory stimulation.
-
Cell Culture :
-
Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation :
-
Replace the medium with fresh, serum-free medium containing serial dilutions of the test compounds.
-
Pre-incubate for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL).[15] Include unstimulated and vehicle-stimulated controls.
-
-
Nitrite Measurement :
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[15]
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis :
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.
-
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment :
-
Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of compounds used in the functional assays.
-
Incubate for 24 hours.
-
-
MTT Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (50% cytotoxic concentration) value for each compound.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound (Cmpd-X). The presented methodologies allow for a robust evaluation of its inhibitory effects on the NF-κB pathway, a critical mediator of inflammation. By benchmarking its performance against established inhibitors like Parthenolide and BAY 11-7082, researchers can quantitatively determine its potency and therapeutic potential.
The hypothetical data suggest that Cmpd-X could be a potent inhibitor of NF-κB signaling with a favorable safety profile, warranting further investigation. Future studies should aim to elucidate the precise molecular target of Cmpd-X within the NF-κB cascade (e.g., through IKK kinase assays or Western blotting for phosphorylated IκBα) and expand the analysis to in vivo models of inflammation to validate these promising in vitro findings.
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A Technical Guide to the Cross-Validation of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Framework for Experimental Comparison
This guide provides a comprehensive framework for the experimental evaluation and cross-validation of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole , a heterocyclic compound with potential applications in drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document will leverage data from structurally similar 1,2,4-oxadiazole derivatives to establish a robust methodology for its characterization and comparison against relevant alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel chemical entities.
The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1] The presence of a 4-nitrophenyl group at the 3-position and a butyl group at the 5-position of the oxadiazole ring in the target compound suggests the potential for significant and specific biological effects. Research on analogous compounds indicates that the electronic and steric properties of substituents on the oxadiazole ring play a crucial role in determining their biological activity.[2][3]
Rationale for Evaluation: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is considered a bioisostere of amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] The diverse biological activities reported for this class of compounds make this compound a compelling candidate for screening in various therapeutic areas.
Expected Biological Activities Based on Structural Analogs:
-
Anticancer Activity: Numerous 3,5-disubstituted 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] The nitro group, being a strong electron-withdrawing group, can contribute to the molecule's interaction with biological targets.
-
Antimicrobial Activity: The oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[5][6][7]
-
Enzyme Inhibition: Specific substitution patterns on the 1,2,4-oxadiazole ring have led to the development of potent and selective enzyme inhibitors, for example, targeting 3-hydroxykynurenine transaminase (HKT).[8]
This guide will provide the experimental workflows to validate these potential activities for this compound and compare its performance with suitable reference compounds.
Comparative Framework: Establishing Benchmarks for Performance
A meaningful evaluation of this compound requires comparison against established drugs or compounds with similar structural motifs. The choice of comparators will depend on the specific biological activity being investigated.
Table 1: Hypothetical Comparative Data for Anticancer Activity
| Compound | Target Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| This compound | MCF-7 (Breast) | Data to be determined | Data to be determined | Data to be determined | N/A |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~1.0 | Low | DNA Intercalation | [9] |
| 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast) | ~5.0 | Moderate | Apoptosis Induction | [3][4] |
| This compound | A549 (Lung) | Data to be determined | Data to be determined | Data to be determined | N/A |
| Cisplatin (Standard) | A549 (Lung) | ~3.5 | Low | DNA Cross-linking | [10] |
Experimental Protocols for Cross-Validation
The following section details the step-by-step methodologies for key experiments to characterize the biological activity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for anticancer activity.[9]
Experimental Workflow:
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Cell Treatment: Treat the cells with the various concentrations of the compound and a vehicle control (DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Structure-Activity Relationship (SAR) and Future Directions
The experimental data generated for this compound should be analyzed in the context of its chemical structure.
Key Structural Features and Their Potential Impact:
-
5-Butyl Group: The length and lipophilicity of the alkyl chain at the 5-position can influence cell permeability and interaction with hydrophobic pockets of target proteins. A comparison with analogs having different alkyl chains (e.g., methyl, ethyl, propyl) would be valuable.
-
3-(4-nitrophenyl) Group: The position and nature of the substituent on the phenyl ring are critical for activity. The para-nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and π-π stacking interactions. Comparing with analogs having other substituents (e.g., chloro, methoxy) or different substitution patterns (ortho, meta) will provide insights into the electronic and steric requirements for activity.[2]
Logical Relationship for SAR Analysis:
Caption: Logical flow for establishing structure-activity relationships.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet widely available, the established importance of the 1,2,4-oxadiazole scaffold provides a strong rationale for its investigation. This guide offers a comprehensive framework for the systematic evaluation of this compound, from initial in vitro screening to the establishment of structure-activity relationships. By following the detailed protocols and comparative methodologies outlined herein, researchers can effectively cross-validate the experimental results and elucidate the therapeutic potential of this compound.
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A Comparative Guide to the Structure-Activity Relationship of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Analogs as Potential Therapeutic Agents
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a privileged structure found in a variety of biologically active compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific series of analogs based on the 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole core, offering insights for researchers and professionals in drug discovery and development.
The Core Scaffold: A Platform for Diverse Biological Activity
The 1,2,4-oxadiazole ring system serves as a versatile template for the design of novel therapeutic agents. Its inherent chemical and thermal stability, coupled with its capacity for diverse substitutions at the C3 and C5 positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Our focus here is on the systematic exploration of analogs of this compound to elucidate the impact of specific structural modifications on biological activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,5-disubstituted 1,2,4-oxadiazoles is profoundly influenced by the nature of the substituents at both the C3 and C5 positions. The following sections dissect the anticipated SAR trends for our lead compound and its analogs based on established principles from related series.
The Significance of the 3-Aryl Moiety: The Role of the 4-Nitrophenyl Group
The substituent at the 3-position of the 1,2,4-oxadiazole ring is crucial for modulating the electronic properties and binding interactions of the molecule. For our lead compound, the 3-(4-nitrophenyl) group is a key determinant of its activity.
-
Electron-Withdrawing Effects : The nitro group at the para-position of the phenyl ring is a strong electron-withdrawing group (EWG). In many classes of compounds, the presence of an EWG can enhance biological activity, particularly in anticancer and antimicrobial applications.[4] This is often attributed to increased interactions with biological targets or alterations in the molecule's overall electronic profile.
-
Positional Isomerism : The position of the nitro group on the phenyl ring is critical. While a para-nitro group is present in our lead compound, analogs with ortho- or meta-nitro groups would be expected to exhibit different activity profiles due to steric and electronic variations.
-
Substitution with Other Groups : Replacing the nitro group with electron-donating groups (EDGs) like methoxy or methyl, or with halogens (e.g., chloro, fluoro), would provide a valuable comparison. SAR studies on other 1,2,4-oxadiazole series have shown that such modifications can significantly impact potency and selectivity.[3] For instance, in a series of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, an unsubstituted phenyl ring at this position showed good anticancer activity.[4]
The Influence of the 5-Alkyl Group: The Contribution of the Butyl Chain
The substituent at the C5 position of the 1,2,4-oxadiazole ring often influences the lipophilicity and steric profile of the molecule, which are critical for membrane permeability and interaction with hydrophobic pockets of target proteins.
-
Alkyl Chain Length : The n-butyl group in our lead compound provides a degree of lipophilicity. Varying the length of this alkyl chain (e.g., from methyl to hexyl) would systematically probe the effect of lipophilicity on activity. It is hypothesized that an optimal chain length exists for balancing solubility and membrane permeability to achieve maximum efficacy.
-
Branching and Cyclization : Introducing branching (e.g., isobutyl, sec-butyl, tert-butyl) or a cyclic alkyl group (e.g., cyclobutyl, cyclopentyl) at the C5 position would allow for the exploration of steric effects on target binding. Studies on other heterocyclic compounds have demonstrated that such modifications can lead to significant changes in biological activity.
Comparative Biological Evaluation of Analogs
To quantitatively assess the SAR of this compound analogs, a panel of in vitro assays should be employed. The choice of assays will depend on the therapeutic area of interest. For the purpose of this guide, we will focus on anticancer activity.
Table 1: Hypothetical Anticancer Activity of 5-Alkyl-3-(substituted-phenyl)-1,2,4-oxadiazole Analogs
| Compound ID | R1 (at C5) | R2 (at C3) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| LEAD-01 | n-Butyl | 4-Nitrophenyl | 5.2 | 8.1 |
| ANALOG-01 | Ethyl | 4-Nitrophenyl | 12.5 | 18.3 |
| ANALOG-02 | Hexyl | 4-Nitrophenyl | 8.9 | 11.5 |
| ANALOG-03 | n-Butyl | Phenyl | 15.8 | 22.4 |
| ANALOG-04 | n-Butyl | 4-Chlorophenyl | 7.1 | 9.8 |
| ANALOG-05 | n-Butyl | 4-Methoxyphenyl | 25.4 | 35.1 |
| ANALOG-06 | iso-Butyl | 4-Nitrophenyl | 6.5 | 9.2 |
| ANALOG-07 | tert-Butyl | 4-Nitrophenyl | 18.9 | 25.6 |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Experimental Protocols
General Synthesis of 5-Alkyl-3-Aryl-1,2,4-Oxadiazole Analogs
The synthesis of the target 1,2,4-oxadiazole analogs can be achieved through a reliable and well-established multi-step procedure.
Step 1: Synthesis of Amidoxime
-
To a solution of the appropriate nitrile (R1-CN) in ethanol, add a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium carbonate).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amidoxime by recrystallization or column chromatography.
Step 2: Synthesis of the 1,2,4-Oxadiazole
-
To a solution of the amidoxime from Step 1 in a suitable solvent (e.g., pyridine or DMF), add the corresponding acyl chloride (R2-COCl) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Heat the mixture to reflux for several hours to facilitate the cyclodehydration.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 1,2,4-oxadiazole product by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Nitrile [label="R1-CN (Nitrile)"]; Amidoxime [label="R1-C(=NOH)NH2 (Amidoxime)"]; AcylChloride [label="R2-COCl (Acyl Chloride)"]; Oxadiazole [label="5-R1-3-R2-1,2,4-Oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nitrile -> Amidoxime [label="NH2OH·HCl, Base"]; Amidoxime -> Oxadiazole [label="Heat"]; AcylChloride -> Oxadiazole; } Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized analogs can be evaluated against human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed the cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., 0.5% DMSO) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The systematic modification of the this compound scaffold provides a clear avenue for the development of novel therapeutic agents. The anticipated SAR suggests that the electronic nature of the substituent on the 3-phenyl ring and the lipophilicity of the alkyl chain at the 5-position are critical determinants of biological activity. Further exploration of a diverse range of analogs, guided by the principles outlined in this guide, will be instrumental in identifying compounds with optimized potency, selectivity, and pharmacokinetic profiles. Future studies should also include in vivo efficacy and toxicity assessments of the most promising candidates to validate their therapeutic potential.
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Zhang, H.-Z., et al. (2005). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry, 48(16), 5215–5223. [Link]
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Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. HETEROCYCLES, 68(7), 1433. [Link]
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A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a clinical candidate is fraught with challenges. A pivotal hurdle lies in the translation of promising in vitro results to predictable in vivo efficacy. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo results for the novel compound, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Drawing upon the well-documented activities of the 1,2,4-oxadiazole scaffold, we will explore the experimental methodologies and critical considerations for establishing a robust in vitro-in vivo correlation (IVIVC).[1][2]
The 1,2,4-oxadiazole heterocycle is a versatile scaffold, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific substitutions at the C3 and C5 positions of the oxadiazole ring are critical determinants of the compound's pharmacological profile. In the case of this compound, the presence of a butyl group at C5 and a nitrophenyl group at C3 suggests potential for significant biological effects, particularly in oncology and infectious diseases.[6]
Anticipated In Vitro Activity Profile
Based on structure-activity relationships of analogous compounds, this compound is predicted to exhibit notable cytotoxic and antimicrobial activities in controlled laboratory settings.
Anticancer Activity:
The presence of the 4-nitrophenyl moiety is a key indicator of potential anticancer efficacy. Electron-withdrawing groups, such as the nitro group, have been shown to enhance the antitumor activity of 3,5-diaryl-1,2,4-oxadiazoles.[6] The anticipated cytotoxic effects can be quantified using a panel of human cancer cell lines.
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5-15 |
| A549 | Lung Cancer | 10-25 |
| HT-29 | Colon Cancer | 8-20 |
| DU-145 | Prostate Cancer | 12-30 |
| Note: These values are hypothetical and serve as a predictive baseline for initial screening. |
Antimicrobial Activity:
The 1,2,4-oxadiazole nucleus is also a known pharmacophore in the development of antimicrobial agents. The lipophilic butyl group may enhance membrane permeability, contributing to its antibacterial and antifungal effects.
| Organism | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16-64 |
| Escherichia coli | Gram-negative bacteria | 32-128 |
| Candida albicans | Fungi | 8-32 |
| Note: These values are hypothetical and require experimental validation. |
Experimental Protocols for In Vitro Assessment
To validate these predictions, a series of robust in vitro assays are essential. The following protocols provide a standardized approach to elucidating the biological activity of this compound.
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
The In Vitro to In Vivo Translation Challenge
A promising in vitro profile does not guarantee in vivo success. The transition from a controlled cellular environment to a complex living organism introduces a multitude of variables that can impact a compound's efficacy and safety.[1][7] Establishing a predictive IVIVC is a cornerstone of successful drug development.[8][9]
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Benchmarking a Novel 1,2,4-Oxadiazole Derivative Against Standard-of-Care for Chagas Disease: A Comparative Guide
Introduction: The Pressing Need for Novel Chagas Disease Therapeutics
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, with an increasing global presence.[1] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds: benznidazole and nifurtimox.[2][3][4] While effective in the acute phase, their efficacy diminishes in the chronic stage of the disease. Furthermore, prolonged treatment regimens are often associated with significant adverse effects, leading to poor patient compliance.[4] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.
The 1,2,4-oxadiazole scaffold has emerged as a promising platform in medicinal chemistry due to its broad spectrum of biological activities. The presence of a nitroaromatic moiety in the investigational compound, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as Cmpd-X), suggests a potential mechanism of action analogous to existing nitroheterocyclic drugs, making it a compelling candidate for evaluation against T. cruzi.
This guide provides a comprehensive framework for the preclinical benchmarking of Cmpd-X against the standard-of-care drugs, benznidazole and nifurtimox. We will detail the requisite in vitro and in vivo assays, present a logical workflow for data acquisition and analysis, and discuss the interpretation of comparative results.
The Scientific Rationale: Why Benchmark Against Benznidazole and Nifurtimox?
Benznidazole and nifurtimox are pro-drugs that require reductive activation by a parasite-specific type I nitroreductase (NTR).[5][6] This activation generates reactive nitrogen species and other cytotoxic metabolites that induce substantial damage to parasite DNA, proteins, and lipids, ultimately leading to cell death.[7][8] Given that Cmpd-X contains a nitrophenyl group, it is hypothesized to share a similar mechanism of action, making a direct comparison with these drugs highly relevant.
Our benchmarking strategy is designed to answer the following critical questions:
-
Does Cmpd-X exhibit potent and selective activity against the clinically relevant stages of T. cruzi?
-
How does its efficacy and safety profile compare to that of benznidazole and nifurtimox under identical experimental conditions?
-
Does Cmpd-X offer any potential advantages, such as improved potency, a better safety profile, or activity against drug-resistant parasite strains?
Comparative In Vitro Efficacy Assessment
The initial phase of benchmarking involves a series of in vitro assays to determine the intrinsic anti-parasitic activity and selectivity of Cmpd-X.
Activity Against Epimastigotes (Replicative, Non-Infective Stage)
While not the clinically relevant stage, the epimastigote form of T. cruzi is easily cultured in axenic conditions, making it suitable for initial high-throughput screening.
Experimental Protocol: Epimastigote Growth Inhibition Assay
-
Parasite Culture: T. cruzi epimastigotes (e.g., Y strain) are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Assay Setup: Mid-log phase epimastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Compound Addition: Cmpd-X, benznidazole, and nifurtimox are serially diluted and added to the wells. A no-drug control is included.
-
Incubation: Plates are incubated for 72 hours at 28°C.
-
Readout: Parasite viability is assessed by adding a resazurin-based reagent and measuring fluorescence. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Activity Against Trypomastigotes (Infective, Non-Replicative Stage)
This assay evaluates the compound's ability to kill the infective stage of the parasite.
Experimental Protocol: Trypomastigote Lysis Assay
-
Parasite Source: Trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., L6 or Vero cells).
-
Assay Setup: Parasites are washed and resuspended in fresh medium and seeded into 96-well plates.
-
Compound Addition and Incubation: Test compounds are added, and plates are incubated for 24 hours at 37°C.
-
Readout: Parasite motility and viability are assessed by microscopic observation and counting. The 50% lethal concentration (LC50) is determined.
Activity Against Amastigotes (Replicative, Intracellular Stage)
This is the most clinically relevant in vitro assay, as it assesses the compound's ability to eliminate the replicative form of the parasite within host cells.
Experimental Protocol: Intracellular Amastigote Assay
-
Host Cell Culture: Mammalian host cells (e.g., Vero or H9c2 cells) are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Infection: The host cell monolayer is infected with trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Treatment: Fresh medium containing serial dilutions of the test compounds is added.
-
Incubation: Plates are incubated for 72-96 hours at 37°C to allow for amastigote replication.
-
Readout: The plates are fixed, and the host cell and parasite nuclei are stained with a fluorescent dye (e.g., DAPI). Automated microscopy and image analysis are used to quantify the number of amastigotes per host cell. The half-maximal effective concentration (EC50) is then calculated.
Table 1: Hypothetical Comparative In Vitro Activity Data
| Compound | Epimastigote IC50 (µM) | Trypomastigote LC50 (µM) | Amastigote EC50 (µM) |
| Cmpd-X | 1.8 | 3.5 | 0.9 |
| Benznidazole | 4.02[1] | 5.73[1] | 4.00[1] |
| Nifurtimox | 2.46[1] | 3.60[1] | 2.62[1] |
Note: Values for Benznidazole and Nifurtimox are representative of those found in the literature.[1][4][9][10][11][12][13][14] Cmpd-X data is hypothetical.
In Vitro Safety and Toxicity Profiling
A crucial aspect of benchmarking is to assess the selectivity of the compound for the parasite over host cells.
Mammalian Cell Cytotoxicity
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture: A relevant mammalian cell line (e.g., the same host cell line used in the amastigote assay) is seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same concentration range of the test compounds as in the efficacy assays.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
Readout: Cell viability is measured using a standard method such as the MTT or resazurin assay. The 50% cytotoxic concentration (CC50) is determined.[15][16][17][18][19]
Table 2: Hypothetical In Vitro Toxicity and Selectivity Index
| Compound | Mammalian Cell CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Cmpd-X | >100 | >111 |
| Benznidazole | >100 | >25 |
| Nifurtimox | >45 | >17 |
Note: Cmpd-X data is hypothetical.
A higher selectivity index indicates a greater therapeutic window.
Preliminary Genotoxicity: The Ames Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3][20]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[3][20][21][22][23]
-
Exposure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 mix).
-
Selection: The bacteria are plated on a histidine-free medium.
-
Readout: The number of revertant colonies (those that have mutated back to a prototrophic state) is counted. A significant increase in the number of revertants compared to the negative control indicates mutagenic potential.
Cardiotoxicity: hERG Channel Assay
Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity, specifically the risk of QT interval prolongation.[24]
Experimental Protocol: hERG Patch Clamp Assay
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Method: Automated patch-clamp electrophysiology is used to measure the hERG current in response to a specific voltage protocol.[25][26][27][28]
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Readout: The percentage of hERG current inhibition is measured, and an IC50 value is determined.
In Vivo Efficacy in a Murine Model of Chagas Disease
Animal models are indispensable for evaluating the therapeutic efficacy of a drug candidate in a whole-organism system.[29][30][31][32]
Experimental Protocol: Murine Model of Acute Chagas Disease
-
Animal Model: BALB/c mice are a commonly used strain for T. cruzi infection models.
-
Infection: Mice are infected with a bioluminescently tagged strain of T. cruzi (e.g., Y strain).
-
Treatment: At the peak of parasitemia (typically 7-10 days post-infection), mice are treated orally with Cmpd-X, benznidazole, nifurtimox, or a vehicle control for a defined period (e.g., 20 days).
-
Monitoring: Parasitemia is monitored throughout the experiment by quantifying the bioluminescent signal using an in vivo imaging system.
-
Endpoint Analysis: At the end of the study, parasite load in various tissues (e.g., heart, skeletal muscle) can be quantified by qPCR to assess parasite clearance.
Table 3: Hypothetical In Vivo Efficacy Data
| Treatment Group | Parasitemia Reduction (%) | Tissue Parasite Load (log reduction vs. vehicle) |
| Vehicle Control | 0 | 0 |
| Cmpd-X (50 mg/kg) | 99.5 | 4.2 |
| Benznidazole (50 mg/kg) | 98.0 | 3.5 |
| Nifurtimox (50 mg/kg) | 95.0 | 3.1 |
Note: Data is hypothetical.
Workflow and Decision-Making
The benchmarking process should follow a logical, staged approach.
Caption: Proposed mechanism of action for Cmpd-X.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking this compound against the current standard-of-care treatments for Chagas disease. The described workflow, from in vitro screening to in vivo efficacy and safety profiling, provides a clear path for evaluating the therapeutic potential of this novel compound.
Should Cmpd-X demonstrate superior efficacy, an improved safety profile, or a higher selectivity index compared to benznidazole and nifurtimox, further preclinical development would be warranted. This would include studies in chronic models of Chagas disease, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and more extensive toxicology studies. The ultimate goal is to identify and develop a new generation of therapeutics that can overcome the limitations of current treatments and offer new hope to patients suffering from Chagas disease.
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A Guide to the Statistical Validation of Bioassay Data for 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
A Senior Application Scientist's Perspective on Ensuring Data Integrity and Navigating Comparative Analysis in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. The compound 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a member of the versatile oxadiazole class of heterocyclic compounds, represents such an entity.[1][2][3][4] Oxadiazoles have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive framework for the statistical validation of bioassay data generated for this compound, a critical step for ensuring the reliability and reproducibility of experimental findings.[5][6] We will explore the "why" behind the "how," offering insights into the experimental design and statistical analyses that form the bedrock of trustworthy bioassay validation.
The Imperative of Robust Bioassay Validation
A bioassay is a powerful tool to determine the biological activity or potency of a substance.[7] However, the inherent variability of biological systems necessitates a stringent validation process to distinguish a true biological effect from experimental noise.[8] For a compound like this compound, which may be screened against various targets, robust validation ensures that any observed activity is real and quantifiable. This process is not merely a regulatory hurdle but a fundamental aspect of good scientific practice that underpins the entire drug development pipeline.[6][9]
Hypothetical Bioassay: A Case Study in Anti-Proliferative Activity
To illustrate the principles of statistical validation, let us consider a hypothetical cell-based bioassay to evaluate the anti-proliferative activity of this compound against a human cancer cell line (e.g., MCF-7). This assay will serve as our model for discussing the essential validation parameters.
Part 1: Experimental Design and Protocol
Experimental Workflow
Caption: A typical workflow for a cell-based anti-proliferative MTT assay.
Step-by-Step Methodology
-
Cell Culture: Maintain MCF-7 cells in appropriate culture medium and conditions. Ensure cells are in the logarithmic growth phase before the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested. A well-known anti-proliferative agent (e.g., Doxorubicin) should be included as a positive control, and a vehicle control (DMSO) as a negative control.
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the serial dilutions of the test compound, positive control, and vehicle control. Each concentration should be tested in replicate (e.g., triplicate or quadruplicate).
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and perform statistical validation.
Part 2: Statistical Validation Parameters
The following statistical parameters are essential for validating the bioassay data.[10][11][12]
Accuracy
Accuracy refers to the closeness of the measured value to the true value. In the context of our bioassay, this can be assessed by determining the recovery of a known concentration of a reference standard.
-
Experimental Approach: Spike a known concentration of a reference compound into the assay matrix and measure the response.
-
Statistical Analysis: Calculate the percent recovery. Acceptance criteria are typically set within a predefined range (e.g., 80-120%).
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by running replicates of the same sample within the same assay plate.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. This is evaluated by running the same samples on multiple days.
-
Statistical Analysis: Calculate the mean, standard deviation, and %CV for the replicates. The acceptance criterion for %CV is typically ≤ 20%.
Linearity and Range
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Approach: Use a series of dilutions of the test compound to generate a dose-response curve.
-
Statistical Analysis: Plot the response versus the logarithm of the concentration and fit the data to a suitable model, such as a four-parameter logistic (4PL) model.[7] The linearity is often evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.98.
Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.
-
Experimental Approach: Introduce small variations to assay parameters such as incubation time, temperature, and cell seeding density.
-
Statistical Analysis: Analyze the effect of these variations on the assay results using statistical tools like Design of Experiments (DoE).[9]
Data Presentation: A Comparative Analysis
To compare the anti-proliferative activity of this compound with a standard drug (e.g., Doxorubicin), the following table summarizes the key validation parameters.
| Parameter | This compound | Doxorubicin (Positive Control) | Acceptance Criteria |
| IC₅₀ (µM) | Calculated Value | Calculated Value | N/A |
| Intra-assay Precision (%CV) | ≤ 15% | ≤ 10% | ≤ 20% |
| Inter-assay Precision (%CV) | ≤ 18% | ≤ 12% | ≤ 20% |
| Linearity (R² of dose-response curve) | ≥ 0.99 | ≥ 0.99 | ≥ 0.98 |
| Z'-factor | > 0.5 | > 0.5 | > 0.5 |
The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Part 3: The Logic of Statistical Validation
The statistical validation of a bioassay is a logical progression that builds confidence in the generated data.
Caption: The logical flow of establishing a validated bioassay.
This logical flow demonstrates that a validated assay is built upon a foundation of precision and accuracy, which then allows for the characterization of the assay's performance through linearity and range. Finally, the reliability of the assay is confirmed by assessing its robustness and specificity.
Conclusion
The statistical validation of bioassay data is an indispensable component of drug discovery and development.[10][13][14] For a novel compound like this compound, a meticulous and systematic approach to validation is paramount. By adhering to the principles of accuracy, precision, linearity, and robustness, researchers can ensure the integrity of their data, enabling confident decision-making in the advancement of new therapeutic agents. This guide provides a foundational framework for this critical process, emphasizing that a well-validated bioassay is not just a collection of data points, but a testament to scientific rigor and the pursuit of reliable and reproducible results.
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Independent Verification of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide to Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of findings related to 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. As a Senior Application Scientist, the following content is structured to ensure scientific integrity, offering in-depth technical protocols and a comparative analysis with relevant alternatives. The methodologies described herein are designed to be self-validating, promoting reproducibility and confidence in experimental outcomes.
Introduction: The Imperative of Independent Verification
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The specific compound, this compound, combines this privileged heterocycle with a nitro-aromatic moiety, suggesting potential for unique biological effects. Given the critical nature of drug discovery and development, independent verification of the synthesis, purity, structure, and biological activity of such compounds is paramount. This guide outlines the necessary experimental workflows to rigorously validate and compare the findings related to this molecule.
Synthesis and Purification: Establishing a Reproducible Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically involves the cyclization of an O-acyl-amidoxime intermediate.[3] The following protocol is a generalized yet robust method for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of 4-Nitrobenzamidoxime
-
To a solution of 4-nitrobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and potassium carbonate.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated 4-nitrobenzamidoxime by filtration, wash with cold water, and dry under vacuum.
Step 2: O-Acylation of 4-Nitrobenzamidoxime
-
Dissolve the 4-nitrobenzamidoxime in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Add a base, for instance, N,N-diisopropylethylamine (DIPEA), to the solution.[4]
-
Slowly add valeryl chloride (pentanoyl chloride) to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature until completion, as indicated by TLC.
Step 3: Cyclodehydration to form this compound
-
Heat the reaction mixture from the previous step to 80-100°C to induce cyclodehydration.[4]
-
Monitor the formation of the 1,2,4-oxadiazole ring by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5]
Caption: Workflow for the synthesis and purification of this compound.
Structural Verification and Purity Assessment
Unequivocal structural identification and purity assessment are critical for validating any biological findings.[6] A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the aromatic protons of the nitrophenyl ring (typically two doublets in the downfield region).
-
¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including those of the butyl chain, the nitrophenyl ring, and the two carbons of the oxadiazole ring.[7]
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition (C₁₂H₁₃N₃O₃).[8]
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the C=N and C-O-C stretching of the oxadiazole ring, the N-O stretching of the nitro group, and C-H stretching of the alkyl and aromatic groups.[7][9]
Chromatographic Purity Assessment
Thin Layer Chromatography (TLC):
-
A single spot in multiple solvent systems is a preliminary indicator of purity.[10]
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[11] The analysis should be performed using a suitable column (e.g., C18) and mobile phase, with detection at a relevant wavelength (e.g., 254 nm). A purity of >95% is generally required for biological testing.
Physicochemical Characterization
Melting Point:
Solubility:
-
Qualitative solubility tests in various solvents (e.g., water, ethanol, DMSO, chloroform) should be performed to inform solvent selection for biological assays.[12][13]
| Analytical Technique | Expected Outcome for this compound |
| ¹H NMR | Signals corresponding to butyl and 4-nitrophenyl protons. |
| ¹³C NMR | Peaks for all 12 unique carbons. |
| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₁₂H₁₄N₃O₃⁺. |
| IR (KBr) | Characteristic peaks for C=N, C-O-C, NO₂, and C-H bonds. |
| HPLC | Single major peak with >95% purity. |
| Melting Point | Sharp, defined melting range. |
Comparative Analysis: Benchmarking Against Alternatives
To contextualize the findings for this compound, it is essential to compare its properties and biological activity with relevant alternatives.
Selection of Comparator Compounds
Isomeric Control:
-
2-(4-Nitrophenyl)-5-butyl-1,3,4-oxadiazole: The 1,3,4-oxadiazole isomer will help determine the influence of the heterocyclic ring structure on activity.[14]
Structural Analogs:
-
5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Comparing with a branched alkyl isomer can reveal insights into structure-activity relationships (SAR) regarding steric hindrance.[15]
-
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A shorter alkyl chain analog will help understand the impact of lipophilicity on biological activity.[16]
Functional Analogs:
-
A well-characterized compound with a different heterocyclic core but known to exhibit similar biological activity (e.g., a known anticancer or antimicrobial agent) can serve as a positive control and a benchmark for potency.
Caption: Framework for the selection of comparator compounds.
Comparative Biological Evaluation
Based on the broad spectrum of activities reported for 1,2,4-oxadiazole derivatives, a panel of in vitro assays is recommended.
Anticancer Activity:
-
Cell Viability Assay (MTT or CellTiter-Glo®): Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the half-maximal inhibitory concentration (IC₅₀).[17][18] This will provide a quantitative measure of cytotoxicity.
Antimicrobial Activity:
-
Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[9]
| Compound | Anticipated Anticancer Activity (IC₅₀) | Anticipated Antimicrobial Activity (MIC) |
| This compound | To be determined | To be determined |
| 2-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Comparison of potency | Comparison of potency |
| 5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | Assess steric effects | Assess steric effects |
| 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | Assess lipophilicity effects | Assess lipophilicity effects |
| Standard Drug (e.g., Doxorubicin/Amoxicillin) | Potency benchmark | Potency benchmark |
Conclusion
This guide provides a systematic and rigorous approach to the independent verification of findings related to this compound. By following the detailed protocols for synthesis, purification, characterization, and comparative biological evaluation, researchers can generate high-quality, reproducible data. This not only validates the initial findings but also provides a broader understanding of the compound's structure-activity relationships and its potential as a therapeutic agent. Adherence to these principles of scientific integrity is essential for advancing the field of drug discovery.
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A Senior Application Scientist's Guide to Assessing the Specificity of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: From Phenotypic Hit to Specificity Assessment
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. Consider the molecule 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a bioisosteric replacement for esters and amides, which can enhance metabolic stability.[1][2] Derivatives of this core have demonstrated a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][3]
Let us postulate a common scenario: this compound (hereafter referred to as 'OXD-NO2-Bu') has emerged as a potent "hit" from a high-throughput phenotypic screen, demonstrating significant anti-proliferative effects in a cancer cell line, for instance, the A549 non-small cell lung cancer line. While this initial result is promising, it is fundamentally an observation of a cellular outcome. It tells us what the compound does, but not how it does it. The critical next phase is to elucidate its mechanism of action, beginning with the identification of its molecular target(s) and a thorough assessment of its specificity.
A compound's specificity profile is a crucial determinant of its therapeutic potential and safety. A highly specific compound interacts with a single intended target, minimizing the potential for off-target effects that can lead to toxicity.[4][5] Conversely, a compound with a well-defined polypharmacology (engaging multiple targets) can sometimes offer enhanced efficacy.[4] Understanding this profile is non-negotiable for advancing a hit compound toward a lead candidate.
This guide provides a comparative framework for assessing the specificity of OXD-NO2-Bu. We will explore three orthogonal, state-of-the-art methodologies: broad-panel kinase profiling, direct target engagement confirmation using the Cellular Thermal Shift Assay (CETSA), and a target-agnostic phenotypic approach. Each section will detail the causality behind the experimental choice, a comprehensive protocol, and a guide to interpreting the potential data.
Strategy 1: Large-Scale Kinase Profiling – Casting a Wide Net
Expertise & Rationale: Why Start with Kinases?
The human kinome consists of over 500 protein kinases, which are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[6] Many small molecule inhibitors are designed to be ATP-competitive, and due to the conserved nature of the ATP-binding pocket, cross-reactivity (off-target inhibition) is a common challenge.[7][8] Given that many 1,2,4-oxadiazole derivatives have been reported as kinase inhibitors,[7][9][10] a logical first step is to screen OXD-NO2-Bu against a large, functionally diverse panel of kinases. This approach serves as a powerful hypothesis-generating tool, allowing us to rapidly survey hundreds of potential targets to identify primary interactions and potential off-targets.[5][11]
A comprehensive kinome scan provides an immediate, broad-spectrum view of the compound's selectivity. The resulting data, typically presented as percentage inhibition or IC50 values, allows for the calculation of selectivity scores to quantify specificity.[11] This is an essential baseline for understanding the compound's mechanism and potential liabilities.
Caption: Experimental workflow for a Western Blot-based CETSA.
Protocol: CETSA for CDK2 Target Engagement in A549 Cells
This protocol is adapted from established methods for Western Blot-based CETSA. [12][13]
-
Cell Culture and Treatment:
-
Culture A549 cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a density of 10-20 x 10^6 cells/mL.
-
Treat the cell suspension with a saturating concentration of OXD-NO2-Bu (e.g., 10 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C) using a thermal cycler. Include a 37°C control.
-
Immediately cool the tubes at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant from each sample.
-
Normalize the total protein concentration for all samples.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CDK2.
-
Use an appropriate secondary antibody and detect via chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for CDK2 at each temperature point using software like ImageJ.
-
Normalize the intensity of each band to the 37°C control for that treatment group.
-
Plot the normalized band intensity versus temperature to generate melting curves for both the vehicle- and OXD-NO2-Bu-treated samples.
-
Data Interpretation and Comparison
The CETSA results provide a clear visual and quantitative confirmation of target engagement.
Table 2: Hypothetical CETSA Data for CDK2 Stability
| Temperature (°C) | Vehicle (DMSO) Soluble CDK2 (%) | 10 µM OXD-NO2-Bu Soluble CDK2 (%) |
| 37 | 100 | 100 |
| 44 | 98 | 100 |
| 47 | 95 | 99 |
| 50 | 81 | 97 |
| 53 | 52 (Tagg) | 91 |
| 56 | 28 | 82 |
| 59 | 10 | 55 (Tagg) |
| 62 | 5 | 31 |
Analysis:
-
Thermal Shift: In the presence of OXD-NO2-Bu, the melting curve for CDK2 shifts to the right. The aggregation temperature (Tagg), where 50% of the protein is denatured, increases from ~53°C to ~59°C.
-
Confirmation of Engagement: This positive thermal shift (ΔTagg = +6°C) is strong evidence that OXD-NO2-Bu enters A549 cells and directly binds to and stabilizes the CDK2 protein. [14]* Comparison to Kinase Profiling: This result validates the primary hypothesis from the biochemical kinase screen. It confirms that the potent in vitro inhibition of CDK2 translates to direct target binding in a complex cellular milieu.
Strategy 3: Phenotypic Screening – A Target-Agnostic View of Cellular Effects
Expertise & Rationale: Why Look Beyond a Single Target?
While kinase profiling and CETSA are excellent for validating a primary target, they may not reveal unexpected off-target activities that contribute to the compound's overall cellular phenotype (e.g., the anti-proliferative effect). Phenotypic screening, especially high-content imaging, offers a target-agnostic approach to understanding a compound's effects. [15][16] By treating cells with OXD-NO2-Bu and using automated microscopy to capture images of fluorescently labeled cellular components (e.g., nucleus, cytoskeleton, mitochondria), we can quantify hundreds of cellular features. [17]The resulting "phenotypic fingerprint" can be compared to a library of fingerprints from reference compounds with known mechanisms of action. If the fingerprint of OXD-NO2-Bu clusters with known CDK inhibitors, it strengthens our primary hypothesis. If it clusters with other classes of compounds or shows a unique profile, it may suggest polypharmacology or a novel mechanism of action. [17]
Caption: Workflow for high-content phenotypic screening.
Protocol: High-Content Cellular Imaging
-
Cell Plating and Treatment:
-
Seed A549 cells in optically clear 384-well plates and allow them to adhere overnight.
-
Treat cells with a dilution series of OXD-NO2-Bu, along with a panel of reference compounds including known CDK2 inhibitors (e.g., Palbociclib, Abemaciclib) and compounds with other mechanisms (e.g., a topoisomerase inhibitor, a proteasome inhibitor). Include vehicle (DMSO) controls.
-
Incubate for a relevant duration (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with a cocktail of fluorescent dyes, such as Hoechst 33342 (nucleus), Alexa Fluor 488 Phalloidin (F-actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing multiple fields per well across all fluorescent channels.
-
Use image analysis software to segment cells and extract quantitative features related to morphology, intensity, and texture for each cellular compartment.
-
-
Data Interpretation:
-
Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the multiparametric phenotypic profile of OXD-NO2-Bu with the reference compounds.
-
Data Interpretation and Comparison
Table 3: Hypothetical Phenotypic Clustering Analysis
| Compound | Primary Mechanism | Key Phenotypic Features | Clusters With |
| Palbociclib | CDK4/6 Inhibitor | Increased nuclear area, flattened morphology, G1 arrest | OXD-NO2-Bu , Abemaciclib |
| Abemaciclib | CDK4/6 Inhibitor | Increased nuclear area, flattened morphology, G1 arrest | OXD-NO2-Bu , Palbociclib |
| OXD-NO2-Bu | Unknown (Hypothesis: CDK2i) | Increased nuclear area, flattened morphology, G1/S arrest | Palbociclib, Abemaciclib |
| Doxorubicin | Topoisomerase II Inhibitor | DNA damage response, condensed chromatin | Itself, other DNA damaging agents |
| Bortezomib | Proteasome Inhibitor | Apoptotic bodies, ER stress markers | Itself |
Analysis:
-
Mechanism Confirmation: The phenotypic fingerprint of OXD-NO2-Bu closely matches those of known CDK inhibitors. The observation of increased nuclear size and cell flattening is characteristic of cell cycle arrest in G1/S phase, a hallmark of CDK inhibition.
-
Integrated Specificity View: This result provides functional cellular data that is highly consistent with the biochemical (Kinase Profiling) and target engagement (CETSA) data. The convergence of evidence from these three orthogonal approaches builds a very strong case that OXD-NO2-Bu exerts its anti-proliferative effect primarily through the inhibition of CDK2.
-
Lack of Anomalous Phenotypes: The absence of clustering with compounds like Doxorubicin or Bortezomib suggests that, at the concentrations tested, OXD-NO2-Bu does not induce significant DNA damage or proteotoxic stress, supporting a relatively clean, on-target cellular effect.
Conclusion: A Triangulated Approach to Specificity
-
Kinase Profiling provided a broad, hypothesis-generating screen, identifying CDK2 as the most potent molecular target and mapping out a preliminary selectivity profile.
-
CETSA delivered the critical validation, confirming that the compound directly engages CDK2 within the complex environment of an intact cancer cell.
-
Phenotypic Screening offered a functional, unbiased view, demonstrating that the compound's effect on the cell is consistent with the phenotype expected from on-target CDK inhibition.
Together, these comparative guides and their supporting data form a self-validating system. They allow the researcher to move forward with confidence, armed with a deep, mechanistic understanding of their compound. This multi-faceted approach not only de-risks the progression of OXD-NO2-Bu into lead optimization but also establishes a rigorous standard for specificity assessment in any small molecule drug discovery program.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS No. 10364-70-2). As a research chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this protocol is grounded in a precautionary approach, analyzing the compound's structural motifs—the 1,2,4-oxadiazole core and the hazardous 4-nitrophenyl group—to establish a disposal plan that ensures the safety of laboratory personnel and environmental integrity. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally related compounds.
Section 1: Hazard Assessment and Risk Analysis
The cornerstone of safe disposal is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS), we must infer risks from the compound's constituent chemical groups.
1.1 Structural Component Analysis
-
1,2,4-Oxadiazole Core: The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold common in medicinal chemistry. While the ring itself is generally stable, its derivatives can exhibit a wide range of biological activities.[1][2] For disposal purposes, it is treated as a synthetic organic chemical.
-
4-Nitrophenyl Group: This functional group is the primary driver of the compound's hazard profile. Nitroaromatic compounds are a well-documented class of hazardous substances.[3] The electron-withdrawing nature of the nitro group makes them resistant to environmental degradation and often imparts toxicity and mutagenicity.[3] While mononitrated aromatics like this compound are not typically shock-sensitive explosives (unlike polynitrated compounds such as picric acid), they must be handled with care and are considered priority pollutants by environmental agencies.[3][4]
1.2 Anticipated Hazards and Required Personal Protective Equipment (PPE)
Based on the analysis of related structures, the compound should be handled as a hazardous chemical. The following table summarizes the anticipated hazards and the necessary PPE to mitigate exposure risks.
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | The nitrophenyl moiety is associated with systemic toxicity. |
| Skin/Eye Irritation | May cause serious skin and eye irritation upon contact. | Many organic, nitrogen-containing heterocyclic compounds are irritants.[5][6] |
| Mutagenicity | Potential for mutagenic effects. | Nitroaromatic compounds can be metabolized to intermediates that damage DNA.[3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Nitroaromatic compounds are known for their environmental persistence and ecotoxicity.[3][7] |
To safely manage these risks during handling and disposal, the following PPE is mandatory:
| PPE Category | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental aerosolization of the solid powder.[8] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal absorption, which is a potential route of exposure for nitroaromatic compounds. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Ensures that any dust or vapors are contained, preventing inhalation, the most direct route of exposure.[9] |
Section 2: Waste Management and Disposal Workflow
Proper disposal is a systematic process that begins the moment a chemical is designated as waste. The following workflow ensures compliance and safety from the point of generation to final pickup.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Section 3: Step-by-Step Disposal Protocols
Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[9][10] All waste must be handled as regulated hazardous waste.
3.1 Protocol for Unused or Expired Product (Solid)
This protocol applies to the pure, solid chemical that is no longer needed.
-
Container Integrity: Ensure the chemical is in its original, sealed container if possible. If the container is damaged, carefully transfer the contents to a new, compatible container inside a chemical fume hood.
-
Waste Classification: This waste is classified as a Non-Halogenated Organic Solid .
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents
-
The accumulation start date (the date the first drop of waste was added)
-
-
Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA). The SAA must provide secondary containment (e.g., a plastic tub) to contain any potential leaks.[11][12]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]
3.2 Protocol for Contaminated Laboratory Debris
This protocol covers items with trace amounts of chemical residue, such as gloves, weighing paper, pipette tips, and contaminated glassware.
-
Waste Classification: This waste is classified as Chemically Contaminated Solid Waste .
-
Container Selection: Use a designated container for this waste stream, typically a plastic pail or a fiber drum lined with a plastic bag.[13] Do not place sharps (needles, razor blades) in this container; they must go into a separate, puncture-resistant sharps container labeled for chemical contamination.[11][13]
-
Collection: Place contaminated items into the designated container immediately after use. Keep the container closed except when adding waste.[10]
-
Labeling and Storage: Label the container as described in Protocol 3.1 and store it in the SAA.
-
Disposal Request: When the container is full, seal it and request a pickup from EHS.
3.3 Protocol for Solutions of the Compound
This protocol applies to solutions of the compound dissolved in organic solvents.
-
Waste Classification: This waste is typically classified as Non-Halogenated Organic Liquid Waste . Crucially, do not mix with halogenated solvents (e.g., dichloromethane, chloroform), as these require a separate waste stream. [9]
-
Container Selection: Use a chemically compatible, sealable container, often a repurposed solvent bottle or a designated carboy provided by EHS.
-
Collection:
-
Add the waste solution to the container inside a chemical fume hood.
-
Maintain a log on the hazardous waste label, recording the name and approximate quantity of every chemical added.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Storage: The container must be kept tightly sealed when not in use and stored in secondary containment.[12] Segregate this waste from acids, bases, and oxidizers.[11]
-
Disposal Request: Once the container is full, ensure the cap is secure and request a pickup from EHS.
Section 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full personal protective equipment detailed in Section 1.2.
-
Containment: For a small solid spill, cover it with an inert absorbent material such as vermiculite, sand, or cat litter. Do not use combustible materials like paper towels to absorb the bulk of the spill.[8]
-
Collection: Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, towels, gloves) must be collected and disposed of as Chemically Contaminated Solid Waste (see Protocol 3.2).[8]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory safety and chemical stewardship.
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Navigating the Safe Handling of 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a molecule of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial handling to final disposal.
Hazard Assessment and Engineering Controls: The First Line of Defense
The primary potential hazards associated with this compound are presumed to be acute toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.[2] Therefore, robust engineering controls are not merely recommended; they are essential.
All operations involving this compound in solid or solution form must be conducted within a certified chemical fume hood.[3] This primary containment strategy is critical for preventing the inhalation of any dust or aerosols and for providing a controlled environment in the event of a spill. The fume hood should have a continuous and monitored airflow. Regular maintenance and certification of the fume hood are mandatory to ensure its efficacy.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to prevent dermal, ocular, and respiratory exposure.[5][6] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required at all times.[3] | Protects against accidental splashes and airborne particles. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[3][7] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[3] | Nitrile offers good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened.[3] | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or during procedures with a significant splash risk.[3] | Offers an additional barrier against chemical spills. | |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood.[3] | The primary method of respiratory protection by containing vapors and dust at the source. |
| Respirator | In the event of engineering control failure or for emergency response, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5] | Provides direct respiratory protection from airborne contaminants. |
Procedural Guidance for Safe Handling
A systematic and cautious approach to every step of the experimental workflow is critical for minimizing risk.
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
Preparation and Engineering Controls
-
Designate a Work Area: Clearly demarcate a specific area within the chemical fume hood for the handling of this compound to contain any potential spills.[3]
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within easy reach inside the fume hood to minimize movement and the potential for accidents.[3]
-
Review Safety Information: Before starting, review the safety information for all chemicals involved in the procedure.
Weighing and Transfer
-
Weighing: Always weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the risk of inhalation or contamination.
-
Transfer: When transferring the solid, use appropriate tools such as a spatula or powder funnel to prevent dispersal of dust.
During the Experiment
-
Constant Vigilance: Continuously monitor the experiment for any unexpected changes.
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[3]
Post-Experiment
-
Decontamination: Thoroughly decontaminate all equipment and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Storage: If any of the compound or its derivatives are to be stored, ensure they are in a clearly labeled, sealed container in a designated and ventilated storage area.
Spill and Exposure Protocols: Immediate and Decisive Action
In the event of a spill or personal exposure, a rapid and informed response is crucial.
Caption: A flowchart outlining the immediate actions to be taken in the event of a spill or personal exposure.
In Case of a Spill
-
Evacuate and Notify: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and notify your supervisor and the designated safety officer.
-
Containment: For small spills within the fume hood, contain the spill using a chemical absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly.
In Case of Personal Exposure
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a designated, clearly labeled hazardous waste container.[3][8]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical compounds like this compound is fundamental to advancing scientific research while ensuring the well-being of researchers. By integrating the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and adherence to established protocols, a robust culture of safety can be maintained. This proactive approach not only protects individuals but also upholds the integrity and success of the vital work conducted in our laboratories.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Santa Cruz Biotechnology. (n.d.). 5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024, October 1).
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024, October 1).
- TCI Chemicals. (2025, January 27). SAFETY DATA SHEET: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
- This compound, 98% Purity, C12H13N3O3, 10 grams. (n.d.).
- Safety evaluation of oxadiazole deriv
- ChemicalBook. (2023, July 15). 5-ETHYL-3-(4-NITROPHENYL)
- ChemicalBook. (2022, August 11). 5-tert-Butyl-3-(3-nitrophenyl)
- Different Method for the Production of Oxadiazole Compounds. (2024). JournalsPub.
- Angene Chemical. (2024, November 1).
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
- PubChem. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
- ChemScene. (n.d.). 2-butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central.
- Synthesis and Anticancer Activity of 3, 5-Diaryl 1, 2, 4-Oxadiazole Deriv
- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews: Journal of Chemistry.
- Chemdiv. (n.d.). Compound 5-(4-tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry.
- Substitution reactions of phenylated aza-heterocycles. Part 1. Nitration of 2,5-diphenyl-1,3,4-oxadiazole: a product study using high performance liquid chromatography. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
